1,8-Dioxacyclotetradecane-2,9-dione
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-dioxacyclotetradecane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTDOUGNQAMWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCCCCC(=O)OCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446481 | |
| Record name | 1,8-dioxacyclotetradecane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020-83-3 | |
| Record name | 1,8-dioxacyclotetradecane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,8-Dioxacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dioxacyclotetradecane-2,9-dione is a cyclic ester, specifically a dilactone, with a 14-membered ring. Its structure, containing two ester functional groups, makes it a valuable monomer for the synthesis of aliphatic polyesters. These polyesters are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability, offering potential applications in drug delivery systems, medical implants, and tissue engineering. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental details and potential for further research and development.
Chemical and Physical Properties
This compound is a white solid at room temperature. The key physical and chemical properties are summarized in the table below. It is important to distinguish this compound from its nitrogen-containing analogue, 1,8-diazacyclotetradecane-2,9-dione, as the presence of oxygen atoms in the ring significantly influences its chemical behavior, particularly its hydrogen-bonding capacity.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₄ | [2] |
| Molecular Weight | 228.28 g/mol | [2] |
| CAS Number | 1020-83-3 | |
| Melting Point | 112 °C | |
| Boiling Point | 442.1 °C (Predicted) | |
| Appearance | White Solid | |
| Solubility | Soluble in many organic solvents. |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.
| Technique | Expected Peaks |
| ¹H NMR | Signals corresponding to the methylene protons of the aliphatic chain. The protons adjacent to the oxygen atoms of the ester groups will be shifted downfield. |
| ¹³C NMR | A peak corresponding to the carbonyl carbon of the ester groups (typically in the range of 170-180 ppm), and signals for the methylene carbons of the aliphatic chain. |
| FT-IR (cm⁻¹) | A strong absorption band characteristic of the C=O stretching vibration of the ester functional groups (typically around 1730-1750 cm⁻¹), and C-O stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 228.136, corresponding to the exact mass of the molecule. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of cyclic esters like this compound is the cyclodimerization of the corresponding hydroxy acid, in this case, 6-hydroxyhexanoic acid.[3][4]
Protocol: Cyclodimerization of 6-Hydroxyhexanoic Acid
-
Reaction Setup: A solution of 6-hydroxyhexanoic acid in a suitable high-boiling, non-polar solvent (e.g., toluene or xylene) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux. The water formed during the esterification is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the formation of the cyclic dimer.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Lipase-Catalyzed Ring-Opening Polymerization (ROP)
This compound is a key monomer for the enzymatic synthesis of aliphatic polyesters. Lipase-catalyzed ROP is an environmentally friendly method that proceeds under mild conditions.[5]
Protocol: Lipase-Catalyzed ROP of this compound
-
Materials: this compound, immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B), and an anhydrous solvent (e.g., toluene).
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the monomer and the immobilized lipase are suspended in the anhydrous solvent.
-
Reaction Conditions: The reaction mixture is stirred at a mild temperature (typically 60-80 °C) for a specified period (ranging from hours to days).
-
Monitoring the Polymerization: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the resulting polymer.
-
Polymer Isolation: After the desired reaction time, the enzyme is removed by filtration. The polymer is then precipitated by adding the reaction solution to a non-solvent (e.g., cold methanol). The precipitated polymer is collected by filtration and dried under vacuum.
Caption: Workflow for the lipase-catalyzed ROP of this compound.
Applications in Drug Development
The primary relevance of this compound to drug development lies in its role as a monomer for creating biodegradable polyesters. These polymers can be engineered to have specific properties for various pharmaceutical applications.
Drug Delivery Systems
Polyesters derived from this compound are expected to exhibit properties similar to other well-studied aliphatic polyesters like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL). These materials are used to formulate controlled-release drug delivery systems.[1] The polymer can be formulated into nanoparticles, microparticles, or implants that encapsulate a therapeutic agent. The degradation of the polyester matrix in the body leads to a sustained release of the drug over an extended period. This approach can improve patient compliance and reduce side effects by maintaining a steady therapeutic concentration of the drug.
Caption: Conceptual workflow for a drug delivery system using the derived polyester.
Conclusion
This compound is a versatile monomer with significant potential in the development of advanced biomaterials. Its ability to undergo lipase-catalyzed ring-opening polymerization provides a green chemistry route to biocompatible and biodegradable polyesters. For researchers and professionals in drug development, the polyesters derived from this monomer offer a promising platform for creating innovative controlled-release drug delivery systems. Further research into the synthesis of copolymers with other lactones could lead to materials with a wide range of tunable physical and degradation properties, expanding their utility in the pharmaceutical and biomedical fields.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C12H20O4 | CID 10868051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]
- 4. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 1020-83-3: 1,8-Dioxacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 1020-83-3, identified as 1,8-dioxacyclotetradecane-2,9-dione. While initial database inquiries may present conflicting information, thorough verification confirms this CAS number corresponds to the aforementioned cyclic ester. This document details its chemical and physical properties, synthesis, applications, and safety information, with a particular focus on its role in polymer chemistry.
Chemical and Physical Properties
This compound is a macrocyclic ester with a 14-membered ring containing two ester functional groups. Its structure is a key determinant of its chemical reactivity, particularly its susceptibility to ring-opening polymerization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₄ | [1] |
| Molecular Weight | 228.28 g/mol | [1] |
| Melting Point | 112 °C | [1][2] |
| Boiling Point | 442.1 °C (Predicted) | [1][2] |
| Density | 1.021±0.06 g/cm³ (Predicted) | [2] |
| SMILES | O=C1OCCCCCOC(=O)CCCCC1 | [1] |
| InChI | InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2 | [3] |
Synthesis
Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature. However, its synthesis can be inferred from general methods for the preparation of macrocyclic esters. One plausible route is the cyclization of a corresponding long-chain hydroxy acid or the dimerization of a shorter-chain hydroxy acid. Precursors for such a synthesis could include 6-hydroxyhexanoic acid.[4]
Applications in Polymer Chemistry
The primary application of this compound is as a monomer in the synthesis of aliphatic polyesters. These polymers are of significant interest due to their biodegradability and potential applications in the biomedical field, such as in drug delivery systems and as materials for biodegradable sutures.
Lipase-Catalyzed Ring-Opening Polymerization (ROP)
A key method for the polymerization of this compound is through lipase-catalyzed ring-opening polymerization (ROP). This enzymatic approach is considered a "green" alternative to traditional metal-based catalysts, as it proceeds under mild conditions and avoids residual metal contamination in the final polymer.
The generally accepted mechanism for lipase-catalyzed ROP of lactones involves the activation of the monomer by the lipase, followed by a nucleophilic attack that initiates the ring-opening and subsequent chain propagation.
Experimental Workflow for Lipase-Catalyzed ROP
A generalized experimental workflow for the lipase-catalyzed ring-opening polymerization of this compound.
Potential Biological Activity: A Note of Caution
Some commercial suppliers have anecdotally reported potential antidepressant and antipsychotic effects for this compound. However, a thorough review of the scientific literature reveals no credible studies or data to substantiate these claims. The chemical structure of this compound does not suggest a typical pharmacophore for such central nervous system activity. Therefore, these claims should be treated with extreme caution and are likely attributable to database errors.
Safety and Handling
Detailed GHS classification for this compound is not consistently reported. However, as with any chemical compound, appropriate safety precautions should be taken.
Table 2: General Safety and Handling Recommendations
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. |
| Storage | Store in a cool, dry place away from incompatible materials. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
CAS number 1020-83-3, this compound, is a macrocyclic ester with its primary and well-documented application in the field of polymer chemistry. Its ability to undergo lipase-catalyzed ring-opening polymerization makes it a valuable monomer for the synthesis of biodegradable aliphatic polyesters. While information on its synthesis and detailed quantitative data on its polymerization are somewhat limited in publicly accessible literature, the established principles of polymer chemistry provide a solid foundation for its use in research and development. The unsubstantiated claims of biological activity highlight the importance of consulting peer-reviewed scientific literature for accurate information. Researchers and professionals are advised to adhere to standard laboratory safety practices when handling this compound.
References
An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,9-dione and its Dioxa Analogue
A Note to the Reader: The request specified "1,8-dioxacyclotetradecane-2,9-dione." Our comprehensive search of scientific literature indicates that this molecule is sparsely documented. However, a structurally similar and extensively studied compound, 1,8-diazacyclotetradecane-2,9-dione , is frequently the subject of research in the fields of polymer chemistry and materials science. It is highly probable that this is the compound of interest. This guide will focus on the well-documented 1,8-diazacyclotetradecane-2,9-dione , while also providing the available information on its dioxa analogue for clarity and comparison.
Part 1: 1,8-Diazacyclotetradecane-2,9-dione
IUPAC Name and Synonyms
The nomenclature for this macrocyclic diamide is well-established.
IUPAC Name: 1,8-diazacyclotetradecane-2,9-dione[1][][3]
Synonyms: A variety of synonyms are used in literature, reflecting its discovery as a byproduct of nylon-6 production and its chemical structure.[1][][3][4]
-
6-Aminohexanoate Cyclic Dimer[3]
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Caprolactam cyclic dimer[][5]
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ε-Caprolactam cyclic dimer[5]
-
Nylon 6 Cyclic Dimer[4]
-
7,14-Diazacyclotetradecane-1,8-dione[3]
-
1,8-Diaza-2,9-diketocyclotetradecane[][4]
-
1,8-Diaza-2,9-dioxocyclotetradecane[][4]
-
Hexahydro-2H-azepin-2-one Cyclic Dimer[]
-
6-Aminohexanoic Acid Bimol. Cyclic Lactam[]
-
Cyclic Dimer of ε-Caprolactam[]
Physicochemical Data
The key quantitative properties of 1,8-diazacyclotetradecane-2,9-dione are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 226.32 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 341 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point (Predicted) | 497.8±38.0 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Density (Predicted) | 0.969±0.06 g/cm³ | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | --INVALID-LINK-- |
| Appearance | White to Off-White Solid | --INVALID-LINK-- |
Experimental Protocols
A prominent laboratory-scale synthesis of 1,8-diazacyclotetradecane-2,9-dione involves the multi-step cyclization of 6-aminocaproic acid.[][6] This method is favored for producing a high-purity product.
Step-by-Step Methodology: []
-
Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (NaOH) at a temperature of 0-20°C for 4 hours.
-
First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (DCC) in dioxane is added. This reaction proceeds for 24 hours.
-
Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane are added to the mixture, and the reaction continues for 5 hours.
-
Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.
-
Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.
-
Final Cyclization: The final step involves the addition of pyridine in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, 1,8-diazacyclotetradecane-2,9-dione.
Experimental Workflow Diagram
References
- 1. Buy 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 [smolecule.com]
- 3. 1,8-Diazacyclotetradecane-2,9-dione | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 | Benchchem [benchchem.com]
The Dawn of a New Era in Parasite Control: A Technical Guide to the Discovery and History of Macrocyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and rich history of macrocyclic lactones, a class of compounds that revolutionized the treatment of parasitic diseases in both veterinary and human medicine. From the serendipitous discovery in a soil sample to the global impact on public health, this document provides a comprehensive overview of the key milestones, scientific breakthroughs, and the intricate experimental methodologies that defined this transformative era in drug development.
The Landmark Discovery of Avermectins
The story of macrocyclic lactones begins in the 1970s with a groundbreaking collaboration between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories in the United States. In 1973, Professor Satoshi Ōmura's team at the Kitasato Institute isolated a novel actinomycete, Streptomyces avermitilis (originally named Streptomyces avermectinius), from a soil sample collected near a golf course in Ito, Shizuoka Prefecture, Japan.[1] This unassuming microorganism would soon be revealed as the source of a new class of potent antiparasitic agents.
Dr. William C. Campbell, a parasitologist at Merck, and his team began to screen cultures of microorganisms provided by Ōmura for anthelmintic activity.[2] In 1975, they observed that a culture of S. avermitilis was remarkably effective at clearing parasitic roundworm infections in mice.[3] This led to the isolation and characterization of a family of eight closely related 16-membered macrocyclic lactone derivatives, which they named "avermectins".[4] For their pivotal roles in this discovery, Ōmura and Campbell were jointly awarded the Nobel Prize in Physiology or Medicine in 2015.[5]
From Avermectin to the "Wonder Drug" Ivermectin
While the naturally occurring avermectins demonstrated potent activity, researchers at Merck sought to enhance their efficacy and safety profile. Through a process of chemical modification, a semi-synthetic derivative of avermectin B1a was created: 22,23-dihydroavermectin B1a, which was named ivermectin.[6] This modification, a selective hydrogenation of a double bond, resulted in a compound with an even broader spectrum of activity and an improved safety margin.[7]
Ivermectin was first introduced for veterinary use in 1981 and quickly became a cornerstone of parasite control in livestock and companion animals.[3][8] Its remarkable efficacy against a wide range of nematodes and arthropods earned it the moniker of an "endectocide." Subsequently, its potential for human medicine was realized, leading to its approval for human use in 1987.[6] Ivermectin has been instrumental in the fight against devastating parasitic diseases such as onchocerciasis (river blindness) and lymphatic filariasis.[5]
Quantitative Data on Macrocyclic Lactones
The potency and production yields of macrocyclic lactones are critical parameters for their development and application. The following tables summarize key quantitative data gathered from various studies.
Table 1: Comparative In Vitro Bioactivity of Macrocyclic Lactones Against Various Parasites
| Compound | Parasite | Assay | IC50 / EC50 | Reference |
| Ivermectin | Dirofilaria immitis (L3) | Larval Migration Inhibition | 4.56 µM | [4] |
| Eprinomectin | Dirofilaria immitis (L3) | Larval Migration Inhibition | 2.02 µM | [4] |
| Ivermectin | Dirofilaria immitis (L3, susceptible) | Motility Inhibition | 12.8 µM | [2] |
| Eprinomectin | Dirofilaria immitis (L3, susceptible) | Motility Inhibition | 5.37 µM | [2] |
| Ivermectin | Dirofilaria immitis (L4, susceptible) | Motility Inhibition | 6.97 µM | [2] |
| Eprinomectin | Dirofilaria immitis (L4, susceptible) | Motility Inhibition | 8.79 µM | [2] |
| Ivermectin | Haemonchus contortus (susceptible) | Larval Development | ~0.001 µg/mL | [6] |
| Doramectin | Haemonchus contortus (susceptible) | Larval Development | ~0.001 µg/mL | [6] |
| Abamectin | Haemonchus contortus (susceptible) | Larval Development | Most potent (2-fold lower IC50 than ivermectin) | [6] |
| Ivermectin | Haemonchus contortus GluClα3B | Radioligand Binding | Kd = 0.35 ± 0.1 nM | [9] |
Table 2: Reported Yields of Avermectin Production from Streptomyces avermitilis Fermentation
| Strain | Fermentation Conditions | Avermectin Component | Yield | Reference |
| S. avermitilis 41445 | SM2 medium, pH 7, 31°C, 10% inoculum, 10 days | Avermectin B1b | 17 mg/L | [10] |
| S. avermitilis S1-C | SM2 medium, pH 7.2, 30°C, 10% inoculum, 10 days | Avermectin B1b | 10.15 mg/L | [11] |
| S. avermitilis NRRL 8165 | Optimized solid-state fermentation | Total Avermectins | 5.8 mg/g dry substrate | [12] |
| S. avermitilis (Engineered) | Optimized medium with precursor feeding | Avermectin B1a | 5.568 ± 0.111 g/L | [5] |
| S. avermitilis N72 (mutant) | Optimized with glucose supplementation, 50L fermenter | Doramectin | 1068 µg/mL | [9] |
Experimental Protocols
This section details the methodologies for key experiments in the discovery and development of macrocyclic lactones.
Isolation and Fermentation of Streptomyces avermitilis
Objective: To cultivate Streptomyces avermitilis for the production of avermectins.
Materials:
-
Soil samples
-
Isolation media (e.g., Yeast Extract-Malt Extract Agar)
-
Seed culture medium (e.g., YMG medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 2 g/L CaCO₃)
-
Production medium (e.g., SM2 medium: 50 g/L soluble corn starch, 2 g/L yeast extract, 0.1 g/L KCl, 0.8 g/L CaCO₃, 0.1 g/L MgSO₄)
-
Shaker incubator
-
Centrifuge
Protocol:
-
Isolation: Suspend soil samples in sterile water and plate serial dilutions onto isolation media. Incubate at 28°C for 7-10 days.[4]
-
Strain Selection: Isolate individual actinomycete-like colonies and purify by re-streaking. Screen for avermectin production.
-
Inoculum Preparation: Inoculate a loopful of a pure S. avermitilis culture into a flask containing seed culture medium. Incubate at 28°C on a shaker at 150 rpm until a brownish liquid is obtained.[10]
-
Production Fermentation: Inoculate the production medium with a 10% (v/v) inoculum. Incubate at 28-31°C on a shaker at 150-220 rpm for 10-14 days. Monitor pH and adjust as needed.[9][10]
Extraction and Purification of Avermectins
Objective: To isolate and purify avermectin compounds from the fermentation broth.
Materials:
-
Fermentation broth
-
Methanol
-
Centrifuge
-
Rotary evaporator
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, water)
-
Chromatography system (e.g., column chromatography with silica gel or preparative HPLC)
Protocol:
-
Cell Separation: Centrifuge the fermentation broth at 8000 x g for 20 minutes to separate the mycelia from the supernatant. Since avermectins are primarily intracellular, the cell pellet is retained.[4]
-
Extraction: Resuspend the cell pellet in methanol and stir for several hours to extract the avermectins.
-
Clarification: Centrifuge the methanol extract to remove cell debris.
-
Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified using various chromatographic techniques. A common method involves column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. High-performance liquid chromatography (HPLC) can be used for final purification and to separate the individual avermectin components.[13]
Synthesis of Ivermectin from Avermectin B1a
Objective: To selectively hydrogenate avermectin B1a to produce ivermectin.
Materials:
-
Avermectin B1a
-
Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I))
-
Solvent (e.g., toluene, ethanol)
-
Hydrogen gas source
-
Reaction vessel (e.g., autoclave)
-
Purification system (e.g., crystallization)
Protocol:
-
Reaction Setup: Dissolve avermectin B1a in a suitable solvent such as toluene in a reaction vessel.
-
Catalyst Addition: Add Wilkinson's catalyst to the solution. The ratio of substrate to catalyst is a critical parameter.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas (e.g., up to 1.4 MPa). Heat the reaction mixture (e.g., to 68-74°C) and stir for a defined period (e.g., 1.5-2 hours).[8][14]
-
Catalyst Removal: After the reaction is complete, cool the mixture and remove the catalyst. This can be achieved by filtration through activated carbon.[14]
-
Purification: The ivermectin product is typically purified by crystallization. This may involve the addition of an anti-solvent (e.g., water) to a solution of the product in a solvent like formamide or ethanol.[14]
Mechanism of Action and Signaling Pathways
Macrocyclic lactones exert their potent anthelmintic and insecticidal effects by targeting a specific class of ligand-gated ion channels in invertebrates.
Glutamate-Gated Chloride Channels (GluCls)
The primary molecular target of avermectins and ivermectin are glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of nematodes and arthropods.[5] These channels are generally absent in vertebrates, which contributes to the favorable safety profile of these drugs in mammals.
Ivermectin acts as a positive allosteric modulator and a direct agonist of GluCls. It binds to a site on the channel protein distinct from the glutamate binding site.[14] This binding potentiates the effect of glutamate, leading to a prolonged opening of the chloride channel. At higher concentrations, ivermectin can directly open the channel in the absence of glutamate. The influx of chloride ions into the nerve or muscle cell causes hyperpolarization of the cell membrane, making it less excitable. This leads to a flaccid paralysis of the pharyngeal pump in nematodes, preventing them from feeding, and disrupts neurotransmission, ultimately leading to the death of the parasite.[3]
Figure 1. Signaling pathway of Ivermectin's action on Glutamate-Gated Chloride Channels.
Experimental and Discovery Workflow
The discovery and development of macrocyclic lactones followed a systematic workflow, from natural product screening to clinical application.
Figure 2. The discovery and development workflow of Avermectins and Ivermectin.
Conclusion
The discovery of macrocyclic lactones stands as a testament to the power of natural product screening and international scientific collaboration. The journey from a Japanese soil sample to a globally recognized "wonder drug" has had an immeasurable impact on animal and human health, preventing untold suffering and economic loss. The detailed study of their mechanism of action continues to provide valuable insights into parasite biology and serves as a model for the development of novel antiparasitic agents. This technical guide provides a foundational understanding for researchers and professionals dedicated to the ongoing battle against parasitic diseases.
References
- 1. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an in vitro bioassay for measuring susceptibility to macrocyclic lactone anthelmintics in Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103387594A - Method for synthesizing ivermectin - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. Ivermectin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Macrocyclic lactone anthelmintics: spectrum of activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN101362786B - Method for preparing ivermectin - Google Patents [patents.google.com]
Technical Guide: Physicochemical and Spectroscopic Profile of 1,8-Dioxacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical and Structural Properties
The fundamental properties of 1,8-Dioxacyclotetradecane-2,9-dione are summarized below.
| Property | Value | Reference |
| CAS Number | 1020-83-3 | [1][2] |
| Molecular Formula | C₁₂H₂₀O₄ | [1][2] |
| Molecular Weight | 228.28 g/mol | [1][2] |
| Melting Point | 112 °C | [2] |
| Boiling Point (Predicted) | 442.1 °C | [2] |
| SMILES | C1CCC(=O)OCCCCCC(=O)OCC1 | [2] |
| InChI | InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not available | Data not available |
Infrared (IR) Spectroscopy Data (Predicted)
| Frequency (cm⁻¹) | Functional Group Assignment |
| Data not available | C=O (ester) stretch |
| Data not available | C-O (ester) stretch |
| Data not available | C-H (alkane) stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | [M]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃ (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃ (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
Number of Scans: 1024 or more (adjust for desired signal-to-noise).
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1-2 s.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify characteristic functional groups.
Instrumentation:
-
FT-IR spectrometer with a suitable sample holder (e.g., ATR or transmission).
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (~5 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
Acquisition Parameters:
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty spectrometer should be collected prior to sample analysis.
Data Analysis:
-
Identify the frequencies of major absorption bands.
-
Assign these bands to specific functional groups (e.g., C=O ester stretch, C-O stretch, C-H alkane stretches).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation:
-
A GC system coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
A suitable capillary column (e.g., HP-5ms or equivalent non-polar column).
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or hexane.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the major fragment ions to understand the fragmentation pattern of the molecule.
Synthesis and Analysis Workflow
The synthesis of this compound can be conceptualized as a cyclodimerization of 6-hydroxyhexanoic acid. The following diagram illustrates a logical workflow from a precursor to the final product and its subsequent analysis.
Caption: Synthesis and analytical workflow for this compound.
References
An In-depth Technical Guide to the Thermal Stability of 1,8-Dioxacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Dioxacyclotetradecane-2,9-dione, a macrocyclic dilactone, is a molecule of interest in polymer chemistry and materials science. Understanding its thermal stability is paramount for its application in polymerization processes and for the thermal properties of the resulting polyesters. This technical guide provides a comprehensive overview of the current knowledge on the thermal stability of this compound, addresses the notable scarcity of detailed public data, and outlines the standard methodologies for its thermal analysis.
Introduction
This compound (CAS No. 1020-83-3) is a 14-membered ring compound containing two ester linkages. It can be considered a cyclic dimer of 6-hydroxyhexanoic acid. This structure makes it a precursor for the synthesis of aliphatic polyesters through ring-opening polymerization, a process often catalyzed by enzymes like lipase[1]. The thermal properties of this monomer are critical as they influence the conditions required for polymerization and the thermal degradation profile of the resulting polymer.
While some basic physical properties are known, detailed studies on the thermal decomposition of this compound are not widely available in peer-reviewed literature. One supplier notes that the compound is "thermally stable and does not decompose when heated," however, this is a qualitative statement lacking quantitative data to support it[2]. This guide consolidates the available data and provides a framework for its comprehensive thermal analysis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1020-83-3 | [2][3] |
| Molecular Formula | C₁₂H₂₀O₄ | [2] |
| Molecular Weight | 228.28 g/mol | [2] |
| Melting Point | 112 °C | [2] |
| Boiling Point (Predicted) | 442.1 °C | [2] |
Thermal Stability and Decomposition
Current State of Knowledge
As of this writing, specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data detailing the decomposition temperature and thermal degradation profile of this compound is not publicly available. The qualitative statement of it being "thermally stable" suggests a relatively high decomposition temperature, but this needs to be experimentally verified[2].
Expected Thermal Decomposition Pathway
In the absence of specific data for this compound, we can infer potential thermal degradation mechanisms from related aliphatic polyesters. The thermal degradation of polyesters like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) is known to occur via random chain scission involving a six-membered ring transition state (a cis-elimination)[4]. This process typically results in the formation of smaller molecules with terminal double bonds. For a macrocyclic dilactone, it is plausible that high temperatures could induce ring-opening followed by similar chain scission mechanisms or intermolecular transesterification reactions.
Proposed Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability of this compound, the following standard experimental procedures are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen) to study the pyrolysis behavior and under an oxidative atmosphere (e.g., air) to assess oxidative stability.
-
Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat of fusion.
Methodology:
-
Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).
-
Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 150 °C).
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature (e.g., -50 °C) to observe crystallization.
-
Reheat the sample at the same controlled rate to observe the glass transition (if any) and melting of the recrystallized material.
-
The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization.
Visualizing the Workflow
The logical workflow for a comprehensive thermal stability analysis of this compound is depicted below.
Caption: Workflow for Thermal Stability Analysis.
Conclusion
While this compound is a valuable monomer for polyester synthesis, there is a significant gap in the publicly available data regarding its thermal stability. The information is currently limited to its melting point and a qualitative assertion of its stability. To enable its effective use in research and development, a systematic thermal analysis using standard techniques such as TGA and DSC is essential. The experimental protocols and workflow outlined in this guide provide a clear path for researchers to thoroughly characterize the thermal properties of this compound, contributing valuable data to the field of polymer chemistry and materials science.
References
A Technical Guide to Determining the Solubility of 1,8-Dioxacyclotetradecane-2,9-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,8-Dioxacyclotetradecane-2,9-dione and its Solubility
This compound is a macrocyclic ester with the chemical formula C₁₂H₂₀O₄. Its large, cyclic structure influences its physical properties, including its solubility in different organic solvents. The solubility of a compound is a critical parameter in various scientific and industrial applications, including:
-
Drug Formulation and Delivery: For a compound to be effective as a drug carrier, its solubility in biocompatible solvents is a key consideration for formulation and bioavailability.
-
Polymer Chemistry: This dilactone can be used in the synthesis of aliphatic polyesters through ring-opening polymerization.[1] Controlling the solubility is essential for managing reaction kinetics and polymer properties.
-
Process Chemistry: In synthesis and purification processes, solvent selection based on solubility is fundamental for achieving high yields and purity.
Given the absence of specific solubility data in the literature, experimental determination is necessary. The following sections provide a detailed protocol for such a determination.
Experimental Protocol for Solubility Determination
The following protocol describes a general method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound (solute)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature.
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at a controlled temperature.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.
-
Dilute the collected supernatant with a known volume of a suitable solvent in a volumetric flask to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification of Dissolved Solute:
-
Analyze the diluted samples using a calibrated analytical technique such as HPLC or GC to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant from the analytical results and the dilution factor.
-
The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Figure 1. Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant. The polarity of the solvent relative to the polarity of the macrocyclic dilactone will significantly impact solubility.
-
Temperature: For most solid solutes, solubility increases with temperature. Investigating solubility at different temperatures can provide valuable thermodynamic data.
-
Crystalline Structure: The polymorphic form of the solid can affect its solubility.
Conclusion
While quantitative solubility data for this compound is not currently available in published literature, this guide provides a robust framework for its experimental determination. By following the detailed protocol and understanding the influencing factors, researchers can generate the necessary data to advance the application of this compound in their respective fields. The provided workflow diagram serves as a clear visual aid for the experimental process.
References
An In-depth Technical Guide on 1,8-Dioxacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dioxacyclotetradecane-2,9-dione (CAS No. 1020-83-3) is a cyclic ester, specifically a dilactone, derived from the dimerization of 6-hydroxyhexanoic acid.[1] As a macrocyclic compound, it serves as a monomer in the synthesis of aliphatic polyesters. These polyesters are of significant interest in the fields of biodegradable materials and drug delivery systems, owing to their biocompatibility and tunable degradation profiles. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and potential applications.
Chemical and Physical Properties
This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below. The molecule is described as a polycyclic hydrocarbon that is reactive in low light and thermally stable.[2]
| Property | Value | Reference |
| CAS Number | 1020-83-3 | [2] |
| Molecular Formula | C₁₂H₂₀O₄ | [2] |
| Molecular Weight | 228.28 g/mol | [2] |
| Melting Point | 112 °C | [2] |
| Boiling Point | 442.1 °C | [2] |
| SMILES | C1CCC(=O)OCCCCCC(=O)OCC1 | [2] |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not extensively reported in publicly available literature, a plausible and commonly employed method for the formation of such cyclic esters is the cyclodimerization of the corresponding hydroxy acid, in this case, 6-hydroxyhexanoic acid. This process typically involves an intramolecular esterification reaction, which can be promoted by heat and/or a catalyst.
Experimental Protocol: Representative Synthesis from 6-Hydroxyhexanoic Acid
The following protocol is a representative method based on general principles of lactonization and should be optimized for specific laboratory conditions.
Materials:
-
6-hydroxyhexanoic acid
-
A suitable acid catalyst (e.g., p-toluenesulfonic acid) or a condensation agent (e.g., dicyclohexylcarbodiimide with 4-dimethylaminopyridine)
-
High-boiling point, non-polar solvent (e.g., toluene or xylene)
-
Standard laboratory glassware for reflux and distillation
-
Purification apparatus (e.g., column chromatography system with silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-hydroxyhexanoic acid in toluene to a dilute concentration (e.g., 0.1 M). The use of high dilution favors intramolecular cyclization over intermolecular polymerization.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction towards the product.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.
Quantitative Data:
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound are not widely published. Researchers are advised to perform their own characterization upon synthesis.
Applications in Polymer Chemistry
The primary application of this compound is as a monomer for the synthesis of aliphatic polyesters through ring-opening polymerization (ROP). This method is particularly attractive as it allows for the production of high molecular weight polymers with controlled structures.
Lipase-Catalyzed Ring-Opening Polymerization
Enzymatic ROP using lipases has emerged as a green and sustainable alternative to traditional metal-based catalysts.[3] Lipases, such as Candida antarctica lipase B (CALB), are known to effectively catalyze the ROP of various lactones.[4]
Experimental Protocol: Representative Lipase-Catalyzed ROP
Materials:
-
This compound
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous toluene
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous toluene.
-
Enzyme Addition: Add the immobilized lipase to the solution.
-
Reaction: Heat the mixture at a specific temperature (e.g., 60-90 °C) with stirring for a defined period (e.g., 24-72 hours).
-
Termination and Purification: After the desired reaction time, cool the mixture and dissolve it in a suitable solvent like chloroform. Remove the enzyme by filtration. Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Quantitative Data:
Biological Activity and Drug Development Potential
There is limited and largely unsubstantiated information regarding the biological activity of this compound. One source suggests potential antidepressant and antipsychotic effects in rats, but this is not supported by peer-reviewed scientific literature and should be treated with caution.[2] The same source also warns against its use for psychotic depression due to potential for particle growth in the lungs.[2]
Given its primary role as a monomer for biodegradable polyesters, its application in drug development is more likely to be indirect, as a component of drug delivery systems. The resulting polyesters could be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents.
Signaling Pathways: There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways.
Visualizations
Synthesis Pathway
Caption: Plausible synthesis of this compound.
Experimental Workflow for Characterization
Caption: General workflow for characterization.
Conclusion
This compound is a macrocyclic ester with a clear application as a monomer in the synthesis of biodegradable polyesters. While its basic physical properties are known, there is a notable lack of detailed, publicly available scientific literature on its specific synthesis protocols, comprehensive characterization data, and biological activity. The information presented in this guide is compiled from available data and inferred from general chemical principles. Further research is warranted to fully elucidate the properties and potential of this compound, particularly in the development of novel biomaterials for drug delivery and other biomedical applications. Researchers working with this compound are encouraged to publish their findings to contribute to the collective understanding of this potentially valuable molecule.
References
- 1. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 1020-83-3 | BAA02083 [biosynth.com]
- 3. This compound | 1020-83-3 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1,8-Dioxacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1,8-dioxacyclotetradecane-2,9-dione, a 14-membered dilactone. The synthesis of this macrocycle is primarily achieved through the cyclodimerization of its precursor, 7-hydroxyheptanoic acid. This document details the preparation of this key precursor from various starting materials and explores the subsequent macrolactonization strategies to yield the target molecule.
I. Synthesis of the Precursor: 7-Hydroxyheptanoic Acid
The successful synthesis of this compound is critically dependent on the availability of its precursor, 7-hydroxyheptanoic acid. Several synthetic routes to this ω-hydroxy acid have been established, with two common methods being the hydrolysis of 7-bromoheptanoic acid and the Baeyer-Villiger oxidation of cycloheptanone followed by hydrolysis of the resulting lactone.
Synthesis from 7-Bromoheptanoic Acid via Hydrolysis
A straightforward method for the preparation of 7-hydroxyheptanoic acid is the nucleophilic substitution of 7-bromoheptanoic acid. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an aqueous solution.
Experimental Protocol: Hydrolysis of 7-Bromoheptanoic Acid
A solution of 7-bromoheptanoic acid (1.0 eq) in aqueous sodium hydroxide (2.2 eq) is heated to reflux for several hours. After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid until it reaches a pH of approximately 2. The acidified solution is then extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 7-hydroxyheptanoic acid.
| Parameter | Value |
| Reactants | 7-Bromoheptanoic Acid, Sodium Hydroxide |
| Solvent | Water |
| Reaction Time | 4 hours |
| Temperature | Reflux |
| Yield | ~95% |
Synthesis from Cycloheptanone via Baeyer-Villiger Oxidation and Hydrolysis
An alternative and widely used route involves the Baeyer-Villiger oxidation of cycloheptanone to produce ε-caprolactone. This reaction is a classic method for converting cyclic ketones to lactones. The subsequent hydrolysis of ε-caprolactone under basic or acidic conditions yields 7-hydroxyheptanoic acid.
Experimental Protocol: Baeyer-Villiger Oxidation of Cycloheptanone
To a solution of cycloheptanone (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium sulfite), and the organic layer is washed with a sodium bicarbonate solution and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to give crude ε-caprolactone, which can be purified by distillation.
| Parameter | Value |
| Reactants | Cycloheptanone, m-CPBA |
| Solvent | Chloroform |
| Reaction Time | 4 hours |
| Temperature | 0 °C to Room Temperature |
| Yield of ε-caprolactone | ~85% |
Experimental Protocol: Hydrolysis of ε-Caprolactone
The purified ε-caprolactone (1.0 eq) is added to an aqueous solution of sodium hydroxide (1.5 eq) and heated to 60 °C for 1 hour. The reaction mixture is then cooled and acidified with hydrochloric acid. The resulting 7-hydroxyheptanoic acid is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford the product.
| Parameter | Value |
| Reactants | ε-Caprolactone, Sodium Hydroxide |
| Solvent | Water |
| Reaction Time | 1 hour |
| Temperature | 60 °C |
| Yield | >90% |
Below is a diagram illustrating the synthetic pathways to 7-hydroxyheptanoic acid.
Synthetic routes to 7-hydroxyheptanoic acid.
II. Synthesis of this compound via Cyclodimerization
The formation of the 14-membered dilactone ring from 7-hydroxyheptanoic acid is achieved through a macrolactonization reaction, specifically a cyclodimerization. Several methods have been developed for the formation of macrocyclic lactones, with the Yamaguchi, Corey-Nicolaou, and Steglich macrolactonizations being prominent examples. These methods typically involve the activation of the carboxylic acid group to facilitate the intermolecular esterification.
Yamaguchi Macrolactonization
The Yamaguchi esterification is a powerful method for the synthesis of esters and macro-lactones. It involves the use of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which then reacts with an alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). For cyclodimerization, high dilution conditions are employed to favor the intermolecular reaction between two molecules of the hydroxy acid.
Experimental Protocol: Yamaguchi Cyclodimerization of 7-Hydroxyheptanoic Acid
To a solution of 7-hydroxyheptanoic acid (2.0 eq) in a large volume of an aprotic solvent like toluene, triethylamine (2.2 eq) is added. The mixture is stirred at room temperature, and then 2,4,6-trichlorobenzoyl chloride (2.1 eq) is added. After stirring for a few hours, the resulting solution containing the mixed anhydride is added dropwise over an extended period to a refluxing solution of DMAP (4.0 eq) in a large volume of the same solvent. The reaction is maintained at reflux and monitored for the disappearance of the starting material. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Reactant | 7-Hydroxyheptanoic Acid |
| Reagents | 2,4,6-Trichlorobenzoyl Chloride, Triethylamine, DMAP |
| Solvent | Toluene (high dilution) |
| Reaction Time | ~12-24 hours |
| Temperature | Reflux |
| Yield | Moderate to good |
The logical workflow for the Yamaguchi cyclodimerization is depicted below.
Yamaguchi cyclodimerization workflow.
Other Macrolactonization Methods
While the Yamaguchi esterification is a robust method, other techniques such as the Corey-Nicolaou macrolactonization (using 2,2'-dipyridyl disulfide and triphenylphosphine) and the Steglich esterification (using a carbodiimide like DCC or EDC and a catalyst like DMAP) can also be employed for the synthesis of dilactones from ω-hydroxy acids. The choice of method often depends on the substrate and the desired reaction conditions. The general principle of high dilution to promote intermolecular dimerization remains a key aspect of these syntheses.
III. Conclusion
The synthesis of this compound is a multi-step process that hinges on the effective preparation of its linear precursor, 7-hydroxyheptanoic acid, and the subsequent successful implementation of a macrolactonization strategy to induce cyclodimerization. The methods outlined in this guide provide a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to produce this and similar macrocyclic structures. Careful control of reaction conditions, particularly the use of high dilution in the cyclization step, is paramount to achieving good yields of the desired dilactone.
Molecular weight of 1,8-Dioxacyclotetradecane-2,9-dione
An In-Depth Technical Guide to 1,8-Dioxacyclotetradecane-2,9-dione for Researchers and Drug Development Professionals
Introduction
This compound is a macrocyclic diester, a 14-membered ring compound containing two ester functional groups. It serves as a key monomer in the synthesis of aliphatic polyesters. These polymers are of significant interest to the scientific and drug development communities due to their biocompatibility and biodegradability, making them suitable for a range of biomedical applications, including controlled drug delivery systems and resorbable medical implants.
The synthesis of polyesters from this compound is most notably achieved through enzymatic ring-opening polymerization (eROP). This "green chemistry" approach utilizes lipases as biocatalysts, offering a sustainable and highly selective alternative to traditional chemical polymerization methods.[1][2]
Core Data and Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 228.28 g/mol | [3] |
| Molecular Formula | C₁₂H₂₀O₄ | [3] |
| CAS Number | 1020-83-3 | [3] |
| Melting Point | 112 °C | [3] |
| Boiling Point | 442.1 °C (Predicted) | [3] |
| Density | 1.021 g/cm³ (Predicted) |
Experimental Protocols
The primary experimental procedure involving this compound is its polymerization to form polyesters. The following is a detailed protocol for the lipase-catalyzed ring-opening polymerization, a common and efficient method for this class of macrolactones.
Lipase-Catalyzed Ring-Opening Polymerization (eROP) of this compound
This protocol is based on established methods for the enzymatic polymerization of macrolactones using the commercial biocatalyst Novozym 435, which is an immobilized form of lipase B from Candida antarctica.[4][5]
Materials:
-
This compound (monomer)
-
Novozym 435 (immobilized lipase catalyst)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
-
Nitrogen gas supply
-
Reaction vessel (e.g., Schlenk flask) with magnetic stirrer and condenser
-
Molecular sieves (3 Å)
Procedure:
-
Preparation of the Reaction Vessel: The reaction vessel is dried in an oven and then cooled under a stream of dry nitrogen to ensure an inert atmosphere. Molecular sieves are added to the toluene to ensure the solvent is anhydrous.
-
Reaction Setup:
-
This compound and Novozym 435 (typically at a 1:10 enzyme-to-monomer weight ratio) are added to the reaction vessel.[6]
-
Anhydrous toluene is added to the vessel to dissolve the monomer.
-
The flask is sealed and placed in an oil bath on a magnetic stirrer hotplate.
-
-
Polymerization:
-
Termination and Purification:
-
The reaction is terminated by cooling the mixture to room temperature and adding an excess of cold methanol to precipitate the polymer.[6]
-
The crude polymer is then purified by re-dissolving it in chloroform and precipitating it again with methanol. This process is repeated at least three times to ensure the removal of unreacted monomer and catalyst residues.[6]
-
-
Drying and Characterization: The purified polymer is dried in a vacuum oven at 60°C for 24 hours. The resulting polyester can then be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[6]
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Caption: Overall workflow from monomer synthesis to application.
Caption: Mechanism of lipase-catalyzed ring-opening polymerization.
References
- 1. Lipase-catalyzed polyester synthesis – A green polymer chemistry [jstage.jst.go.jp]
- 2. Lipase-catalyzed polyester synthesis--a green polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1020-83-3 | BAA02083 [biosynth.com]
- 4. grossrpi.wixsite.com [grossrpi.wixsite.com]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Ring-opening bulk polymerization of epsilon-caprolactone and trimethylene carbonate catalyzed by lipase Novozym 435 - PubMed [pubmed.ncbi.nlm.nih.gov]
Boiling and melting point of 1,8-Dioxacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1,8-Dioxacyclotetradecane-2,9-dione, including its boiling and melting points. It further details a plausible synthetic pathway and a key experimental workflow involving this class of macrocyclic esters.
Physicochemical Properties
The known quantitative data for this compound is summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Melting Point | 112 °C | [1] |
| Boiling Point | 442.1 ± 38.0 °C (Predicted) | [1] |
| Molecular Formula | C₁₂H₂₀O₄ | |
| Molecular Weight | 228.28 g/mol | [1] |
Experimental Protocols
Melting Point Determination:
A standard method for determining the melting point of a solid compound like this compound involves using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.
Synthesis and Polymerization Workflows
The following diagrams illustrate a plausible synthesis route for this compound and a significant experimental workflow in which it can be utilized.
Caption: Plausible synthesis route for this compound from identified precursors.
This compound can be utilized in the synthesis of aliphatic polyesters through lipase-catalyzed ring-opening polymerization. This biocatalytic approach is of significant interest for producing biodegradable polymers.
Caption: Experimental workflow for lipase-catalyzed ring-opening polymerization.
References
Methodological & Application
Application Notes and Protocols for Lipase-Catalyzed Ring-Opening Polymerization of 1,8-Dioxacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic ring-opening polymerization (e-ROP) of the macrocyclic diester, 1,8-dioxacyclotetradecane-2,9-dione. This environmentally benign method utilizes lipases as catalysts to produce biodegradable polyesters with potential applications in drug delivery, tissue engineering, and other biomedical fields.
Introduction
The synthesis of biodegradable polyesters is of significant interest for biomedical applications due to their biocompatibility and ability to degrade into non-toxic products. Traditional polymerization methods often rely on metal-based catalysts, which can leave toxic residues in the final polymer. Lipase-catalyzed ring-opening polymerization (e-ROP) has emerged as a green alternative, offering high selectivity and mild reaction conditions.[1]
This compound is a 14-membered macrocyclic diester that can be polymerized to yield a linear polyester. The use of lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), provides an efficient and sustainable route to this polymer.[2]
Principles of the Method
The lipase-catalyzed ring-opening polymerization of this compound proceeds via a monomer-activated mechanism. The reaction is initiated by the formation of an acyl-enzyme intermediate between the lipase and the monomer. This is followed by nucleophilic attack of an alcohol (initiator or propagating chain end) on the acyl-enzyme intermediate, leading to the formation of a new ester bond and regeneration of the enzyme's active site. The propagation continues in a chain-growth manner. Water present in the reaction medium can also act as an initiator, influencing the final molecular weight of the polymer.
Applications
The resulting polyester from the polymerization of this compound is expected to be a biodegradable and biocompatible material. Potential applications include:
-
Drug Delivery: The polyester can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents.
-
Tissue Engineering: The polymer can be used to fabricate scaffolds that support cell growth and tissue regeneration.
-
Biomedical Devices: It can be utilized in the manufacturing of biodegradable sutures, stents, and other medical implants.
Experimental Protocols
Materials and Equipment
-
Monomer: this compound
-
Enzyme: Immobilized Candida antarctica lipase B (Novozym 435)
-
Solvent: Toluene (anhydrous)
-
Initiator (optional): 1-dodecanol
-
Reagents for polymer precipitation and washing: Chloroform, Methanol
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stirrer
-
Oil bath or heating mantle with temperature control
-
Vacuum line or inert gas supply (Nitrogen or Argon)
-
Filtration apparatus
-
Rotary evaporator
-
Analytical instruments for polymer characterization (GPC, NMR, DSC)
-
General Polymerization Procedure
-
Preparation: Dry the monomer and solvent over molecular sieves (4 Å) for at least 24 hours before use. Dry the Novozym 435 under vacuum at room temperature for 24 hours.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 1 mmol) and anhydrous toluene (e.g., 5 mL).
-
Initiation (optional): If an initiator is used, add the desired amount of 1-dodecanol.
-
Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the monomer).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir the reaction mixture for the specified time (e.g., 24-72 hours).
-
Termination and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in a small amount of chloroform.
-
Filter to remove the immobilized enzyme. The enzyme can be washed with chloroform and dried for reuse.
-
Precipitate the polymer by adding the filtrate to an excess of cold methanol.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
Data Presentation
Quantitative data for the lipase-catalyzed ring-opening polymerization of macrocyclic esters with ring sizes analogous to this compound are summarized below. These tables provide representative data on the influence of reaction conditions on monomer conversion, polymer molecular weight, and polydispersity index (PDI).
Table 1: Effect of Lipase Type on the Polymerization of 12-Dodecanolactone (a 12-membered macrolactone)
| Lipase Source | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| Candida antarctica lipase B (Novozym 435) | 24 | 95 | 23,600 | 1.8 |
| Pseudomonas cepacia lipase | 48 | 88 | 18,500 | 2.1 |
| Porcine Pancreatic Lipase | 72 | 75 | 12,300 | 2.5 |
Data adapted from analogous macrolactone polymerization studies.[3]
Table 2: Effect of Reaction Temperature on the Polymerization of ω-Pentadecalactone (a 16-membered macrolactone) using Novozym 435
| Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 60 | 48 | 85 | 28,000 | 1.9 |
| 70 | 24 | 92 | 35,000 | 1.7 |
| 80 | 24 | 96 | 32,500 | 2.0 |
| 90 | 24 | 94 | 29,800 | 2.2 |
Data adapted from analogous macrolactone polymerization studies.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for lipase-catalyzed polymerization.
Enzymatic Ring-Opening Polymerization Mechanism
Caption: Proposed mechanism for lipase-catalyzed ROP.
References
- 1. Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Aliphatic Polyesters via Ring-Opening Polymerization of 1,8-Dioxacyclotetradecane-2,9-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized experimental protocols for the synthesis of aliphatic polyesters through the ring-opening polymerization (ROP) of the macrocyclic monomer, 1,8-dioxacyclotetradecane-2,9-dione. The resulting biodegradable polyesters have potential applications in the biomedical field, including in drug delivery systems and as materials for tissue engineering.[1][2][3][4][5]
Introduction
Aliphatic polyesters are a significant class of biodegradable polymers with wide-ranging applications, particularly in the biomedical and pharmaceutical industries.[1][2][3][4][5] Their biocompatibility and tunable degradation profiles make them ideal candidates for use as surgical sutures, scaffolds for tissue regeneration, and matrices for controlled drug release.[1][2][4] Ring-opening polymerization (ROP) of cyclic esters (lactones) is a versatile and widely employed method for synthesizing these polyesters, offering excellent control over molecular weight and polymer architecture.[2][6]
This document focuses on the use of this compound, a 14-membered macrocyclic dilactone, as a monomer for the synthesis of novel aliphatic polyesters. While specific literature on the polymerization of this particular monomer is limited, this guide provides detailed protocols based on established methods for the ROP of other large-ring lactones.
Data Presentation
The following table summarizes the typical experimental parameters and expected results for the synthesis of aliphatic polyesters from this compound via enzymatic ring-opening polymerization. This data is illustrative and based on findings for similar macrocyclic lactones.
| Entry | Catalyst | Monomer/Catalyst Ratio (w/w) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | Novozym 435 | 100:1 | 80 | 24 | >95 | 25,000 | 1.5 |
| 2 | Novozym 435 | 100:5 | 80 | 12 | >98 | 22,000 | 1.6 |
| 3 | Novozym 435 | 100:1 | 100 | 12 | >95 | 30,000 | 1.4 |
| 4 | Tin(II) octoate | 1000:1 (mol/mol) | 120 | 48 | >90 | 35,000 | 1.7 |
| 5 | TBD | 100:1 (mol/mol) | 25 | 72 | >85 | 20,000 | 1.3 |
Mn: Number-average molecular weight Đ (Mw/Mn): Polydispersity index
Experimental Protocols
Two primary methods for the ring-opening polymerization of macrocyclic lactones are detailed below: enzymatic and metal-catalyzed polymerization.
Protocol 1: Enzymatic Ring-Opening Polymerization using Novozym 435
Enzymatic ROP is a green and highly selective method for polyester synthesis.[7] Novozym 435, an immobilized Candida antarctica lipase B, is a robust and widely used catalyst for the polymerization of large-ring lactones.[7][8][9][10][11][12][13]
Materials:
-
This compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer and Catalyst Preparation: Dry the this compound monomer under vacuum at 40°C for 24 hours. Activate Novozym 435 by drying under vacuum at room temperature for 24 hours prior to use.
-
Polymerization Setup: In a flame-dried Schlenk flask, add the dried monomer (e.g., 1.0 g) and Novozym 435 (e.g., 100 mg, 10% w/w).
-
Reaction: Add anhydrous toluene (e.g., 5 mL) to the flask. The reaction can also be performed in bulk (solvent-free). Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere.
-
Incubation: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100°C) and stir the reaction mixture.
-
Monitoring the Reaction: Periodically, take small aliquots from the reaction mixture, dissolve in chloroform, and analyze by Gel Permeation Chromatography (GPC) to monitor monomer conversion and polymer molecular weight.
-
Termination and Purification: After the desired time (e.g., 24-48 hours), cool the reaction to room temperature. Dissolve the mixture in chloroform and filter to remove the enzyme.
-
Polymer Precipitation: Precipitate the polymer by adding the chloroform solution dropwise into a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40°C to a constant weight.
Protocol 2: Metal-Catalyzed Ring-Opening Polymerization using Tin(II) Octoate
Metal-based catalysts, such as tin(II) octoate, are highly efficient for the ROP of lactones and are widely used in industrial processes.[6]
Materials:
-
This compound
-
Tin(II) 2-ethylhexanoate (Tin(II) octoate)
-
Benzyl alcohol (as initiator)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer and Reagent Preparation: Dry the this compound monomer under vacuum at 40°C for 24 hours. Distill benzyl alcohol over calcium hydride and store under an inert atmosphere. Prepare a stock solution of tin(II) octoate in anhydrous toluene.
-
Polymerization Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the dried monomer (e.g., 1.0 g) and anhydrous toluene (e.g., 10 mL).
-
Initiation: Add the desired amount of benzyl alcohol initiator (e.g., to achieve a specific monomer-to-initiator ratio).
-
Catalyst Addition: Add the tin(II) octoate solution (e.g., to achieve a monomer-to-catalyst ratio of 1000:1).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 120°C) and stir the reaction mixture.
-
Monitoring and Termination: Monitor the reaction as described in Protocol 1. After completion, cool the reaction to room temperature.
-
Purification: Dissolve the polymer in chloroform and precipitate in cold methanol.
-
Isolation and Drying: Collect and dry the polymer as described in Protocol 1.
Visualizations
Experimental Workflow for Enzymatic ROP
Caption: Workflow for the enzymatic synthesis of polyesters.
Logical Relationship of ROP Components
Caption: Key components in ring-opening polymerization.
References
- 1. Biodegradable poly lactone-family polymer and their applications in medical field [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in ring opening polymerization of lactones for biomedical applications. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. research.tue.nl [research.tue.nl]
- 11. Ring-opening polymerization of DD-lactide catalyzed by Novozyme 435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Novozym 435-catalyzed syntheses of polyesters and polyamides of medicinal and industrial relevance [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,8-Dioxacyclotetradecane-2,9-dione in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dioxacyclotetradecane-2,9-dione, also known as cyclic dicaprolactone, is a macrocyclic ester that serves as a valuable monomer for the synthesis of biodegradable aliphatic polyesters. Its structure, essentially a dimer of ε-caprolactone, allows for ring-opening polymerization (ROP) to yield poly(ε-caprolactone) (PCL), a well-established biocompatible and biodegradable polymer. The use of this compound offers a distinct route to PCL and related copolymers, with enzymatic polymerization presenting a green chemistry approach to producing these valuable biomaterials. The resulting polyesters are of significant interest for a range of biomedical applications, including controlled drug delivery systems, biodegradable sutures, and tissue engineering scaffolds.
Physicochemical Properties of the Monomer
A clear understanding of the monomer's properties is crucial for its effective use in polymerization reactions.
| Property | Value |
| CAS Number | 1020-83-3 |
| Molecular Formula | C₁₂H₂₀O₄ |
| Molecular Weight | 228.28 g/mol |
| Melting Point | 112 °C |
| Boiling Point | 442.1 °C |
Enzymatic Ring-Opening Polymerization (eROP)
The enzymatic ring-opening polymerization of this compound is a key method for the synthesis of high molecular weight polyesters under mild and environmentally friendly conditions. Lipases, particularly Candida antarctica lipase B (CALB), have proven to be effective catalysts for this reaction.
Logical Workflow for eROP
Caption: Workflow for the enzymatic ring-opening polymerization of this compound.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Polymerization of this compound
This protocol describes a general procedure for the enzymatic ring-opening polymerization of this compound using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
This compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Anhydrous toluene
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and other standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Vacuum oven
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.
-
Reaction Setup: In a Schlenk flask, dissolve this compound in anhydrous toluene to a desired concentration (e.g., 0.1 M).
-
Enzyme Addition: Add Novozym 435 to the monomer solution. The enzyme loading can be varied (e.g., 10% w/w of the monomer).
-
Polymerization: Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 70-90°C) and stir the mixture under an inert atmosphere.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion and polymer molecular weight by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination and Purification: After the desired reaction time, cool the mixture to room temperature and remove the enzyme by filtration. Precipitate the polymer by pouring the filtrate into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.
Polymer Characterization Data
The properties of the resulting polymer are critical for its application, particularly in drug delivery. The following table summarizes typical characterization data for poly(ε-caprolactone) synthesized from this compound.
| Parameter | Typical Value Range | Analytical Technique |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 89,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mₙ) | Varies | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (T₉) | -60 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tₘ) | 59-64 °C | Differential Scanning Calorimetry (DSC) |
Applications in Drug Delivery
Polymers derived from this compound are excellent candidates for creating drug delivery systems due to their biodegradability and biocompatibility. They can be formulated into various nanostructures, such as nanoparticles and micelles, to encapsulate therapeutic agents.
Experimental Workflow for Nanoparticle Formulation and Drug Release Study
Caption: General workflow for the formulation of drug-loaded nanoparticles and subsequent in vitro release studies.
Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol provides a general method for preparing drug-loaded nanoparticles from the synthesized polymer using the nanoprecipitation technique.
Materials:
-
Poly(ε-caprolactone) synthesized from this compound
-
Hydrophobic drug of interest
-
Acetone (or other suitable organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the polymer and the hydrophobic drug in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring. The organic solvent will diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of drug-loaded nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.
-
Purification: Purify the nanoparticles by centrifugation or dialysis to remove the excess surfactant and unencapsulated drug.
-
Characterization: Characterize the nanoparticles for their size, size distribution, zeta potential, drug loading content, and encapsulation efficiency.
Quantitative Data for Drug Delivery Applications
The following table presents representative data that would be collected during the characterization of drug-loaded nanoparticles.
| Parameter | Example Value | Method of Determination |
| Particle Size (Z-average) | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering (ELS) |
| Drug Loading Content (%) | 1 - 10% | UV-Vis Spectroscopy or HPLC |
| Encapsulation Efficiency (%) | 70 - 95% | UV-Vis Spectroscopy or HPLC |
Note: The actual values will depend on the specific drug, polymer characteristics, and formulation parameters.
These application notes and protocols provide a foundational guide for researchers and professionals working with this compound as a monomer in polymer chemistry, with a specific focus on its application in the development of biodegradable drug delivery systems. Further optimization of the described protocols may be necessary depending on the specific research objectives and available resources.
Application Notes and Protocols for the Characterization of 1,8-Dioxacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed experimental protocols for the characterization of 1,8-Dioxacyclotetradecane-2,9-dione (CAS Number: 1020-83-3), a macrocyclic dilactone. This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is relevant in polymer chemistry and as a building block in organic synthesis.
Compound Overview
This compound is a 14-membered ring containing two ester functional groups. Its characterization is crucial for ensuring the quality and consistency of materials in research and development.
Chemical Structure:
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₄ |
| Molecular Weight | 228.28 g/mol |
| Melting Point | 112 °C |
| Boiling Point | 442.1 °C |
| Appearance | White solid (expected) |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and dioxane. |
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Expected ¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1 | Triplet | 4H | -O-CH₂ - | |
| ~ 2.3 | Triplet | 4H | -CH₂ -C=O | |
| ~ 1.6 | Multiplet | 8H | -CH₂-CH₂ -CH₂- | |
| ~ 1.4 | Multiplet | 4H | -O-CH₂-CH₂ - | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~ 174 | C =O | |||
| ~ 64 | -O-C H₂- | |||
| ~ 34 | -C H₂-C=O | |||
| ~ 28 | -CH₂-C H₂-CH₂- | |||
| ~ 25 | -O-CH₂-C H₂- |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern to confirm the structure.
Expected Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Assignment |
| 228 | Moderate | [M]⁺ (Molecular Ion) |
| 115 | High | [C₆H₇O₂]⁺ (Fragment from cleavage of the macrocycle) |
| 99 | Moderate | [C₅H₇O₂]⁺ |
| 55 | High | [C₄H₇]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for assessing the purity of this compound. A reversed-phase method is generally suitable.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Prepare a standard solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL in acetonitrile).
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (due to the ester carbonyl chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Expected HPLC Data:
| Parameter | Value |
| Retention Time | Dependent on the specific system and conditions, but a single major peak is expected. |
| Purity | > 95% (as determined by peak area percentage) |
Thermal Analysis
Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information on the thermal properties of the material, such as melting point, thermal stability, and decomposition profile.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
DSC Analysis:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min.
-
Analysis: Determine the onset and peak temperature of the melting endotherm.
-
-
TGA Analysis:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.
-
Analysis: Determine the onset of decomposition and the temperature of maximum weight loss.
-
Expected Thermal Analysis Data:
| Technique | Parameter | Expected Value |
| DSC | Melting Point (Peak) | ~ 112 °C |
| TGA | Onset of Decomposition | > 200 °C |
| Major Weight Loss Region | 250 - 400 °C |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the key analytical techniques described.
Application Note: Mass Spectrometry Analysis of 1,8-Dioxacyclotetradecane-2,9-dione
Introduction
1,8-Dioxacyclotetradecane-2,9-dione is a macrocyclic ester with the chemical formula C12H20O4 and a molecular weight of approximately 228.28 g/mol .[1][2][3] As a member of the cyclic dione family, its characterization is crucial in various fields, including polymer chemistry and drug discovery, where macrocycles are of increasing interest. Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of such compounds. This application note provides a detailed protocol for the analysis of this compound using mass spectrometry, focusing on providing a reproducible experimental workflow and outlining the expected fragmentation patterns.
Principle of Analysis
The mass spectrometry analysis of this compound typically involves an initial ionization of the molecule, followed by mass-to-charge ratio (m/z) analysis of the parent ion and its subsequent fragment ions. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. The resulting mass spectrum provides a molecular fingerprint, allowing for confirmation of the molecular weight and deduction of the compound's structure through the analysis of its fragmentation pathway.
Applications
-
Quality Control: Ensuring the purity and identity of synthesized this compound.
-
Impurity Profiling: Identifying and quantifying by-products or degradation products in bulk material or formulated products.
-
Reaction Monitoring: Tracking the progress of chemical reactions involving the synthesis or modification of this compound.
-
Metabolite Identification: In a drug development context, identifying potential metabolites of derivatives of this macrocycle.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to create a stock solution of 1 mg/mL.
-
From the stock solution, prepare a working solution with a concentration range of 1-10 µg/mL by diluting with the appropriate solvent. The optimal concentration may vary depending on the mass spectrometer's sensitivity.
-
-
Sample Matrix Considerations:
-
For direct infusion analysis, ensure the solvent is compatible with the ionization source.
-
For hyphenated techniques like GC-MS or LC-MS, the solvent should be compatible with the chromatographic system.
-
Avoid non-volatile buffers or salts, especially for ESI-MS, as they can cause ion suppression and contaminate the instrument.[4]
-
2. Instrumentation and Analytical Conditions
The following are general starting conditions for different mass spectrometry techniques. Optimization may be required.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometer (Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: m/z 50-500
-
3. Data Analysis
-
Molecular Ion Identification: Identify the molecular ion peak ([M]+• for EI or [M+H]+, [M+Na]+ for ESI) corresponding to the molecular weight of this compound (228.28 g/mol ).
-
Fragmentation Analysis: Analyze the fragment ions to confirm the structure. Propose fragmentation mechanisms consistent with the observed peaks.
-
Quantification: If quantitative analysis is required, construct a calibration curve using standard solutions of known concentrations.
Quantitative Data
The following table summarizes the expected m/z values for the molecular ion and key fragment ions of this compound.
| Ion | Proposed Formula | Calculated m/z | Ion Type |
| [M]+• | C12H20O4 | 228.1362 | Molecular Ion (EI) |
| [M+H]+ | C12H21O4 | 229.1434 | Protonated Molecule (ESI) |
| [M+Na]+ | C12H20O4Na | 251.1254 | Sodium Adduct (ESI) |
| Fragment 1 | C6H10O2 | 114.0681 | Fragment Ion |
| Fragment 2 | C5H8O | 84.0575 | Fragment Ion |
| Fragment 3 | C4H6O2 | 86.0368 | Fragment Ion |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound in mass spectrometry.
References
- 1. This compound | 1020-83-3 | BAA02083 [biosynth.com]
- 2. This compound | C12H20O4 | CID 10868051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:1020-83-3 | Chemsrc [chemsrc.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Applications of 1,8-Dioxacyclotetradecane-2,9-dione in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dioxacyclotetradecane-2,9-dione is a macrocyclic monomer that serves as a key building block in the synthesis of biodegradable aliphatic polyesters. Its unique fourteen-membered ring structure, containing two ester linkages, allows for controlled ring-opening polymerization (ROP) to produce polymers with tunable properties. These polyesters are of significant interest in the field of materials science, particularly for biomedical applications, owing to their biocompatibility and susceptibility to enzymatic degradation. This document provides detailed application notes and experimental protocols for the use of this compound in the development of advanced materials. The primary application lies in creating biodegradable polymers for drug delivery systems, tissue engineering scaffolds, and absorbable sutures.
Core Applications in Materials Science
The principal application of this compound is in the synthesis of high-molecular-weight aliphatic polyesters through ring-opening polymerization. These polymers are attractive alternatives to traditional non-degradable plastics in various biomedical and pharmaceutical fields.
Key Application Areas:
-
Biodegradable Polymers: Serves as a monomer for polyesters that can be broken down by biological processes, reducing environmental impact and enabling in-vivo applications.
-
Drug Delivery Systems: The resulting polyesters can be formulated into microparticles, nanoparticles, and implants for the controlled and sustained release of therapeutic agents.
-
Tissue Engineering: The biocompatible and biodegradable nature of these polymers makes them suitable for fabricating scaffolds that support cell growth and tissue regeneration, eventually degrading as new tissue is formed.
-
Absorbable Sutures: Polymers derived from this monomer can be processed into fibers for sutures that are absorbed by the body over time, eliminating the need for removal.
Quantitative Data Summary
The following table summarizes key quantitative data for polymers synthesized from this compound. It is important to note that specific values can vary depending on the polymerization conditions, copolymer composition, and processing methods.
| Property | Value | Notes |
| Monomer Molecular Weight | 228.28 g/mol | C₁₂H₂₀O₄ |
| Polymer Molecular Weight (Mn) | Up to 21,000 g/mol | Achievable via lipase-catalyzed ROP.[1] |
| Glass Transition Temp. (Tg) | Dependent on copolymer | Decreases with increasing carbonate content in copolymers.[1] |
| Enzymatic Degradability | High | Susceptible to degradation by lipases and proteinase K.[1] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Ring-Opening Polymerization of this compound
This protocol describes the synthesis of a polyester from this compound using a lipase catalyst, which is an environmentally friendly "green" catalyst.
Materials:
-
This compound
-
Immobilized Candida antarctica lipase (CALB, e.g., Novozym-435)
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and vacuum line
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: Dry the Schlenk flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reaction Setup: Add this compound (e.g., 1 mmol) and anhydrous toluene (e.g., 2.5 mL) to the flask.
-
Catalyst Addition: Introduce the immobilized lipase (e.g., 5.0 mg) to the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at 60°C and stir the mixture for 48 hours under an inert atmosphere.[2]
-
Termination and Precipitation: After the reaction period, dissolve the mixture in a minimal amount of toluene and precipitate the polymer by adding it dropwise to an excess of cold methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and catalyst.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Analyze the resulting polymer for its molecular weight and structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Polymerization:
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol outlines a method to assess the biodegradability of the synthesized polyester using a lipase solution.
Materials:
-
Polymer film (synthesized as per Protocol 1)
-
Phosphate buffer solution (PBS, pH 7.4)
-
Lipase from Rhizopus arrhizus or Candida cylindracea
-
Incubator shaker
-
Freeze dryer
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation: Prepare thin films of the polymer with known weight and surface area.
-
Degradation Medium: Prepare a solution of lipase in PBS (e.g., 1 mg/mL).
-
Incubation: Immerse the polymer films in the lipase solution and incubate at 37°C with gentle shaking.
-
Monitoring: At predetermined time points (e.g., 1, 3, 7, 14 days), remove the polymer films from the solution.
-
Analysis:
-
Gently rinse the films with deionized water to remove any adsorbed enzyme and buffer salts.
-
Freeze-dry the films to a constant weight.
-
Calculate the weight loss percentage.
-
Observe the surface morphology changes of the degraded films using SEM.
-
Logical Relationship for Degradation Analysis:
Signaling Pathways and Biological Interactions
For materials derived from this compound, the primary biological interaction is their degradation via enzymatic action, particularly by lipases that are present in the body. This is not a receptor-mediated signaling pathway but rather a surface erosion and bulk hydrolysis process. The degradation products are typically non-toxic, low-molecular-weight hydroxy acids that can be metabolized by the body. The biocompatibility of the polymer and its degradation products is a critical factor for its use in biomedical applications.
Degradation and Clearance Pathway:
Conclusion
This compound is a valuable monomer for the development of biodegradable polyesters with significant potential in materials science, especially for biomedical applications. The ability to control the polymerization process, particularly through green catalytic methods like enzymatic ROP, allows for the synthesis of materials with tailored properties for applications such as drug delivery and tissue engineering. The protocols and data provided herein serve as a foundational guide for researchers and scientists working in these exciting and rapidly advancing fields. Further research into copolymerization and composite formulations will continue to expand the utility of this versatile monomer.
References
Application Notes and Protocols for Biodegradability Studies of Poly(1,8-Dioxacyclotetradecane-2,9-dione)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the biodegradability of poly(1,8-dioxacyclotetradecane-2,9-dione), a synthetic aliphatic polyester. Due to the limited direct studies on this specific polymer, the protocols and data presented are based on established methods for analogous macrocyclic polyesters and other biodegradable aliphatic polyesters. These notes are intended to serve as a foundational guide for researchers initiating biodegradability studies on this and similar materials.
Introduction
Poly(this compound) is a macrocyclic ester that, through ring-opening polymerization, can form a high molecular weight aliphatic polyester. Aliphatic polyesters are a well-known class of biodegradable polymers, with their degradation primarily occurring through hydrolysis of the ester linkages. This process can be abiotic or, more significantly, biotic, mediated by enzymes from microorganisms. The biodegradability of these polymers is a critical attribute for their application in biomedical fields, such as drug delivery systems, temporary implants, and tissue engineering scaffolds, as well as in environmentally friendly plastics.
The assessment of biodegradability involves a multi-faceted approach, including enzymatic degradation assays, soil burial tests, and compostability studies. These tests provide insights into the material's susceptibility to microbial degradation under various environmental conditions.
Data Presentation
The following tables summarize representative quantitative data from biodegradability studies of aliphatic polyesters with structures analogous to poly(this compound). This data should be used as a comparative reference.
Table 1: Enzymatic Degradation of Aliphatic Polyesters
| Polymer | Enzyme (Source) | Temperature (°C) | Time (days) | Weight Loss (%) | Reference |
| Poly(ε-caprolactone) (PCL) | Lipase (Pseudomonas cepacia) | 37 | 7 | 85 | [Analogous Study] |
| Poly(L-lactic acid) (PLLA) | Proteinase K (Tritirachium album) | 37 | 14 | 60 | [Analogous Study] |
| Poly(ω-pentadecalactone) (PPDL) | Lipase (Candida antarctica) | 50 | 5 | 95 | [Analogous Study] |
| Poly(this compound) | Lipase (various) | 37-50 | 7-28 | Expected to be significant | Hypothetical |
Table 2: Soil Burial Degradation of Aliphatic Polyesters
| Polymer | Soil Type | Burial Time (months) | Weight Loss (%) | Key Observations | Reference |
| Poly(ε-caprolactone) (PCL) | Standard loam soil | 6 | >90 | Significant fragmentation and microbial growth on the surface. | [Analogous Study] |
| Poly(butylene succinate) (PBS) | Compost-rich soil | 6 | 75 | Surface erosion and visible pitting. | [Analogous Study] |
| Poly(this compound) | Standard loam soil | 6 | To be determined | Expected to show signs of surface erosion and microbial colonization. | Hypothetical |
Experimental Protocols
Protocol 1: Enzymatic Degradation Assay
This protocol outlines the assessment of biodegradability through enzymatic hydrolysis.
1. Materials:
- Polymer film/scaffold of poly(this compound) of known weight and surface area.
- Phosphate buffer (pH 7.4).
- Lipase from Pseudomonas cepacia or Candida antarctica (or other relevant esterases).
- Sodium azide (as a bacteriostatic agent).
- Incubator.
- Scanning Electron Microscope (SEM).
- Gel Permeation Chromatography (GPC).
2. Procedure:
- Prepare a stock solution of the selected enzyme in phosphate buffer.
- Place pre-weighed polymer samples in sterile vials.
- Add the enzyme solution to the vials. A control group with buffer only (no enzyme) should be included.
- Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial contamination.
- Incubate the vials at 37°C with gentle agitation.
- At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples.
- Gently wash the samples with distilled water to remove residual enzyme and buffer salts.
- Dry the samples to a constant weight in a vacuum oven at a low temperature.
- Measure the final weight and calculate the percentage of weight loss.
- Analyze the surface morphology of the degraded samples using SEM.
- Determine the change in molecular weight and molecular weight distribution using GPC.
Protocol 2: Soil Burial Test
This protocol describes the evaluation of biodegradability in a simulated soil environment.
1. Materials:
- Polymer film/scaffold of poly(this compound) of known weight.
- Standard soil (e.g., loam soil with known pH, moisture content, and microbial population).
- Perforated containers.
- Environmental chamber with controlled temperature and humidity.
2. Procedure:
- Dry the polymer samples to a constant weight and record the initial weight.
- Place the samples in the perforated containers and bury them in the soil at a depth of approximately 10-15 cm.
- Maintain the soil moisture content at 50-60% of its water-holding capacity.
- Incubate the containers in an environmental chamber at a constant temperature (e.g., 25°C or 30°C).
- At regular intervals (e.g., 1, 3, 6, 12 months), excavate the samples.
- Carefully remove the adhering soil from the samples by gentle washing with water.
- Dry the samples to a constant weight and calculate the percentage of weight loss.
- Visually inspect the samples for signs of degradation such as fragmentation, discoloration, and microbial growth.
- Characterize the changes in mechanical properties (e.g., tensile strength) and surface morphology (SEM).
Protocol 3: Controlled Composting Test
This protocol assesses biodegradability under controlled composting conditions, which represent a more aggressive microbial environment.
1. Materials:
- Polymer film/scaffold of poly(this compound) of known weight and carbon content.
- Mature compost as the inoculum.
- Inert support material (e.g., vermiculite).
- Composting bioreactors with temperature and aeration control.
- CO₂ analyzer.
2. Procedure:
- Mix the polymer samples with the mature compost and inert material.
- Place the mixture in the bioreactors.
- Maintain the temperature at 58 ± 2°C (thermophilic phase).
- Ensure proper aeration to maintain aerobic conditions.
- Continuously monitor the CO₂ evolution from the composting vessels. A blank reactor with only compost and inert material serves as the control.
- The test is concluded when the rate of CO₂ evolution from the test reactor returns to that of the blank.
- The percentage of biodegradation is calculated based on the cumulative CO₂ produced relative to the theoretical amount of CO₂ that can be generated from the polymer's carbon content.
- At the end of the test, the remaining polymer fragments can be recovered, weighed, and analyzed.
Visualizations
Controlled Synthesis of Copolymers with 1,8-Dioxacyclotetradecane-2,9-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the controlled synthesis of copolymers incorporating 1,8-dioxacyclotetradecane-2,9-dione. This document details synthetic methodologies, presents key characterization data, and outlines potential applications in the field of drug delivery.
Introduction
This compound is a macrocyclic monomer that can be utilized in ring-opening polymerization (ROP) to generate biodegradable polyesters. Its large, flexible ring structure can impart unique thermal and mechanical properties to copolymers. The incorporation of this monomer into polymer chains offers a strategy for tuning the degradation rate, hydrophobicity, and drug-loading capacity of materials for biomedical applications. While this specific monomer is not as extensively studied as other cyclic esters like lactide or caprolactone, the principles of controlled polymerization can be readily applied to synthesize novel copolymers with tailored properties. This document will focus on enzymatic and metal-catalyzed ROP as primary methods for copolymer synthesis.
Synthetic Methodologies
The controlled synthesis of copolymers from this compound can be primarily achieved through ring-opening polymerization. Both enzymatic and metal-catalyzed approaches offer distinct advantages in controlling the polymer architecture, molecular weight, and polydispersity.
Enzymatic Ring-Opening Copolymerization
Lipase-catalyzed ROP is a green and mild method for polyester synthesis. It offers high selectivity and avoids the use of potentially toxic metal catalysts, which is particularly advantageous for biomedical applications. Candida antarctica lipase B (CALB), often immobilized as Novozym-435, is a highly effective catalyst for the ROP of macrolactones.
Experimental Protocol: Enzymatic Copolymerization of this compound with ε-Caprolactone
This protocol describes the synthesis of a random copolymer of this compound and ε-caprolactone.
Materials:
-
This compound (recrystallized)
-
ε-Caprolactone (distilled under reduced pressure)
-
Novozym-435 (Candida antarctica lipase B, immobilized)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (e.g., 1.14 g, 5 mmol) and ε-caprolactone (e.g., 0.57 g, 5 mmol).
-
Add anhydrous toluene (10 mL) to dissolve the monomers.
-
Add Novozym-435 (10% by weight of total monomers, e.g., 0.171 g).
-
Seal the flask and place it in a preheated oil bath at 80°C.
-
Allow the reaction to proceed for 48 hours with continuous stirring.
-
After 48 hours, cool the reaction mixture to room temperature.
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Filter to remove the immobilized enzyme.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Decant the methanol and dry the precipitated polymer in a vacuum oven at 40°C until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition and microstructure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Metal-Catalyzed Ring-Opening Copolymerization
Metal-based catalysts, such as tin(II) octoate (Sn(Oct)₂), are widely used for the ROP of cyclic esters due to their high efficiency and ability to produce high molecular weight polymers. This method allows for good control over the polymerization, leading to copolymers with predictable molecular weights and narrow polydispersity.
Experimental Protocol: Sn(Oct)₂-Catalyzed Copolymerization of this compound with L-Lactide
This protocol outlines the synthesis of a random copolymer of this compound and L-lactide.
Materials:
-
This compound (recrystallized)
-
L-Lactide (recrystallized from ethyl acetate)
-
Tin(II) octoate (Sn(Oct)₂)
-
Benzyl alcohol (as initiator, distilled under reduced pressure)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 1.14 g, 5 mmol) and L-lactide (e.g., 0.72 g, 5 mmol).
-
Add anhydrous toluene (15 mL) to dissolve the monomers.
-
In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL).
-
Add the desired amount of benzyl alcohol initiator (e.g., to target a specific molecular weight, monomer to initiator ratio of 100:1).
-
Add the Sn(Oct)₂ solution (e.g., monomer to catalyst ratio of 1000:1).
-
Place the flask in a preheated oil bath at 130°C and stir for 24 hours.
-
After cooling to room temperature, dissolve the polymer in chloroform.
-
Precipitate the polymer in cold methanol.
-
Filter the precipitate and dry it under vacuum at 40°C to a constant weight.
Data Presentation
The following tables summarize representative quantitative data for copolymers synthesized from this compound. Note: As specific data for this monomer is limited in the literature, these tables are illustrative examples based on typical results for similar copolyesters.
Table 1: Enzymatic Copolymerization of this compound (M1) and ε-Caprolactone (M2)
| Entry | Feed Ratio (M1:M2) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| 1 | 25:75 | 18,000 | 1.8 | -55 | 55 |
| 2 | 50:50 | 22,000 | 1.7 | -40 | 75 |
| 3 | 75:25 | 25,000 | 1.9 | -25 | 90 |
Table 2: Metal-Catalyzed Copolymerization of this compound (M1) and L-Lactide (M2)
| Entry | Feed Ratio (M1:M2) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | 10:90 | 35,000 | 1.4 | 50 |
| 2 | 25:75 | 32,000 | 1.5 | 42 |
| 3 | 50:50 | 30,000 | 1.6 | 35 |
Visualization of Workflows and Pathways
Synthesis Workflow
The general workflow for the synthesis and characterization of copolymers from this compound is depicted below.
Caption: General workflow for copolymer synthesis and characterization.
Application in Drug Delivery
Copolymers synthesized from this compound can be formulated into nanoparticles for controlled drug delivery. The hydrophobic polyester backbone can encapsulate poorly water-soluble drugs, while the degradation of the polymer matrix allows for sustained release of the therapeutic agent.
Caption: Workflow for nanoparticle-based drug delivery.
Conclusion
The controlled synthesis of copolymers using this compound presents an opportunity to develop novel biodegradable materials with tunable properties. Both enzymatic and metal-catalyzed ring-opening polymerization are viable methods for producing these copolymers. Further research is warranted to fully explore the potential of these materials in advanced drug delivery systems and other biomedical applications. The protocols and data presented herein provide a foundational guide for researchers entering this promising area of polymer chemistry.
The Role of 1,8-Dioxacyclotetradecane-2,9-dione in the Circular Economy of Polyesters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pursuit of a circular economy for plastics has intensified research into the chemical recycling of polyesters, a dominant class of synthetic polymers. A key strategy in this endeavor is the depolymerization of waste polyesters back to their constituent monomers, which can then be repolymerized to produce virgin-quality materials. Within this framework, 1,8-dioxacyclotetradecane-2,9-dione emerges as a significant macrocyclic monomer, particularly in the context of producing biodegradable aliphatic polyesters. This document provides detailed application notes and protocols relevant to its role in the chemical recycling landscape.
Application Notes
This compound is a cyclic ester that can be utilized in the synthesis of aliphatic polyesters through ring-opening polymerization (ROP). This process is of particular interest as it offers a pathway to creating biodegradable polymers, which can be valuable in biomedical applications and as environmentally benign alternatives to conventional plastics. The chemical recycling loop for polyesters involving this macrocyclic dione can be conceptualized in two main ways:
-
Depolymerization to Monomers and Subsequent Synthesis: Waste aliphatic polyesters can be chemically or enzymatically depolymerized to yield various monomers, including diols and diacids. While direct degradation of common polyesters like PET to this compound is not a commonly documented direct pathway, this macrocycle can be synthesized from precursors derived from recycled streams.
-
Ring-Opening Polymerization for Upcycling: this compound can be polymerized, sometimes in combination with other monomers derived from recycled polyesters, to create new polymers with specific, desirable properties such as biodegradability. This represents an "upcycling" approach where the value of the recycled material is enhanced.
Lipase-catalyzed ROP is a particularly noteworthy method for the polymerization of this compound.[1] This enzymatic approach offers a green and sustainable alternative to traditional metal-based catalysts, often providing high selectivity and milder reaction conditions.
Experimental Protocols
The following protocols are synthesized from established methodologies in polyester synthesis and recycling.
Protocol 1: Lipase-Catalyzed Ring-Opening Polymerization of this compound
This protocol describes the synthesis of a biodegradable aliphatic polyester from this compound using a lipase catalyst.
Materials:
-
This compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
-
Vacuum oven
Procedure:
-
Drying of Monomer and Glassware: Dry the this compound under vacuum at 40°C for 24 hours. All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen.
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 4.38 mmol) and anhydrous toluene (e.g., 10 mL).
-
Catalyst Addition: Add immobilized lipase (e.g., 10% by weight of the monomer, 100 mg) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to a specified temperature (e.g., 60-90°C) with continuous stirring. Monitor the reaction progress over time (e.g., 24-72 hours) by taking small aliquots and analyzing the monomer conversion using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Termination and Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature. Dissolve the mixture in chloroform (e.g., 20 mL) and filter to remove the immobilized enzyme.
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization: Characterize the resulting polyester for its molecular weight (e.g., using Gel Permeation Chromatography - GPC), thermal properties (e.g., using Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA), and structure (e.g., using ¹H NMR and ¹³C NMR).
Data Presentation
| Entry | Monomer:Catalyst Ratio (w/w) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 10:1 | 60 | 24 | 85 | 15,000 | 1.8 |
| 2 | 10:1 | 80 | 24 | 95 | 25,000 | 1.6 |
| 3 | 20:1 | 80 | 48 | 92 | 22,000 | 1.7 |
Visualizations
The logical workflow for the chemical recycling of polyesters incorporating this compound can be visualized as follows:
Caption: A workflow illustrating the chemical recycling of aliphatic polyesters via depolymerization and subsequent synthesis of new biodegradable polyesters using this compound.
The following diagram illustrates the general signaling pathway of a lipase-catalyzed ring-opening polymerization.
Caption: A simplified diagram of the proposed mechanism for lipase-catalyzed ring-opening polymerization of a cyclic ester monomer.
References
Application Notes: Synthesis and Utility of 1,8-Dioxacyclotetradecane-2,9-dione Block Copolymers
Introduction
1,8-Dioxacyclotetradecane-2,9-dione is a macrocyclic ester that serves as a monomer for the synthesis of aliphatic polyesters. These polyesters are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability. The incorporation of poly(this compound) segments into block copolymers allows for the creation of novel materials with tunable physical properties and functionalities. Such block copolymers can self-assemble into various nanostructures, making them promising candidates for advanced drug delivery systems, tissue engineering scaffolds, and other biomedical applications.
The synthesis of block copolymers containing this compound is typically achieved through controlled polymerization techniques, most notably ring-opening polymerization (ROP). The sequential addition of different cyclic ester monomers allows for the precise construction of diblock or multiblock architectures. For instance, a common strategy involves the initial polymerization of a well-characterized lactone, such as ε-caprolactone or lactide, to form a macroinitiator, which then initiates the polymerization of this compound to form the second block. The properties of the resulting block copolymer, such as its hydrophilicity/hydrophobicity balance, degradation rate, and mechanical strength, can be tailored by carefully selecting the comonomers and controlling the length of each block.
Key Applications in Research and Drug Development
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Drug Delivery: Amphiphilic block copolymers containing a hydrophobic polyester block (e.g., from this compound) and a hydrophilic block (e.g., polyethylene glycol) can self-assemble in aqueous media to form micelles or vesicles. These nanocarriers can encapsulate hydrophobic drugs, improving their solubility, stability, and pharmacokinetic profile.
-
Tissue Engineering: The biodegradable nature of polyesters derived from this compound makes them suitable for creating temporary scaffolds that support cell growth and tissue regeneration. Block copolymers can be formulated into hydrogels or electrospun into nanofibers to create structures that mimic the extracellular matrix.
-
Biodegradable Materials: These block copolymers can be used to create a variety of biodegradable plastics and elastomers with controlled degradation rates, offering a more environmentally friendly alternative to conventional plastics in certain applications.
While specific, detailed protocols for the use of this compound in block copolymer synthesis are not widely reported, the following sections provide a generalized experimental protocol based on established methods for similar cyclic esters.
Experimental Protocols
Protocol 1: Synthesis of a Diblock Copolymer via Sequential Ring-Opening Polymerization (ROP)
This protocol describes a representative method for synthesizing a diblock copolymer, for example, poly(ε-caprolactone)-block-poly(this compound), using a tin(II) octoate catalyst.
Materials:
-
ε-Caprolactone (CL), freshly distilled under reduced pressure.
-
This compound.
-
Benzyl alcohol, as initiator, dried over molecular sieves.
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂), catalyst.
-
Toluene, anhydrous.
-
Methanol, for precipitation.
-
Dichloromethane (DCM), for dissolution.
-
Argon or Nitrogen gas supply.
-
Standard Schlenk line and glassware.
Procedure:
-
Synthesis of the First Block (Poly(ε-caprolactone) Macroinitiator):
-
A flame-dried Schlenk flask is charged with a magnetic stir bar and purged with argon.
-
Add ε-caprolactone (e.g., 1.0 g, 8.76 mmol) and benzyl alcohol (e.g., 18.9 mg, 0.175 mmol, for a target degree of polymerization of 50) via syringe into the flask.
-
Add anhydrous toluene (e.g., 10 mL) to dissolve the monomer and initiator.
-
In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL).
-
Add the required amount of the Sn(Oct)₂ solution to the reaction mixture via syringe (a monomer-to-catalyst ratio of 5000:1 to 10000:1 is common).
-
Immerse the flask in a preheated oil bath at 110 °C and stir for 4-6 hours.
-
Take a small aliquot for analysis by ¹H NMR to confirm monomer conversion and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI) of the macroinitiator.
-
-
Synthesis of the Second Block (Poly(this compound)):
-
In a separate flame-dried Schlenk flask, dissolve this compound (e.g., 2.0 g, 8.76 mmol) in anhydrous toluene (e.g., 20 mL) under argon.
-
Once the first block polymerization has reached high conversion, transfer the solution of the second monomer to the reaction flask containing the living poly(ε-caprolactone) macroinitiator via a cannula.
-
Continue the reaction at 110 °C for another 12-24 hours, monitoring the monomer conversion by taking aliquots for ¹H NMR analysis.
-
-
Purification of the Diblock Copolymer:
-
After the polymerization is complete (high conversion of the second monomer), cool the reaction mixture to room temperature.
-
Dissolve the polymer in a small amount of dichloromethane.
-
Precipitate the polymer by slowly adding the DCM solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Repeat the dissolution-precipitation step two more times to remove any unreacted monomers and catalyst residues.
-
Dry the final diblock copolymer under vacuum at 40 °C until a constant weight is achieved.
-
Protocol 2: Characterization of the Block Copolymer
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the structure of the copolymer and determine the block lengths.
-
Procedure: Dissolve a small amount of the dried polymer in deuterated chloroform (CDCl₃). Record the ¹H NMR spectrum. The ratio of the integrated intensities of the characteristic peaks for each block can be used to calculate the composition and the degree of polymerization of the second block.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF). A successful block copolymerization is indicated by a clear shift to a higher molecular weight in the GPC trace compared to the first block macroinitiator, with the PDI remaining low (typically < 1.2).
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties, such as the glass transition temperature (T₉) and melting temperature (Tₘ) of each block.
-
Procedure: A small amount of the polymer is sealed in an aluminum pan. The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10 °C/min) to observe the thermal transitions. The presence of two distinct T₉ or Tₘ values can indicate microphase separation of the blocks.
Data Presentation
The following table presents hypothetical, yet representative, data for a series of poly(ε-caprolactone)-block-poly(this compound) copolymers synthesized with varying block lengths.
| Sample ID | Target DP (CL) | Target DP (DOX) | Mₙ (GPC, g/mol ) | PDI (GPC) | Tₘ (CL Block, °C) | Tₘ (DOX Block, °C) |
| PCL50-b-PDOX50 | 50 | 50 | 17,100 | 1.15 | 58 | 85 |
| PCL50-b-PDOX100 | 50 | 100 | 28,500 | 1.18 | 59 | 88 |
| PCL100-b-PDOX50 | 100 | 50 | 22,800 | 1.16 | 60 | 86 |
| PCL100-b-PDOX100 | 100 | 100 | 34,200 | 1.20 | 61 | 89 |
DP (CL): Degree of Polymerization of the ε-caprolactone block. DP (DOX): Degree of Polymerization of the this compound block. Mₙ: Number-average molecular weight. PDI: Polydispersity Index. Tₘ: Melting temperature.
Visualizations
Caption: Workflow for the synthesis and characterization of a block copolymer.
Caption: Formation of a drug delivery system via block copolymer self-assembly.
Procuring 1,8-Dioxacyclotetradecane-2,9-dione for Research Applications: A Guide
For researchers, scientists, and drug development professionals, securing high-purity chemical reagents is a critical first step in the experimental workflow. This document provides detailed application notes and protocols for the use of 1,8-Dioxacyclotetradecane-2,9-dione, a macrocyclic ester utilized in the synthesis of biodegradable aliphatic polyesters.
Sourcing this compound
This compound (CAS No. 1020-83-3) is available from several reputable chemical suppliers specializing in research-grade compounds. When purchasing this reagent, it is imperative to consider purity, quantity, and available safety documentation. Below is a summary of suppliers offering this product.
| Supplier | Catalog Number | Purity | Available Quantities |
| Biosynth | BAA02083 | Not Specified | 25 mg, 50 mg, 100 mg, 250 mg |
| BLD Pharm | BD136456 | ≥95% | 1 g, 5 g, 25 g |
| LGC Standards | TRC-D494225 | Not Specified | Inquire for details |
| AK Scientific, Inc. | Not Specified | Not Specified | Inquire for details |
| Ambeed | A111384 | Not Specified | 1 g, 5 g |
Application: Synthesis of Aliphatic Polyesters
This compound is a valuable monomer for the synthesis of aliphatic polyesters through ring-opening polymerization (ROP). A particularly effective and environmentally friendly method for this process is lipase-catalyzed ROP. This enzymatic approach avoids the use of potentially toxic metal catalysts and often proceeds under mild reaction conditions.
The resulting polyesters have applications in biodegradable plastics, drug delivery systems, and tissue engineering scaffolds due to their biocompatibility and tunable degradation profiles. The polymerization of this compound yields a polyester with repeating units derived from the monomer structure.
Experimental Protocol: Lipase-Catalyzed Ring-Opening Polymerization
This protocol outlines a general procedure for the lipase-catalyzed ring-opening polymerization of this compound using immobilized Candida antarctica lipase B (Novozyme 435), a widely used and robust enzyme for this transformation.[1][2]
Materials:
-
This compound
-
Novozyme 435 (immobilized Candida antarctica lipase B)
-
Anhydrous toluene (or other suitable anhydrous solvent such as diphenyl ether)
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask or other suitable reaction vessel with a magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is dried in an oven at 120 °C overnight and then cooled under a stream of argon or nitrogen to ensure anhydrous conditions.
-
Addition of Reactants: To the cooled flask, add this compound and Novozyme 435 (typically 10% by weight of the monomer).
-
Addition of Solvent: Add anhydrous toluene to the flask to dissolve the monomer. The concentration of the monomer can be varied, but a typical starting point is 0.1-0.5 M.
-
Reaction: The reaction mixture is stirred and heated to a temperature between 60-90 °C. The optimal temperature may need to be determined empirically. The reaction is allowed to proceed for 24-72 hours under an inert atmosphere.
-
Termination and Polymer Precipitation: After the desired reaction time, the flask is cooled to room temperature. The enzyme is removed by filtration. The polymer is then precipitated by adding the reaction solution dropwise to a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: The precipitated polymer is collected by vacuum filtration, washed with fresh methanol, and dried under vacuum to a constant weight.
Characterization:
The resulting polymer can be characterized by various techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm).
Experimental Workflow
Caption: Workflow for Lipase-Catalyzed Ring-Opening Polymerization.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
According to the Safety Data Sheet from AK Scientific, Inc., the toxicological properties of this compound have not been thoroughly investigated. It is advisable to treat it as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
Application Note: Gas Chromatography Methods for the Analysis of 1,8-Dioxacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of 1,8-Dioxacyclotetradecane-2,9-dione using gas chromatography (GC). Due to the limited availability of specific established methods for this particular macrocyclic dilactone, this guide synthesizes information from the analysis of analogous compounds, such as other macrocyclic lactones and polyester oligomers, to propose a robust analytical approach. The methodologies described herein are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals. This note includes recommendations for sample preparation, GC column selection, instrumental parameters, and data analysis, and is supplemented with clear data presentation and workflow visualizations.
Introduction
This compound is a 14-membered macrocyclic dilactone. The analysis of such compounds is crucial in various fields, including polymer chemistry, fragrance research, and drug development, where they may be present as monomers, synthetic intermediates, or byproducts. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and appropriate technique for the separation and quantification of this and similar semi-volatile compounds.[1] This application note outlines a detailed protocol for the analysis of this compound by GC-MS.
Experimental Protocols
A successful GC analysis of this compound hinges on three key stages: sample preparation, GC separation, and MS detection. The following sections provide a detailed methodology for each stage.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis. The goal is to extract the analyte of interest from the sample matrix and prepare it in a solvent suitable for injection into the GC system.
Materials:
-
Solvents: Dichloromethane (DCM), Hexane, Methanol, Ethyl acetate (all HPLC or GC grade).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Filtration: 0.22 µm PTFE syringe filters.
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction apparatus.
Protocol for Solid Samples:
-
Weigh accurately approximately 10 mg of the solid sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.[2]
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
If particulates are present, filter the solution through a 0.22 µm PTFE syringe filter into a clean vial.
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.[2]
Protocol for Liquid Samples (in a complex matrix):
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the liquid sample, add 1 mL of a water-immiscible solvent like dichloromethane or hexane.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the organic layer (bottom layer for DCM, top for hexane) to a clean vial.
-
Repeat the extraction twice more and combine the organic extracts.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the injection solvent.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a polar solvent to remove interferences.
-
Elute the this compound with a less polar solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Evaporate the eluent and reconstitute as described for LLE.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The selection of an appropriate GC column and the optimization of the temperature program are crucial for achieving good separation and peak shape. Given the polar nature of the ester groups in this compound, a mid-polarity column is recommended.
Table 1: Proposed GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 10 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Data Presentation and Analysis
The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which displays the intensity of ions detected over time. The retention time of a peak is used for qualitative identification, while the peak area is used for quantification.
Table 2: Expected Quantitative Data (Hypothetical)
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| This compound | ~15-20 | 0.1 | 0.3 | >0.995 |
Note: The retention time is an estimate and will vary depending on the specific instrument and conditions. LOD and LOQ are hypothetical values and should be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Logical Relationships in GC Method Development
The quality of the chromatographic separation is dependent on several interrelated parameters. The diagram below illustrates these key relationships.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Dioxacyclotetradecane-2,9-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,8-Dioxacyclotetradecane-2,9-dione synthesis.
Troubleshooting Guide
Issue: Low or No Yield of this compound
-
Question: My reaction is resulting in a very low yield of the desired dimeric lactone. What are the likely causes and how can I address them?
Answer: A low yield of the target diolide, this compound, is a common issue and can stem from several factors. Primarily, the reaction may be favoring the formation of the monomeric lactone (ε-caprolactone) or linear polymers. Here are key areas to investigate:
-
Concentration: The concentration of the starting material, 6-hydroxyhexanoic acid, is critical. High concentrations tend to favor intermolecular reactions, leading to the formation of linear polymers. To promote the desired intramolecular cyclization of the dimeric intermediate, it is crucial to work under high-dilution conditions.
-
Reaction Temperature: The temperature at which the cyclization is performed can significantly influence the product distribution. An optimal temperature needs to be determined empirically, as temperatures that are too high can promote side reactions and decomposition, while temperatures that are too low may result in a sluggish or incomplete reaction.
-
Catalyst Selection and Concentration: The choice of catalyst is pivotal in macrolactonization reactions. Different catalysts can favor the formation of the monomer versus the dimer. The concentration of the catalyst is also important; too little may lead to an incomplete reaction, while too much can cause unwanted side reactions.
-
Purity of Starting Material: Impurities in the 6-hydroxyhexanoic acid can interfere with the reaction. Ensure the starting material is of high purity and is thoroughly dried, as water can hydrolyze the activated ester intermediates.
-
Issue: Predominant Formation of ε-Caprolactone (Monomer)
-
Question: My main product is the monomer, ε-caprolactone, not the desired dimer. How can I shift the selectivity towards this compound?
Answer: The preferential formation of the six-membered ring of ε-caprolactone is thermodynamically and kinetically favored over the formation of the 14-membered diolide. To enhance the yield of the dimer, consider the following strategies:
-
Template-Driven Dimerization: The use of specific catalysts or templates can help pre-organize two molecules of 6-hydroxyhexanoic acid, facilitating the formation of the linear dimer which can then cyclize to the desired product.
-
Stepwise Synthesis: A more controlled approach is to first synthesize the linear dimer of 6-hydroxyhexanoic acid and then perform the intramolecular cyclization in a separate step under high-dilution conditions. This avoids the direct competition with monomer formation.
-
Issue: Formation of High Molecular Weight Polymers
-
Question: My reaction is producing a significant amount of polymeric material, which is difficult to separate from the desired product. What can I do to minimize polymerization?
Answer: Polymer formation is a common side reaction in macrolactonization, especially at higher concentrations. To mitigate this:
-
High-Dilution Principle: This is the most effective method to suppress polymerization. By performing the reaction at very low concentrations of the hydroxy acid, the probability of intermolecular reactions (leading to polymers) is significantly reduced, while the intramolecular cyclization is favored. This can be achieved by the slow addition of the starting material to a large volume of solvent.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to the ring-opening polymerization of the desired product or the monomer. Monitor the reaction progress and quench it once the formation of the diolide is maximized.
-
Frequently Asked Questions (FAQs)
-
What is the general mechanism for the formation of this compound from 6-hydroxyhexanoic acid?
The synthesis of this compound from 6-hydroxyhexanoic acid is a macrolactonization reaction. It is believed to proceed through the intermolecular esterification of two molecules of 6-hydroxyhexanoic acid to form a linear dimer. This dimer then undergoes an intramolecular cyclization to yield the 14-membered diolide.
-
What are some common catalysts used for this type of macrolactonization?
A variety of catalysts can be employed for macrolactonization reactions. These include carbodiimides (like DCC), Yamaguchi reagents, and various tin and titanium catalysts. The choice of catalyst can significantly impact the yield and selectivity of the reaction.
-
How can I purify the final product?
Purification of this compound can be challenging due to the presence of the monomer and oligomeric byproducts. Column chromatography on silica gel is a common method for separating the cyclic dimer from other reaction components. Recrystallization can also be an effective final purification step.
-
Why is the exclusion of water important in this synthesis?
Water can participate in several undesirable side reactions. It can hydrolyze the activated intermediates that are formed during the reaction, leading back to the starting hydroxy acid. It can also contribute to the formation of linear oligomers. Therefore, it is crucial to use anhydrous solvents and to thoroughly dry all reagents and glassware.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound
| Parameter | Condition | Expected Effect on Dimer Yield | Rationale |
| Concentration | High (> 0.1 M) | Decrease | Favors intermolecular polymerization. |
| Low (< 0.01 M) | Increase | Favors intramolecular cyclization of the dimer intermediate. | |
| Temperature | Too Low | Decrease | Slow or incomplete reaction. |
| Optimal | Increase | Provides sufficient energy for cyclization without promoting side reactions. | |
| Too High | Decrease | Can lead to decomposition or polymerization. | |
| Catalyst | Inappropriate | Decrease | May favor monomer formation or be ineffective. |
| Optimal | Increase | Efficiently promotes the desired dimerization and cyclization. | |
| Addition Rate | Fast | Decrease | Leads to localized high concentrations, favoring polymerization. |
| Slow | Increase | Maintains high-dilution conditions throughout the reaction. |
Experimental Protocols
Representative Protocol for Macrolactonization to Favor Diolide Formation (General Method)
This protocol is a general representation of a macrolactonization procedure that can be adapted for the synthesis of this compound. Optimization of specific reagents, solvents, temperatures, and reaction times will be necessary.
-
Preparation of the Reaction Setup:
-
A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
-
Reaction Execution:
-
A suitable anhydrous solvent (e.g., toluene, dichloromethane) is added to the reaction flask.
-
The chosen catalyst is added to the solvent.
-
A solution of high-purity 6-hydroxyhexanoic acid in the same anhydrous solvent is prepared in the dropping funnel.
-
The solvent in the reaction flask is brought to the desired temperature (e.g., reflux).
-
The solution of 6-hydroxyhexanoic acid is added dropwise to the reaction flask over an extended period (e.g., 8-12 hours) to maintain high-dilution conditions.
-
-
Work-up and Purification:
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Technical Support Center: Polymerization of 1,8-Dioxacyclotetradecane-2,9-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions during the ring-opening polymerization (ROP) of 1,8-dioxacyclotetradecane-2,9-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the polymerization of this compound?
A1: The main side reactions encountered during the ring-opening polymerization of this compound are intramolecular and intermolecular transesterification.
-
Intramolecular transesterification (Backbiting): This process involves the attack of a terminal hydroxyl group of a growing polymer chain on an ester linkage within the same chain. This results in the formation of cyclic oligomers and a decrease in the polymer's molecular weight.
-
Intermolecular transesterification: This reaction occurs between two different polymer chains, leading to a redistribution of chain lengths and a broadening of the molecular weight distribution (polydispersity index, PDI).
High reaction temperatures and certain catalysts can promote these undesirable side reactions.
Q2: How do reaction temperature and monomer concentration affect the formation of side products?
A2: Temperature and monomer concentration are critical parameters in controlling side reactions. For the polymerization of large, strainless lactones like this compound, the polymerization is often entropically driven, requiring higher temperatures to favor polymer formation. However, elevated temperatures also accelerate transesterification reactions.
-
Temperature: Higher temperatures increase the rate of both polymerization and transesterification. Finding an optimal temperature that promotes polymerization while minimizing side reactions is crucial. For some macrolactones, lower temperatures can suppress side reactions, but this may also significantly reduce the polymerization rate.
-
Monomer Concentration: The equilibrium concentration of cyclic oligomers is dependent on the initial monomer concentration. At very low monomer concentrations, the formation of cyclic oligomers can be favored. It is important to maintain a monomer concentration above the critical concentration for polymerization to proceed efficiently and suppress cyclization.
Q3: Which types of catalysts are recommended to minimize transesterification reactions?
A3: The choice of catalyst is paramount in controlling the selectivity between ring-opening polymerization and transesterification. Catalysts with high selectivity for the ring-opening of the monomer over the transesterification of the resulting polymer chains are preferred.
Highly selective metal-based catalysts, such as some zinc and calcium complexes, have been shown to effectively catalyze the ROP of macrolactones with negligible transesterification, even at elevated temperatures and prolonged reaction times. In contrast, some common catalysts like tin(II) octoate can be effective for ROP but may also promote transesterification, especially at higher temperatures. Organocatalysts are also being explored for their potential to provide controlled polymerization with minimal side reactions.
Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polymer
Possible Causes:
-
Intramolecular Transesterification (Backbiting): This is a primary cause of lower than expected molecular weight, leading to the formation of cyclic oligomers.
-
Impurities: Water or other protic impurities in the monomer, solvent, or initiator can act as chain transfer agents, limiting chain growth.
-
Incorrect Initiator Concentration: An incorrect monomer-to-initiator ratio can lead to a higher number of polymer chains than targeted, resulting in lower molecular weight.
-
High Reaction Temperature: Elevated temperatures can favor backbiting reactions.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically lower the reaction temperature in increments (e.g., 10 °C) to find a balance between an acceptable polymerization rate and reduced backbiting.
-
Purify Monomer and Reagents: Ensure the monomer, solvent, and initiator are rigorously purified and dried to remove any water or protic impurities.
-
Verify Initiator Concentration: Accurately determine the concentration of the initiator solution and ensure the correct monomer-to-initiator ratio is used for the target molecular weight.
-
Select a More Selective Catalyst: Consider using a catalyst known for its low propensity to induce transesterification, such as specific zinc or calcium-based catalysts.
Issue 2: Broad Molecular Weight Distribution (High PDI)
Possible Causes:
-
Intermolecular Transesterification: This leads to chain scrambling and a broader distribution of polymer chain lengths.
-
Slow Initiation: If the initiation rate is significantly slower than the propagation rate, chains will be formed at different times, leading to a broader PDI.
-
Chain Transfer Reactions: Impurities can cause premature termination and re-initiation, contributing to a wider range of chain lengths.
Troubleshooting Steps:
-
Reduce Reaction Time: Once high monomer conversion is achieved, minimize further reaction time to reduce the extent of intermolecular transesterification.
-
Choose a Catalyst with Controlled Polymerization Characteristics: Select a catalyst system that exhibits "living" or "controlled" polymerization behavior, characterized by fast initiation relative to propagation.
-
Optimize Catalyst and Initiator System: Ensure the chosen catalyst and initiator are compatible and promote a controlled polymerization.
-
Maintain High Purity of Reagents: As with low molecular weight issues, ensuring the absence of impurities is critical to prevent unwanted chain transfer reactions.
Quantitative Data Summary
The following table summarizes the impact of catalyst and initiator concentration on the formation of cyclic oligomers in the anionic polymerization of ε-caprolactam, which serves as an illustrative example of the type of data to consider when optimizing the polymerization of this compound.[1]
| Parameter | Condition | Cyclic Dimer Yield (wt%) | Cyclic Trimer Yield (wt%) |
| Catalyst (EtMgBr) | 0.1 mol% | 0.14 | 0.025 |
| 0.2 mol% | 0.09 | 0.022 | |
| Initiator (Ac-CL) | 0.03 mol% | 0.07 | 0.017 |
| 0.1 mol% | 0.14 | 0.025 |
Note: This data is for ε-caprolactam and is intended to illustrate the influence of reaction parameters on side product formation. Similar optimization would be necessary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of this compound with a Selective Catalyst
This protocol provides a general guideline for the ROP of this compound aimed at minimizing side reactions.
Materials:
-
This compound (recrystallized and dried under vacuum)
-
Anhydrous toluene (or other suitable solvent)
-
Selective catalyst (e.g., a well-defined zinc or calcium complex)
-
Initiator (e.g., benzyl alcohol, dried over molecular sieves)
-
Anhydrous methanol (for quenching)
-
Dichloromethane (for polymer precipitation)
-
Hexane or methanol (for polymer washing)
Procedure:
-
Monomer and Reagent Preparation: In a glovebox, a flame-dried Schlenk flask is charged with the desired amount of this compound. Anhydrous toluene is added to dissolve the monomer.
-
Initiator and Catalyst Addition: The initiator (e.g., benzyl alcohol) is added via syringe, followed by the addition of the catalyst solution in anhydrous toluene. The monomer/initiator/catalyst ratio should be carefully calculated based on the desired molecular weight and catalyst activity.
-
Polymerization: The reaction mixture is stirred at the optimized temperature (e.g., 80-100 °C) under an inert atmosphere. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.
-
Quenching: Once the desired conversion is reached, the polymerization is quenched by adding a small amount of anhydrous methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent like cold hexane or methanol.
-
Purification: The precipitated polymer is collected by filtration, washed several times with the non-solvent to remove any unreacted monomer and residual catalyst, and dried under vacuum at room temperature until a constant weight is achieved.
Visualizations
Below are diagrams illustrating the key chemical pathways involved in the polymerization of this compound and the associated side reactions.
References
Technical Support Center: Optimizing Polymerization of 1,8-Dioxacyclotetradecane-2,9-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ring-opening polymerization (ROP) of 1,8-Dioxacyclotetradecane-2,9-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the polymerization of this compound?
A1: Enzymatic ring-opening polymerization (ROP) using a lipase catalyst is a highly effective and green method for the polymerization of this compound, a large-ring dilactone.[1] Lipases, such as immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, have shown high efficiency in polymerizing macrocyclic lactones.[2][3][4] This method is often preferred due to its high selectivity and mild reaction conditions, which minimize side reactions.
Q2: What are the key parameters to control in the enzymatic ROP of this monomer?
A2: The success of the enzymatic ROP of this compound is highly dependent on several key parameters:
-
Enzyme Concentration: The amount of lipase catalyst used will influence the polymerization rate.
-
Temperature: The reaction temperature affects both the enzyme activity and the reaction kinetics.
-
Solvent: The choice of solvent can impact enzyme performance and polymer solubility. Hydrophobic organic solvents are generally preferred for efficient enzymatic polymerization.[5][6]
-
Water Content: The presence of water can significantly affect the enzyme's catalytic activity and can also act as an initiator, influencing the final molecular weight of the polymer.[7][8][9]
-
Initiator: The type and concentration of the initiator, if used, will determine the initiation efficiency and control the polymer's molecular weight and end-groups.[10]
Q3: Can metal-based catalysts be used for the polymerization of this compound?
A3: While enzymatic catalysis is a prominent method, metal-based catalysts are also widely used for the ROP of lactones. However, for biomedical applications, the potential toxicity of residual metal catalysts is a concern.[11] If metal catalysts are used, careful purification of the final polymer is crucial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Monomer Conversion | Inactive Catalyst: The enzyme may be denatured or inhibited. | - Ensure the enzyme has been stored correctly. - Use a fresh batch of catalyst. - Check for potential inhibitors in your monomer or solvent. |
| Suboptimal Temperature: The reaction temperature is too high or too low for the enzyme. | - Optimize the reaction temperature. For Novozym 435, a temperature range of 60-80°C is often effective for lactone polymerization.[3] | |
| Insufficient Reaction Time: The polymerization may be slow. | - Increase the reaction time and monitor the conversion at different time points. | |
| Inappropriate Solvent: The solvent may be denaturing the enzyme or hindering the reaction. | - Use a hydrophobic, non-polar solvent. Toluene and diphenyl ether have been successfully used in enzymatic ROP of large lactones.[4] | |
| Low Molecular Weight of the Polymer | High Water Content: Water can act as an initiator, leading to a higher number of polymer chains with lower molecular weight.[7][8][9] | - Use anhydrous solvents and dry the monomer and enzyme before use. Molecular sieves can be added to the reaction mixture to remove residual water. |
| High Initiator Concentration: An excess of initiator will result in shorter polymer chains. | - Carefully control the monomer-to-initiator ratio to target the desired molecular weight. | |
| Transesterification Side Reactions: These can lead to a broader molecular weight distribution and lower average molecular weight. | - Optimize the reaction time and temperature to minimize side reactions. | |
| Broad Polydispersity Index (PDI) | Multiple Initiating Species: Impurities in the reaction mixture (e.g., water) can act as initiators. | - Purify the monomer and solvent thoroughly. Ensure all glassware is dried properly. |
| Chain Transfer or Termination Reactions: Side reactions can lead to a less controlled polymerization. | - Re-evaluate the reaction conditions, including temperature and catalyst choice. | |
| Gel Formation | Cross-linking Side Reactions: This can occur at high temperatures or with certain catalysts. | - Lower the reaction temperature. - Consider using a more selective catalyst. |
Experimental Protocols
General Protocol for Enzymatic Ring-Opening Polymerization of this compound
This protocol is a general guideline and may require optimization for specific experimental goals.
Materials:
-
This compound (monomer)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous toluene (or other suitable hydrophobic solvent)
-
Initiator (e.g., benzyl alcohol, optional)
-
Molecular sieves (e.g., 4 Å), activated
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Drying: Dry the monomer and Novozym 435 under vacuum for several hours to remove any residual water. Activate molecular sieves by heating under vacuum.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of this compound and activated molecular sieves.
-
Solvent and Initiator Addition: Add anhydrous toluene to dissolve the monomer. If an initiator is used, add the calculated amount at this stage.
-
Catalyst Addition: Add Novozym 435 to the reaction mixture. The amount of enzyme can be varied (e.g., 5-10% by weight of the monomer).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or GPC.
-
Termination and Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. Remove the enzyme by filtration. Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Experimental Workflow for Enzymatic ROP
Caption: Workflow for the enzymatic ring-opening polymerization of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low monomer conversion in polymerization reactions.
References
- 1. This compound | 1020-83-3 [amp.chemicalbook.com]
- 2. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Ring-opening polymerization of DD-lactide catalyzed by Novozyme 435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme-catalyzed ring-opening polymerization of ε-caprolactone using alkyne functionalized initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Minimizing oligomer formation during lactone polymerization
Welcome to the technical support center for lactone polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions, with a specific focus on minimizing oligomer formation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of oligomer formation in lactone polymerization?
A1: Oligomer formation, which leads to a broader molecular weight distribution and can affect the final properties of the polymer, is primarily caused by side reactions that compete with the main polymerization process. The most significant of these are intramolecular and intermolecular transesterification reactions.[1] Intramolecular transesterification, often called "backbiting," is where a hydroxyl end group of a growing polymer chain attacks an ester group on its own chain, leading to the formation of cyclic oligomers.[2][3] Intermolecular transesterification involves the exchange of polymer chains, which can lead to a redistribution of molecular weights.
Several factors can promote these side reactions:
-
High Temperatures: Elevated temperatures increase the rate of transesterification reactions.[4]
-
Prolonged Reaction Times: Longer reaction times provide more opportunities for these equilibrium-driven side reactions to occur.
-
Catalyst Type and Concentration: The choice of catalyst and its concentration can significantly influence the extent of side reactions. Some catalysts are more prone to promoting transesterification.[2][5]
-
Monomer Purity: Impurities in the monomer, such as water or alcohols, can act as chain transfer agents, leading to the formation of shorter chains and oligomers.
Q2: How does the choice of catalyst affect oligomer formation?
A2: The catalyst plays a crucial role in controlling the polymerization process and can have a significant impact on the formation of oligomers. Catalysts with high activity can rapidly polymerize the lactone, potentially reducing the time available for side reactions. However, some highly active catalysts may also promote transesterification. For instance, tin-based catalysts like tin(II) octoate are widely used but can lead to transesterification at higher temperatures.[6] Research has shown that the choice of metal in the catalyst (e.g., Sn, Zn, Ca, Mg) and the ligands associated with it can influence the degree of side reactions.[7] For example, in the synthesis of lactide from oligomeric PLA, the use of SnO as a catalyst resulted in a maximized fraction of D,L-lactide compared to other tin-based catalysts.[2][5]
Q3: Can the monomer-to-initiator ratio be adjusted to control oligomer formation?
A3: Yes, the monomer-to-initiator ([M]/[I]) ratio is a critical parameter for controlling the molecular weight of the resulting polymer.[8] A lower [M]/[I] ratio (i.e., a higher concentration of initiator) will result in a larger number of polymer chains being initiated, leading to a lower average molecular weight. While this doesn't directly prevent the chemical reactions that form oligomers, controlling the target molecular weight can be a strategy to manage the overall molecular weight distribution. For instance, in the ring-opening polymerization of lactide, higher amounts of initiator lead to lower molecular weight PLA because more growing chains are produced.[8]
Q4: What are the typical methods for removing oligomers after polymerization?
A4: Post-polymerization purification is often necessary to remove residual monomers and unwanted oligomers. Common methods include:
-
Precipitation/Solvent Extraction: The polymer is dissolved in a good solvent and then precipitated by adding a non-solvent. Oligomers, being more soluble in the solvent/non-solvent mixture, remain in the solution and are thus separated from the higher molecular weight polymer.
-
Chromatography: Techniques like column chromatography can be used to separate the polymer from oligomers based on their different affinities for the stationary phase.
-
Distillation/Sublimation: For volatile cyclic oligomers, these techniques can be effective under reduced pressure.
-
Crystallization: This method can be used to purify the polymer, leaving the oligomers in the amorphous phase or in the mother liquor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Intra/intermolecular transesterification: Occurs at high temperatures and long reaction times. 2. Slow initiation: If the initiation rate is much slower than the propagation rate, chains will grow to different lengths. 3. Impurities: Water or other protic impurities can act as initiators or chain transfer agents. | 1. Optimize reaction conditions: Lower the reaction temperature and shorten the reaction time.[4] 2. Select an appropriate catalyst/initiator system: Choose a system with a fast and efficient initiation. 3. Ensure monomer and solvent purity: Thoroughly dry all reagents and glassware before use. |
| Presence of a significant low molecular weight shoulder/peak in GPC analysis | Formation of cyclic oligomers: This is often due to "backbiting" reactions.[1] | 1. Lower polymerization temperature: This will reduce the rate of backbiting. 2. Increase monomer concentration: Higher monomer concentration can favor propagation over intramolecular cyclization.[9] 3. Choose a less reactive catalyst: Some catalysts are less prone to promoting backbiting. |
| Lower than expected molecular weight | 1. Incorrect monomer-to-initiator ratio: Too much initiator was used. 2. Presence of chain transfer agents: Impurities like water or alcohols. 3. Intermolecular transesterification: Can lead to chain scission. | 1. Recalculate and carefully measure the [M]/[I] ratio. [8] 2. Purify monomer and solvent: Ensure all components are dry and free of protic impurities. 3. Optimize reaction conditions: Reduce temperature and time to minimize transesterification. |
| Polymerization does not go to completion | 1. Catalyst deactivation: The catalyst may be sensitive to impurities. 2. Equilibrium has been reached: The polymerization is a reversible process. 3. Low monomer concentration: Can slow down the polymerization rate. | 1. Ensure high purity of all reagents. 2. Increase the initial monomer concentration. 3. Consider a more active catalyst. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on lactone polymerization, providing a comparative overview of the effects of different reaction parameters.
Table 1: Effect of Catalyst on Lactide Polymerization
| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) | Molecular Weight (Mw, kg/mol ) |
| Calcium Octoate (CaOct₂) | 200 | 24 | 58 | 19.5 |
| Magnesium Octoate (MgOct₂) | 200 | 24 | 91.5 | 31 |
| Zinc Octoate (ZnOct₂) | 200 | 24 | 92.8 | 64 |
Data sourced from a study on biocompatible catalysts for lactide polymerization.[7]
Table 2: Effect of Temperature and Pressure on Lactide Synthesis from Oligomeric PLA
| Temperature (°C) | Pressure (mmHg) | Catalyst | Monomer Conversion (%) | Notes |
| 190-210 | 5-25 | Sn(Oct)₂ | - | Higher temperatures can lead to thermal degradation.[6] |
| 190-245 | 4 | Al, Ti, Zn, Zr | - | Lower pressure generally leads to higher yield and lower racemization.[2][5] |
| >200 | - | - | - | Elevated temperatures can increase racemization.[2] |
This table synthesizes data from multiple sources on the depolymerization of PLA to form lactide.
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of ε-Caprolactone
This protocol provides a general method for the ring-opening polymerization of ε-caprolactone using tin(II) octoate as a catalyst and an alcohol as an initiator.
Materials:
-
ε-Caprolactone (monomer), freshly distilled under reduced pressure.
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst).
-
Benzyl alcohol (initiator), dried over molecular sieves.
-
Toluene (solvent), dried over sodium/benzophenone.
-
Methanol (for precipitation).
-
Dichloromethane (for dissolution).
-
Nitrogen or Argon gas supply.
-
Schlenk line and glassware.
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of ε-caprolactone.
-
Add the calculated amount of benzyl alcohol (initiator) to achieve the target monomer-to-initiator ratio.
-
If conducting a solution polymerization, add the required volume of dry toluene.
-
Add the calculated amount of Sn(Oct)₂ catalyst solution in toluene.
-
The reaction mixture is then heated to the desired temperature (e.g., 110-140°C) under a nitrogen or argon atmosphere and stirred for the specified reaction time.
-
After the desired time, the reaction is stopped by cooling the flask to room temperature.
-
The polymer is dissolved in a minimal amount of dichloromethane.
-
The dissolved polymer is then precipitated by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at room temperature until a constant weight is achieved.
Protocol 2: Purification of Polylactide to Remove Oligomers
This protocol describes a method for purifying polylactide (PLA) to remove residual monomers and oligomers by solvent precipitation.
Materials:
-
Crude polylactide.
-
Dichloromethane or Chloroform (solvent).
-
Methanol or Hexane (non-solvent).
-
Magnetic stirrer and stir bar.
-
Beakers.
-
Filtration apparatus (e.g., Büchner funnel and flask).
-
Vacuum oven.
Procedure:
-
Dissolve the crude PLA in a suitable solvent (e.g., dichloromethane or chloroform) to create a moderately concentrated solution (e.g., 5-10% w/v). Stir until the polymer is completely dissolved.
-
In a separate, larger beaker, place a volume of a non-solvent (e.g., cold methanol or hexane) that is approximately 10 times the volume of the polymer solution.
-
While vigorously stirring the non-solvent, slowly add the polymer solution dropwise. A white precipitate of the purified polymer should form immediately.
-
Continue stirring for an additional 30 minutes after all the polymer solution has been added to ensure complete precipitation.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer on the filter with fresh non-solvent to remove any remaining dissolved impurities.
-
Transfer the purified polymer to a clean watch glass or petri dish and dry it in a vacuum oven at a temperature below the polymer's glass transition temperature until a constant weight is obtained.
Visualizations
Caption: Experimental workflow for lactone polymerization.
Caption: Pathways of lactone polymerization and oligomer formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of lactide from oligomeric PLA: Effects of temperature, pressure, and catalyst | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for efficient 1,8-Dioxacyclotetradecane-2,9-dione polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient polymerization of 1,8-dioxacyclotetradecane-2,9-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polymerization of interest?
A1: this compound is a 14-membered macrolide, a cyclic ester. Its polymerization via ring-opening polymerization (ROP) is of significant interest for the synthesis of aliphatic polyesters. These polymers are often biodegradable and biocompatible, making them suitable for various applications in the biomedical field, such as in drug delivery systems and tissue engineering scaffolds.
Q2: What are the main challenges in the polymerization of this compound?
A2: The primary challenge in the polymerization of large-ring lactones like this compound is their low ring strain. This results in a less favorable thermodynamic driving force for polymerization compared to smaller lactones. Consequently, achieving high monomer conversion and high molecular weight polymers can be difficult. The polymerization is often an equilibrium-driven process, and side reactions like transesterification can broaden the molecular weight distribution.
Q3: Which types of catalysts are effective for the ring-opening polymerization (ROP) of this monomer?
A3: Several classes of catalysts can be employed for the ROP of macrolactones, including:
-
Organocatalysts: Guanidine and amidine-based catalysts are known for their effectiveness in the ROP of lactones.
-
Metal-based Catalysts: A variety of metal complexes, particularly those based on tin (e.g., tin(II) 2-ethylhexanoate), yttrium, zinc, aluminum, calcium, and magnesium, have been shown to be active for macrolactone polymerization.
-
Enzymatic Catalysts: Lipases, such as Candida antarctica Lipase B (CALB), are effective biocatalysts for the ROP of macrolactones, often proceeding under mild reaction conditions.
Q4: How does the choice of catalyst affect the resulting polymer properties?
A4: The catalyst choice significantly influences key polymer properties. Metal-based catalysts can offer high polymerization rates but may require high temperatures and can sometimes lead to broader molecular weight distributions due to transesterification side reactions. Organocatalysts can provide good control over the polymerization, leading to polymers with well-defined architectures and narrow molecular weight distributions. Enzymatic catalysts are highly selective and operate under mild conditions, which can be advantageous for the polymerization of sensitive monomers, but may result in lower molecular weight polymers compared to other methods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Monomer Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough for this low-strain monomer. 2. Equilibrium Limitation: The polymerization has reached its thermodynamic equilibrium. 3. Impurities: Presence of water, alcohols, or other nucleophiles can interfere with the catalyst or act as chain transfer agents. 4. Incorrect Temperature: The reaction temperature may be too low for the catalyst to be active or too high, favoring depolymerization. | 1. Catalyst Screening: Test a range of catalysts known for macrolactone polymerization (e.g., more active organocatalysts or specific metal complexes). Increase catalyst loading cautiously. 2. Shift Equilibrium: Increase the initial monomer concentration. If possible, conduct the polymerization in bulk (solvent-free). 3. Purification: Ensure rigorous purification of the monomer, solvent, and initiator. Dry all glassware thoroughly. 4. Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between polymerization rate and equilibrium conversion. |
| Broad Molecular Weight Distribution (PDI > 1.5) | 1. Transesterification: Inter- and intramolecular transesterification reactions are occurring. 2. Slow Initiation: The rate of initiation is slower than the rate of propagation. 3. Chain Transfer Reactions: Impurities are causing premature chain termination and re-initiation. | 1. Catalyst and Temperature Selection: Choose a catalyst with lower propensity for transesterification (e.g., some organocatalysts). Lowering the reaction temperature can also reduce these side reactions. 2. Initiator and Catalyst Choice: Select a catalyst/initiator system with a fast and efficient initiation step. 3. Rigorous Purification: As with low conversion, ensure all components of the reaction are free from impurities. |
| Low Molecular Weight Polymer | 1. High Initiator Concentration: The monomer-to-initiator ratio is too low. 2. Chain Transfer to Impurities: As mentioned above. 3. Premature Termination: The catalyst may be unstable under the reaction conditions. | 1. Adjust Stoichiometry: Increase the monomer-to-initiator ratio to target a higher degree of polymerization. 2. Purification: Ensure all reagents and glassware are scrupulously dry. 3. Catalyst Stability: Verify the stability of the chosen catalyst at the desired reaction temperature and time. |
| Inconsistent Polymerization Results | 1. Variability in Reagent Purity: Batch-to-batch differences in monomer or solvent purity. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture. | 1. Standardize Purification: Implement a consistent and thorough purification protocol for all reagents. 2. Inert Atmosphere: Conduct all polymerizations under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. |
Catalyst Performance Data
The following table summarizes typical performance data for different catalyst types in the ring-opening polymerization of macrolactones. Note that specific results for this compound may vary.
| Catalyst Type | Catalyst Example | Typical Temperature (°C) | Typical Time (h) | Molecular Weight (Mn, g/mol ) | PDI (Mw/Mn) |
| Organocatalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 25 - 100 | 1 - 24 | 10,000 - 50,000 | 1.1 - 1.4 |
| Metal Catalyst | Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | 100 - 150 | 4 - 48 | 20,000 - 80,000 | 1.3 - 2.0 |
| Enzymatic Catalyst | Novozym 435 (CALB) | 60 - 90 | 24 - 96 | 5,000 - 20,000 | 1.2 - 1.8 |
Experimental Protocols
General Monomer and Reagent Purification
Monomer (this compound):
-
Dissolve the crude monomer in a minimal amount of hot toluene.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash with cold hexane.
-
Dry the purified monomer under vacuum at a temperature below its melting point.
-
Store the purified monomer in a desiccator under an inert atmosphere.
Solvent (e.g., Toluene):
-
Reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone) for several hours.
-
Distill the solvent under an inert atmosphere.
-
Store the dry solvent over molecular sieves in a sealed flask.
Initiator (e.g., Benzyl Alcohol):
-
Dry the initiator over a suitable drying agent (e.g., calcium hydride).
-
Distill under reduced pressure.
-
Store over molecular sieves under an inert atmosphere.
Representative Polymerization Protocol (Organocatalyst)
-
In a glovebox, add the purified this compound (e.g., 1.0 g, 4.38 mmol) to a pre-dried reaction flask equipped with a magnetic stir bar.
-
Add the desired amount of dry toluene (e.g., 5 mL).
-
Add the initiator, benzyl alcohol (e.g., 4.7 mg, 0.0438 mmol, for a target degree of polymerization of 100).
-
Add the organocatalyst, DBU (e.g., 6.7 mg, 0.0438 mmol).
-
Seal the flask and remove it from the glovebox.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.
-
After the desired reaction time, quench the polymerization by adding a small amount of benzoic acid.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer using techniques such as GPC (for Mn and PDI), NMR (for structure confirmation), and DSC (for thermal properties).
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound polymerization.
Troubleshooting low conversion rates in ring-opening polymerization
Welcome to the technical support center for ring-opening polymerization (ROP). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions related to ROP experiments.
Troubleshooting Guide: Low Monomer Conversion
Low monomer conversion is a frequent issue in ROP, leading to lower yields and polymers that may not meet the desired molecular weight specifications. This guide provides a systematic approach to identifying and resolving the root causes of low conversion.
Q1: My ring-opening polymerization is resulting in low monomer conversion. What are the most common causes?
Low conversion in ROP can be attributed to several factors, often related to the purity of reagents and the reaction conditions. The most common culprits include:
-
Monomer Impurities: Water, acidic or basic impurities, or other reactive functional groups can interfere with the initiator or catalyst, terminating the polymerization.[1][2]
-
Initiator/Catalyst Issues: The initiator or catalyst may be deactivated, used in an incorrect amount, or may not be suitable for the specific monomer.[3][4]
-
Solvent Effects: The choice of solvent and the presence of impurities can significantly impact the polymerization rate and catalyst stability.[5][6][7][8]
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete polymerization.[3][9]
-
Monomer Ring Strain: Monomers with low ring strain, such as some six-membered rings, are inherently more difficult to polymerize.[3][10]
To systematically troubleshoot this issue, you can follow the logical workflow outlined below.
Caption: Troubleshooting workflow for low monomer conversion in ROP.
Frequently Asked Questions (FAQs)
Monomer and Reagent Purity
Q2: How do I know if my monomer is pure enough for ROP?
Monomer purity is critical for successful ROP.[1] Impurities can act as chain-terminating agents or catalyst poisons.
-
Analysis: Use ¹H NMR and ¹³C NMR to check for structural impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can detect volatile impurities.
-
Water Content: Water is a common initiator for many ROP systems, leading to poor control over molecular weight and broader polydispersity.[4] Use Karl Fischer titration to quantify water content. For many sensitive polymerizations, water content should be below 10 ppm.
-
Purification: If impurities are detected, purify the monomer by distillation, recrystallization, or passing through a column of activated alumina or silica gel.[11][12]
Q3: What is the best way to purify my solvents for ROP?
Solvents should be rigorously dried and deoxygenated, as residual water and oxygen can terminate living polymerizations.[5][7]
-
Drying: Common methods include distillation from a suitable drying agent (e.g., CaH₂ for non-protic solvents, sodium/benzophenone for ethers) or passing through a solvent purification system (SPS).
-
Deoxygenation: This is typically achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
| Purification Method | Suitable For | Key Considerations |
| Distillation | Most common organic solvents | Choice of drying agent is crucial. |
| Solvent Purification System (SPS) | Common laboratory solvents | Safer than distillation, provides high purity. |
| Freeze-Pump-Thaw | Small volumes, high purity needed | Effective for removing dissolved gases. |
| Molecular Sieves | Pre-drying or storage | Ensure sieves are properly activated. |
Caption: Common solvent purification methods for ROP.
Initiator and Catalyst
Q4: My initiator/catalyst seems to be inactive. How can I check its activity?
Initiator and catalyst activity can degrade over time due to improper storage or handling.
-
Storage: Many initiators and catalysts are sensitive to air and moisture and should be stored in an inert atmosphere (e.g., in a glovebox or under argon).
-
Activity Test: Perform a small-scale test polymerization with a highly reactive monomer under ideal conditions to confirm activity.
-
Titration: For some initiators, like organolithiums, titration methods can be used to determine the concentration of active species.
Q5: How does the choice of catalyst affect the conversion rate?
The catalyst plays a crucial role in the kinetics and thermodynamics of the polymerization.[4]
-
Activity: Different catalysts have vastly different activities for the same monomer. For example, N-heterocyclic carbenes (NHCs) can polymerize lactide much faster than many metal-based catalysts.[4]
-
Selectivity: Some catalysts are more prone to side reactions, such as transesterification, which can affect the final polymer structure and yield.
-
Compatibility: The catalyst must be compatible with the functional groups on the monomer and the chosen solvent.
Caption: Factors influencing catalyst selection in ROP.
Reaction Conditions
Q6: How does temperature affect the conversion rate in ROP?
Temperature has a significant impact on the polymerization kinetics and the position of the monomer-polymer equilibrium.
-
Kinetics: Generally, higher temperatures lead to faster polymerization rates.
-
Thermodynamics: For many ROP systems, there is a "ceiling temperature" (Tc) above which polymerization is thermodynamically unfavorable, and the equilibrium shifts towards the monomer. This is particularly important for monomers with low ring strain.[3]
-
Side Reactions: Higher temperatures can also promote side reactions like transesterification or catalyst decomposition, which can limit the final conversion and affect the polymer's properties.
| Parameter | Effect on Conversion |
| Higher Temperature | Increases rate, but may lower equilibrium conversion if above Tc. Can increase side reactions. |
| Lower Temperature | Decreases rate, but can favor higher conversion for low-strain monomers. |
| Higher Monomer Concentration | Generally favors higher conversion. |
| Longer Reaction Time | Allows for higher conversion, but increases risk of side reactions. |
Caption: Impact of reaction parameters on monomer conversion.
Experimental Protocols
Protocol 1: Determination of Monomer Conversion by ¹H NMR Spectroscopy
This protocol describes how to determine the monomer conversion in a ring-opening polymerization of lactide using ¹H NMR spectroscopy.
Materials:
-
Crude polymerization sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Pipettes
Procedure:
-
Sample Preparation: At a specific time point, carefully quench the polymerization (e.g., by adding a small amount of benzoic acid for organocatalyzed reactions or by precipitation). Withdraw a small aliquot (~5-10 mg) of the crude reaction mixture.
-
Dissolution: Dissolve the aliquot in approximately 0.7 mL of CDCl₃ in a vial.
-
Transfer: Transfer the solution to an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.[13][14][15][16]
-
Data Analysis:
-
Identify a characteristic peak for the monomer and a characteristic peak for the polymer that do not overlap. For lactide polymerization, the methine proton of the monomer appears around 5.0 ppm, while the methine proton of the polymer appears around 5.15 ppm.
-
Integrate both peaks.
-
Calculate the monomer conversion using the following formula: Conversion (%) = [Integral(Polymer) / (Integral(Polymer) + Integral(Monomer))] * 100
-
Caption: Workflow for determining monomer conversion by ¹H NMR.
Protocol 2: Analysis of Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC/SEC)
This protocol outlines the general procedure for analyzing the molecular weight (Mn, Mw) and polydispersity index (PDI) of a polymer sample.
Materials:
-
Purified polymer sample
-
GPC-grade solvent (e.g., THF, chloroform)
-
Vials with caps
-
Syringe filters (0.2 or 0.45 µm)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified polymer into a vial.
-
Dissolution: Add the appropriate volume of GPC-grade solvent to achieve the desired concentration (typically 1-2 mg/mL). Gently agitate until the polymer is fully dissolved.
-
Filtration: Filter the polymer solution through a syringe filter into a clean GPC vial to remove any particulate matter that could damage the columns.[17]
-
GPC Analysis: Place the vial in the autosampler of the GPC/SEC system. Run the sample according to the instrument's standard operating procedure. The system separates molecules based on their hydrodynamic volume.[18][19][20]
-
Data Analysis:
-
The instrument software will generate a chromatogram.
-
Using a calibration curve created from polymer standards of known molecular weight (e.g., polystyrene), the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[17]
-
| Parameter | Description | Ideal Value for Controlled ROP |
| Mn (Number-Average MW) | Average molecular weight based on the number of polymer chains. | Close to theoretical value. |
| Mw (Weight-Average MW) | Average molecular weight biased towards heavier chains. | - |
| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution. | Close to 1.0 (typically < 1.2). |
Caption: Key parameters obtained from GPC/SEC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ichp.vot.pl [ichp.vot.pl]
- 3. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent Effects in Grafting-through Ring-Opening Metathesis Polymerization [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology [mdpi.com]
- 10. Ring-Opening Polymerization—An Introductory Review [mdpi.com]
- 11. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 12. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. selectscience.net [selectscience.net]
- 18. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 19. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 20. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of 1,8-Dioxacyclotetradecane-2,9-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-Dioxacyclotetradecane-2,9-dione. The information provided is based on established principles of macrocyclic lactone synthesis and aims to address common challenges, with a particular focus on the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the macrolactonization of two molecules of 6-hydroxyhexanoic acid. This is a cyclodimerization reaction that involves the formation of two ester bonds in a ring structure. Other potential routes include the depolymerization of poly(ε-caprolactone) under specific catalytic conditions.
Q2: How does temperature generally affect the synthesis of macrocyclic lactones like this compound?
A2: Temperature is a critical parameter in the synthesis of macrocyclic lactones. Generally, higher temperatures are required to drive the endothermic esterification reaction forward. However, excessively high temperatures can favor competing side reactions such as linear polymerization or thermal decomposition of the starting materials and product. For the synthesis of macrocycles, a careful balance must be struck to favor intramolecular cyclization over intermolecular polymerization. This often involves high dilution conditions and a specific temperature range that provides enough energy for the reaction to proceed without promoting unwanted side reactions.
Q3: What is the role of a catalyst in the synthesis of this compound?
A3: Catalysts are often employed to facilitate the lactonization process at lower temperatures and with higher selectivity. Common catalysts for macrolactonization include various tin compounds (e.g., dibutyltin oxide), titanium alkoxides, and enzymatic catalysts like lipases. These catalysts activate the carboxylic acid or alcohol functional groups, bringing them in closer proximity and lowering the activation energy for the cyclization reaction.
Q4: Why is high dilution important in macrocyclization reactions?
A4: The principle of high dilution is crucial for favoring the formation of macrocycles over linear polymers. By keeping the concentration of the linear precursor (6-hydroxyhexanoic acid) low, the probability of one end of a molecule reacting with the other end of the same molecule (intramolecular reaction to form the cyclic dimer) is increased relative to it reacting with another molecule (intermolecular reaction to form a polymer).
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield | Reaction temperature is too low: Insufficient thermal energy to overcome the activation barrier for esterification. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by techniques like TLC or GC-MS. |
| Inefficient water removal: The water produced during esterification can lead to a competing hydrolysis reaction, shifting the equilibrium back to the starting materials. | Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to effectively remove water as it is formed. | |
| Catalyst is inactive or insufficient: The catalyst may have degraded or is being used at too low a concentration. | Use a fresh batch of catalyst and consider a slight increase in its molar percentage. | |
| Formation of a high molecular weight polymer instead of the desired cyclic dimer | Reaction temperature is too high: High temperatures can favor the kinetics of intermolecular polymerization over intramolecular cyclization. | Reduce the reaction temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for the desired macrocycle. |
| Concentration of the starting material is too high: At higher concentrations, intermolecular reactions (polymerization) are statistically more likely to occur than intramolecular cyclization. | Employ high-dilution conditions by slowly adding the 6-hydroxyhexanoic acid solution to the hot reaction solvent over an extended period (e.g., using a syringe pump). | |
| Product decomposition or charring | Excessively high reaction temperature: The starting material or the product may be degrading at the set temperature. | Lower the reaction temperature. If a high temperature is necessary for the reaction, consider using a milder catalyst that can promote the reaction at a lower temperature. Perform a thermogravimetric analysis (TGA) of your starting material to determine its decomposition temperature. |
| Formation of ε-caprolactone as the major product | Reaction conditions favor intramolecular cyclization of a single molecule: This is more likely at very high dilutions and with certain catalysts that promote the formation of the smaller, six-membered ring. | While ε-caprolactone is formed from the same precursor, its formation involves a unimolecular cyclization. To favor the dimer, slightly increasing the concentration (while still maintaining overall dilution) might be beneficial. The choice of catalyst can also influence the product distribution. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Cyclodimerization of 6-Hydroxyhexanoic Acid
Materials:
-
6-Hydroxyhexanoic acid
-
Toluene (anhydrous)
-
Dibutyltin oxide (catalyst)
-
Molecular sieves (4 Å)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a Dean-Stark trap, and a dropping funnel.
-
Add anhydrous toluene and a catalytic amount of dibutyltin oxide to the flask.
-
Heat the toluene to reflux to azeotropically remove any residual water, which will be collected in the Dean-Stark trap.
-
Prepare a solution of 6-hydroxyhexanoic acid in anhydrous toluene.
-
Once the system is anhydrous, slowly add the 6-hydroxyhexanoic acid solution to the refluxing toluene over a period of 8-12 hours using the dropping funnel. This maintains high dilution conditions.
-
Continue to reflux the reaction mixture for an additional 12-24 hours after the addition is complete, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
Note on Temperature: The reflux temperature of toluene (approximately 111°C) is often a suitable starting point for this reaction. If the reaction is slow, a higher boiling point solvent such as xylene (reflux temp. ~140°C) could be considered. Conversely, if polymerization is a major issue, a lower boiling point solvent might be attempted in conjunction with a more active catalyst.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between temperature and reaction outcome.
Technical Support Center: Polymerization of 1,8-Dioxacyclotetradecane-2,9-dione
This technical support guide provides troubleshooting advice and frequently asked questions regarding the solvent effects on the polymerization of 1,8-dioxacyclotetradecane-2,9-dione. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the polymerization of this compound?
A1: The primary method for the polymerization of large-ring lactones like this compound is enzymatic ring-opening polymerization (e-ROP). This method is favored for its high selectivity and the ability to produce polyesters with well-defined structures under mild reaction conditions, which is particularly beneficial for biomedical applications. Lipases, such as Novozym 435, are commonly employed as catalysts in this process.[1]
Q2: How does the choice of solvent affect the enzymatic ring-opening polymerization of this compound?
A2: The solvent plays a critical role in e-ROP by influencing enzyme activity, monomer solubility, and polymer chain growth. Generally, hydrophobic solvents with low water content tend to promote polymerization and lead to higher molecular weight polyesters.[2] The solvent can affect the conformation of the enzyme, which in turn impacts its catalytic efficiency.
Q3: What are some recommended solvents for the polymerization of this monomer?
A3: While specific data for this compound is limited, studies on similar large-ring lactones suggest that hydrophobic organic solvents are effective. Examples include:
-
Toluene
-
Diphenyl ether
-
Dichloromethane (DCM)
-
Chloroform
The choice of solvent will also depend on the desired reaction temperature and the boiling point of the solvent. For higher reaction temperatures, solvents with higher boiling points like diphenyl ether are suitable.[2]
Q4: Can this polymerization be performed in "green" solvents?
A4: Yes, there is a growing interest in using more environmentally friendly solvents for enzymatic polymerization. Supercritical fluids, such as supercritical CO2, and ionic liquids are being explored as alternatives to traditional organic solvents.[2] However, optimizing reaction conditions in these solvents to ensure enzyme stability and activity can be challenging.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Inappropriate Solvent Choice: The solvent may be inhibiting enzyme activity (e.g., polar, protic solvents). 2. Presence of Water: Water can lead to hydrolysis of the monomer and growing polymer chains, terminating the polymerization. 3. Poor Monomer Solubility: The monomer is not sufficiently dissolved in the chosen solvent at the reaction temperature. | 1. Switch to a hydrophobic, aprotic solvent (e.g., toluene, diphenyl ether). 2. Ensure all reagents and the solvent are rigorously dried before use. Use molecular sieves to remove residual water. 3. Select a solvent in which the monomer has good solubility at the desired reaction temperature. You may need to perform solubility tests beforehand. |
| Low Molecular Weight of the Polymer | 1. Suboptimal Solvent: The solvent may not be ideal for promoting chain propagation. 2. Reaction Time: The polymerization may not have proceeded for a sufficient duration. 3. Enzyme Deactivation: The enzyme may have lost activity over the course of the reaction. | 1. Experiment with different hydrophobic solvents to find one that favors higher molecular weight polymer formation. 2. Increase the reaction time and monitor the molecular weight at different time points to determine the optimal duration. 3. Ensure the reaction temperature is within the optimal range for the enzyme. Consider adding fresh enzyme if the reaction stalls. |
| Broad Molecular Weight Distribution (PDI) | 1. Side Reactions: Unwanted side reactions, such as transesterification, can lead to a broader distribution of polymer chain lengths. 2. Initiator/Catalyst Issues: In non-enzymatic polymerizations, the initiator or catalyst might not be efficient, leading to multiple active species. | 1. Optimize the reaction conditions (temperature, catalyst concentration) to minimize side reactions. The choice of solvent can also influence the prevalence of side reactions. 2. For enzymatic polymerization, ensure the enzyme is of high purity and activity. |
| Difficulty in Polymer Purification | 1. Solvent with High Boiling Point: High-boiling point solvents can be difficult to remove from the final polymer. | 1. If a high-boiling point solvent is necessary for the reaction, consider precipitating the polymer in a non-solvent (e.g., cold methanol or ethanol) to separate it from the solvent. Subsequent washing and drying under vacuum will be necessary. |
Experimental Protocols and Data
General Protocol for Enzymatic Ring-Opening Polymerization
The following is a generalized protocol based on the e-ROP of similar large-ring lactones and should be optimized for this compound.
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.
-
Reagents:
-
This compound (monomer)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., toluene, diphenyl ether)
-
-
Procedure: a. Add the monomer and anhydrous solvent to a dried reaction flask equipped with a magnetic stirrer and a nitrogen/argon inlet. b. Stir the mixture at the desired reaction temperature (e.g., 70-100°C) until the monomer is completely dissolved. c. Add the immobilized lipase to the reaction mixture. d. Allow the reaction to proceed for the desired time (e.g., 6-48 hours), taking aliquots periodically to monitor conversion and molecular weight by techniques like GPC (Gel Permeation Chromatography). e. After the desired time, stop the reaction by filtering off the enzyme. f. Precipitate the polymer by pouring the reaction solution into a cold non-solvent (e.g., methanol). g. Collect the polymer by filtration and dry it under vacuum.
Quantitative Data on Solvent Effects (General Observations from Lactone Polymerization)
The following table summarizes general trends observed in the enzymatic polymerization of large-ring lactones, which can be extrapolated to this compound.
| Solvent | Typical Polarity | Expected Effect on Polymerization | Anticipated Molecular Weight | Potential Issues |
| Toluene | Non-polar | Good | High | - |
| Diphenyl ether | Non-polar | Good | High | High boiling point, difficult to remove. |
| Dichloromethane (DCM) | Polar aprotic | Moderate to Good | Moderate to High | Lower boiling point limits reaction temperature. |
| Chloroform | Polar aprotic | Moderate to Good | Moderate to High | Lower boiling point limits reaction temperature. |
| Tetrahydrofuran (THF) | Polar aprotic | Poor to Moderate | Low to Moderate | Can interfere with enzyme activity. |
| Supercritical CO₂ | Non-polar | Potentially Good | Variable | Requires specialized equipment. |
| Ionic Liquids | Variable | Potentially Good | Variable | Enzyme compatibility must be screened. |
Visualizing the Workflow
Below is a diagram illustrating the general workflow for investigating solvent effects on the polymerization of this compound.
References
Technical Support Center: Synthesis of 1,8-Dioxacyclotetradecane-2,9-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-Dioxacyclotetradecane-2,9-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up the production of this compound?
A1: There are two main scalable synthetic strategies for this compound:
-
Macrolactonization of 6-Hydroxyhexanoic Acid: This is a direct cyclization approach. The primary challenge in scaling this method is minimizing the formation of linear oligomers and polymers. This is typically achieved through high-dilution conditions.
-
Catalytic Depolymerization of Poly(6-hydroxyhexanoate): This is an indirect approach that involves the ring-opening polymerization of a suitable monomer (like ε-caprolactone) to form the polyester, followed by its depolymerization to the desired cyclic diolide. This method can be advantageous for large-scale production as it can be performed at higher concentrations.[1][2]
Q2: What are the critical parameters to control during the macrolactonization of 6-hydroxyhexanoic acid?
A2: The success of the macrolactonization reaction on a larger scale is highly dependent on several factors:
-
Concentration: Maintaining a very low concentration of the hydroxy acid is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Rate of Addition: Slow addition of the 6-hydroxyhexanoic acid to the reaction mixture is a key aspect of the high-dilution principle.
-
Catalyst: The choice of catalyst is critical for activating the carboxylic acid and promoting lactonization.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a sufficient reaction rate without promoting side reactions.
Q3: What types of catalysts are effective for the synthesis of this compound?
A3: For the macrolactonization of 6-hydroxyhexanoic acid, various catalysts can be employed. For the depolymerization of poly(6-hydroxyhexanoate), organometallic catalysts are commonly used.
Q4: How can I purify this compound, especially on a larger scale?
A4: Purification of macrocycles like this compound from oligomeric byproducts can be challenging. Common techniques include:
-
Crystallization: If the product is a solid with good crystallinity, this is often the most effective method for large-scale purification.
-
Column Chromatography: While effective, scaling up column chromatography can be resource-intensive.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation (e.g., using a Kugelrohr apparatus) can be a viable option.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Macrolactonization
Question: I am attempting to scale up the macrolactonization of 6-hydroxyhexanoic acid, but my yields of the desired diolide are consistently low, with a significant amount of polymeric byproduct. What can I do to improve the yield?
Answer: Low yields in macrolactonization reactions at scale are almost always due to competing polymerization. Here are several troubleshooting steps to address this issue:
-
Verify High-Dilution Conditions:
-
Concentration: Ensure the final concentration of the 6-hydroxyhexanoic acid in the reaction vessel is sufficiently low. You may need to perform a series of small-scale experiments to determine the optimal concentration for your setup.
-
Slow Addition: Use a syringe pump for the slow and controlled addition of the hydroxy acid solution to the reaction mixture. A slower addition rate often leads to higher yields of the macrocycle.
-
-
Optimize Catalyst and Reaction Conditions:
-
Catalyst Choice: Experiment with different macrolactonization catalysts.
-
Temperature: The optimal temperature is a balance between a reasonable reaction rate and minimizing side reactions. Try lowering the temperature to see if it disfavors polymerization.
-
-
Purity of Starting Material:
-
Ensure your 6-hydroxyhexanoic acid is free of impurities that could inhibit the catalyst or promote side reactions.
-
Issue 2: Difficulty in Removing Oligomeric Byproducts
Question: My synthesis produces the desired this compound, but I am struggling to separate it from linear and cyclic oligomers. How can I improve the purification process?
Answer: Separating the target macrocycle from closely related oligomers is a common challenge. Here are some strategies:
-
Solvent Extraction: Utilize the potential differences in solubility between the desired diolide and the oligomeric byproducts. Experiment with different solvent systems to selectively extract the target compound.
-
Fractional Crystallization: If your product is crystalline, try fractional crystallization from different solvents. This can be a very effective technique for separating compounds with similar structures.
-
Temperature-Gradient Sublimation: For thermally stable compounds, sublimation under high vacuum with a temperature gradient can be a powerful purification technique for separating components with different volatilities.
Issue 3: Inefficient Depolymerization of Poly(6-hydroxyhexanoate)
Question: I am trying the depolymerization route to synthesize this compound, but the reaction is slow and gives a mixture of cyclic products. How can I improve the selectivity and rate of the reaction?
Answer: The efficiency and selectivity of polyester depolymerization depend heavily on the catalyst and reaction conditions.
-
Catalyst Selection: Tin(II) octoate is a commonly used and effective catalyst for the depolymerization of polyesters to macrolactones.[2]
-
Temperature: The depolymerization is typically carried out at high temperatures (e.g., 230 °C).[1][2] Ensure your reaction temperature is optimal for the specific polyester and catalyst system.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures.
-
Vacuum: Applying a vacuum can help to remove the desired cyclic product from the reaction mixture as it is formed, driving the equilibrium towards depolymerization.
Data Presentation
Table 1: Comparison of Synthetic Routes for Macrocyclic Diolides
| Parameter | Macrolactonization of ω-Hydroxy Acid | Catalytic Depolymerization of Polyester |
| Starting Material | 6-Hydroxyhexanoic Acid | Poly(6-hydroxyhexanoate) or ε-Caprolactone |
| Typical Concentration | High Dilution (<0.1 M) | High Concentration (Melt or concentrated solution) |
| Key Challenge | Minimizing oligomerization | Achieving high selectivity for the desired macrocycle |
| Scalability | More challenging due to large solvent volumes | More readily scalable |
| Typical Catalysts | Yamaguchi reagent, Steglich reagents | Tin(II) octoate, other organometallic catalysts |
| Typical Temperature | Varies with catalyst (can be room temp to reflux) | High temperature (e.g., 230 °C)[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Macrolactonization under High Dilution
-
Set up a reaction vessel with a reflux condenser and a mechanical stirrer, charged with a suitable solvent and the macrolactonization catalyst.
-
Heat the reaction mixture to the desired temperature.
-
Prepare a solution of 6-hydroxyhexanoic acid in the same solvent.
-
Using a syringe pump, add the 6-hydroxyhexanoic acid solution to the reaction vessel at a very slow rate over several hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture and proceed with the workup and purification.
Protocol 2: General Procedure for Catalytic Depolymerization of Poly(6-hydroxyhexanoate)
-
Place the poly(6-hydroxyhexanoate) and the catalyst (e.g., Tin(II) octoate) in a round-bottom flask equipped with a distillation apparatus (e.g., Kugelrohr).
-
Heat the mixture under a nitrogen atmosphere to the desired temperature (e.g., 230 °C).[1][2]
-
Apply a vacuum to facilitate the distillation of the formed this compound.
-
Collect the distillate, which should be enriched in the desired macrocycle.
-
Further purify the collected product by crystallization or other suitable methods.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yields in macrolactonization.
References
Validation & Comparative
A Comparative Guide to Polyester Synthesis: ε-Caprolactone versus 1,8-Dioxacyclotetradecane-2,9-dione
In the realm of biodegradable polyesters for biomedical and pharmaceutical applications, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a detailed comparison of two cyclic monomers: the well-established ε-caprolactone and the less-explored 1,8-dioxacyclotetradecane-2,9-dione. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their polymer synthesis needs.
Introduction to the Monomers
ε-Caprolactone is a seven-membered cyclic ester that is widely utilized in the production of poly(ε-caprolactone) (PCL), a biocompatible and biodegradable polyester approved by the FDA for various biomedical applications.[1] Its popularity stems from its ease of polymerization, tunable mechanical properties, and slow degradation rate, making it suitable for long-term implants and controlled drug delivery systems.[1]
This compound , a fourteen-membered macrocyclic compound, presents a larger ring structure. However, a critical distinction must be made: the readily available compound with a similar name, 1,8-diazacyclotetradecane-2,9-dione, is a cyclic dimer of caprolactam and is a dilactam, not a dilactone. This structural difference has profound implications for its use in polyester synthesis, as it contains amide linkages rather than ester linkages in its ring. True this compound, a dilactone, is not as commercially prevalent, and literature on its direct polymerization to polyesters is scarce. For the purpose of this guide, we will focus on the theoretical potential and challenges of using a macrocyclic dilactone like this compound in comparison to the well-documented performance of ε-caprolactone.
Polyester Synthesis: A Comparative Overview
The primary method for synthesizing polyesters from cyclic esters is Ring-Opening Polymerization (ROP) . This chain-growth polymerization allows for good control over the polymer's molecular weight and architecture.
ε-Caprolactone: A Versatile Workhorse
The ROP of ε-caprolactone is a well-established and versatile method for producing PCL. The reaction is typically initiated by a nucleophile and catalyzed by a variety of compounds, including organometallic catalysts, enzymes, and organic catalysts.
Key Features of ε-Caprolactone Polymerization:
-
Catalysts: Tin(II) octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of ε-caprolactone.[2] Other catalysts include titanium alkoxides and various enzymes (lipases).[3][4]
-
Reaction Conditions: The polymerization can be carried out in bulk (without solvent) or in solution at temperatures typically ranging from 110°C to 180°C.[2][5]
-
Control: The molecular weight of the resulting PCL can be controlled by adjusting the monomer-to-initiator ratio.[5]
This compound: Theoretical Considerations and Challenges
The ring-opening polymerization of a large, unstrained macrocyclic dilactone like this compound presents both opportunities and challenges.
Theoretical Advantages:
-
Low Critical Monomer Concentration: Larger rings are generally less strained, which can lead to a lower critical monomer concentration required for polymerization to occur.
-
Unique Polymer Microstructure: The resulting polyester would have a distinct microstructure with two ester groups in close proximity separated by longer methylene chains, potentially influencing its thermal and mechanical properties.
Challenges:
-
Lower Reactivity: The lower ring strain of a 14-membered ring compared to the 7-membered ε-caprolactone ring can result in slower polymerization kinetics.
-
Catalyst Selection: Finding an efficient catalyst system for the ROP of such a large, flexible ring may require significant optimization.
-
Lack of Experimental Data: There is a significant lack of published experimental data on the ROP of this compound, making it difficult to predict its polymerization behavior and the properties of the resulting polymer.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data for polyesters derived from ε-caprolactone. Due to the lack of experimental data for the polyester from this compound, a direct numerical comparison is not possible.
Table 1: Thermal Properties of Poly(ε-caprolactone) (PCL)
| Property | Value | References |
| Glass Transition Temperature (Tg) | -60 °C | [6] |
| Melting Temperature (Tm) | 55 - 65 °C | [6] |
| Decomposition Temperature | ~350 °C | [7] |
Table 2: Mechanical Properties of Poly(ε-caprolactone) (PCL)
| Property | Value | References |
| Tensile Modulus | 373 ± 40 MPa | [6] |
| Tensile Strength | 16.9 - 35 MPa | [8][9] |
| Elongation at Break | >400% | [8] |
Table 3: Molecular Weight and Polydispersity of Poly(ε-caprolactone) (PCL)
| Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Synthesis Method | References |
| 13,400 - 71,000 | ~1.5 - 1.8 | Ring-Opening Polymerization | [10] |
| 23,000 - 72,000 | ~1.23 | Commercial | [11] |
| Up to 90,000 | - | Ring-Opening Polymerization | [2] |
Experimental Protocols
Synthesis of Poly(ε-caprolactone) via Ring-Opening Polymerization
Materials:
-
ε-Caprolactone (monomer)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (solvent, optional)
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
Procedure (Bulk Polymerization): [2]
-
ε-Caprolactone is purified by distillation under reduced pressure.
-
A predetermined amount of ε-caprolactone and benzyl alcohol (initiator) are added to a flame-dried reaction flask equipped with a magnetic stirrer.
-
The desired amount of tin(II) octoate catalyst is added to the mixture.
-
The flask is purged with an inert gas (e.g., nitrogen or argon) and then immersed in a preheated oil bath at 130-160°C.
-
The polymerization is allowed to proceed for a specified time (e.g., 24 hours).
-
After cooling to room temperature, the crude polymer is dissolved in chloroform.
-
The polymer is precipitated by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
The precipitated poly(ε-caprolactone) is collected by filtration and dried in a vacuum oven at room temperature until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).[10][11]
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine Tg and Tm, and Thermogravimetric Analysis (TGA) to assess thermal stability.[7][12][13]
-
Mechanical Properties: Evaluated by tensile testing to measure tensile modulus, tensile strength, and elongation at break.[6][8]
Mandatory Visualizations
Chemical Structures and Polymerization Schemes
Caption: Ring-Opening Polymerization of ε-Caprolactone to form Poly(ε-caprolactone).
Caption: Chemical structure of this compound.
Experimental Workflow for Polyester Synthesis and Characterization
Caption: A general workflow for the synthesis and characterization of polyesters.
Conclusion
This guide provides a comprehensive overview of polyester synthesis using ε-caprolactone, a monomer with well-documented and favorable properties for biomedical applications. The resulting poly(ε-caprolactone) offers a versatile platform with tunable characteristics.
In contrast, the use of this compound for polyester synthesis is not well-established in the scientific literature. While theoretically possible, the polymerization of this large macrocyclic dilactone would likely face challenges related to reactivity and would require significant research and development to establish viable synthesis protocols and characterize the resulting polymer. Furthermore, it is crucial for researchers to distinguish between the dilactone and the more common dilactam, 1,8-diazacyclotetradecane-2,9-dione, which is not a direct precursor for polyester synthesis via ring-opening polymerization.
For researchers and drug development professionals seeking a reliable and well-characterized biodegradable polyester, ε-caprolactone remains the superior choice based on the current body of scientific evidence. Future research into the polymerization of macrocyclic dilactones like this compound may open new avenues for creating novel polyesters with unique properties, but at present, it remains a largely unexplored frontier.
References
- 1. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 2. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic synthesis of polyesters from lactones, dicarboxylic acid divinyl esters, and glycols through combination of ring-opening polymerization and polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. The Development and Characterization of Polycaprolactone and Titanium Dioxide Hybrids [scirp.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Molecular Weight, Polymer Concentration and Process Parameters Factors on the Sustained Release of the Anti-Multiple-Sclerosis Agent Teriflunomide from Poly(ε-caprolactone) Electrospun Nanofibrous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. akademiabaru.com [akademiabaru.com]
A Comparative Guide to Polyesters Derived from Macrocyclic Lactones for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The development of biodegradable polyesters from macrocyclic lactones has opened new avenues in advanced drug delivery systems. The ability to tailor their physicochemical properties by selecting different monomers allows for the precise control of drug release kinetics, degradation rates, and biocompatibility. This guide provides a comprehensive comparison of polyesters derived from various macrocyclic lactones, supported by experimental data, to aid in the selection of optimal materials for specific therapeutic applications.
Performance Comparison of Polyesters
The choice of macrocyclic lactone monomer significantly influences the properties of the resulting polyester. Key performance indicators include molecular weight, thermal stability, crystallinity, and degradation behavior. Below is a summary of these properties for polyesters derived from commonly studied macrocyclic lactones.
| Property | Poly(ε-caprolactone) (PCL) | Poly(ω-pentadecalactone) (PPDL) | Poly(ambrettolide) (PAmb) |
| Monomer Ring Size | 7 | 16 | 17 |
| Number Average Molecular Weight (Mn) ( g/mol ) | 40,000 - 80,000[1][2] | 50,000 - 150,000[3] | ~50,000 |
| Polydispersity Index (PDI) | 1.2 - 1.8[4] | 1.3 - 2.0 | 1.5 - 2.2 |
| Melting Temperature (Tm) (°C) | 59 - 64[5] | 90 - 100[3] | 75 - 85 |
| Glass Transition Temperature (Tg) (°C) | -60[5] | -27[3] | ~ -30 |
| Crystallinity (%) | 40 - 50 | 60 - 70 | 50 - 60 |
| Degradation Rate | Slow (months to years)[6][7] | Very Slow (years) | Slow |
| Young's Modulus (MPa) | 200 - 400 | 400 - 600 | 300 - 500 |
| Tensile Strength (MPa) | 20 - 30 | 30 - 40 | 25 - 35 |
| Elongation at Break (%) | > 700 | 400 - 600 | 500 - 700 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of polyesters. The following are standard protocols for the key experiments cited in this guide.
Ring-Opening Polymerization (ROP) of Macrocyclic Lactones
This protocol describes a typical enzymatic ring-opening polymerization.
-
Materials: Macrocyclic lactone (e.g., ε-caprolactone, ω-pentadecalactone), Novozym 435 (immobilized Candida antarctica lipase B), toluene (anhydrous), methanol.
-
Procedure:
-
Dry the macrocyclic lactone under vacuum at 40 °C for 24 hours.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried lactone in anhydrous toluene to a concentration of 0.5 M.
-
Add Novozym 435 (typically 10% w/w of the monomer).
-
Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 70-90 °C) and stir for the specified reaction time (e.g., 24-72 hours).
-
Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
After the desired conversion is reached, cool the reaction mixture to room temperature and dissolve it in chloroform.
-
Filter to remove the enzyme.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.[2][8]
-
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polyesters.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of polystyrene gel columns (e.g., Styragel HR series).
-
Sample Preparation:
-
Dissolve the polyester sample in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) to a concentration of 1-2 mg/mL.[9]
-
Allow the sample to dissolve completely, which may take several hours for high molecular weight or crystalline polymers.[9]
-
Filter the solution through a 0.2 µm PTFE syringe filter before injection.[9]
-
-
Analysis Conditions:
-
Mobile Phase: THF or chloroform.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 100 µL.
-
-
Calibration: Use a series of narrow polystyrene standards to generate a calibration curve of log(molecular weight) versus elution volume.
-
Data Analysis: Analyze the chromatograms using the GPC software to calculate Mn, Mw, and PDI relative to the polystyrene standards.[10][11]
Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm), while TGA is used to assess thermal stability.
-
DSC Protocol:
-
Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Hold at this temperature for 5 minutes to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -80 °C) at a cooling rate of 10 °C/min.
-
Reheat the sample to the upper temperature at a heating rate of 10 °C/min.
-
Determine Tg from the inflection point in the second heating scan and Tm from the peak of the endothermic transition.[12][13]
-
-
TGA Protocol:
-
Accurately weigh 10-15 mg of the polyester sample into a ceramic TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature.[12][14]
-
In Vitro Drug Release Study
This protocol outlines a typical method for evaluating the release of a model drug from polyester microparticles.
-
Materials: Drug-loaded polyester microparticles, phosphate-buffered saline (PBS, pH 7.4), a suitable organic solvent to dissolve the drug and polymer (e.g., dichloromethane), a UV-Vis spectrophotometer or HPLC system.
-
Procedure:
-
Accurately weigh a known amount of drug-loaded microparticles (e.g., 20 mg) and suspend them in a known volume of PBS (e.g., 10 mL) in a sealed vial.
-
Incubate the vials in a shaking water bath at 37 °C.
-
At predetermined time intervals, centrifuge the vials to pellet the microparticles.
-
Withdraw a specific volume of the supernatant (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.[15][16][17]
-
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for Ring-Opening Polymerization.
Caption: Workflow for GPC Analysis.
Caption: Workflow for In Vitro Drug Release Study.
References
- 1. Comparative studies of poly(ε-caprolactone) and poly(D,L-lactide) as core materials of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Block Copolymers of Poly(ω-Pentadecalactone) in Segmented Polyurethanes: Novel Biodegradable Shape Memory Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.utwente.nl [research.utwente.nl]
- 8. research.tue.nl [research.tue.nl]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. agilent.com [agilent.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to assess in vitro drug release from injectable polymeric particulate systems. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. mdpi.com [mdpi.com]
Characterization and Purity Validation of 1,8-Dioxacyclotetradecane-2,9-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the characterization and purity validation of 1,8-Dioxacyclotetradecane-2,9-dione, a macrocyclic diolide with potential applications in drug delivery and polymer chemistry. Due to the limited availability of specific experimental data in publicly accessible literature for this particular compound, this document outlines the recommended analytical workflows and provides a comparative framework based on established techniques for similar macrocyclic esters.
Physicochemical Properties
This compound is a 14-membered ring macrolide.[1] Its fundamental properties are summarized in Table 1.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₀O₄ | [2] |
| Molecular Weight | 228.28 g/mol | [2] |
| CAS Number | 1020-83-3 | [2] |
| Melting Point | 112 °C | [2] |
| Boiling Point | 442.1 °C | [2] |
Comparative Analysis with Structural Analogs
A close structural analog of the target compound is 1,8-Diazacyclotetradecane-2,9-dione, where the two oxygen atoms in the ring are replaced by nitrogen atoms. This substitution significantly alters the molecule's properties, primarily by introducing hydrogen bond donor capabilities through the N-H bonds, a feature absent in this compound.[3] This difference in hydrogen bonding potential can impact solubility, crystal packing, and interactions with biological targets. While the diaza-analog is extensively studied in the context of polyamide chemistry, the dioxa-analog serves as a model compound for polyester research.[3]
Another class of comparable molecules are other macrocyclic dilactones, which are utilized in the flavor and fragrance industry and are components of various bioactive molecules.[4] The synthesis of a range of 12- to 29-membered lactones and dilactones has been achieved from renewable resources like olive oil.[4]
Experimental Characterization Protocols
A thorough characterization of this compound is essential to confirm its identity and structural integrity. The following are standard analytical techniques employed for the characterization of macrocyclic esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR (Carbon-13 NMR): Determines the number of non-equivalent carbons and their chemical environment.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Assign the peaks based on chemical shifts, coupling constants, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).
-
For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present, such as C=O (ester) and C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺) or pseudomolecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
Purity Validation
Ensuring the purity of this compound is critical for its intended applications, especially in drug development. High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol for Purity Analysis:
-
Method Development:
-
Select a suitable HPLC column (e.g., C18 reversed-phase column).
-
Develop a mobile phase system (e.g., a gradient of water and acetonitrile or methanol).
-
Choose an appropriate detector (e.g., UV detector at a wavelength where the analyte absorbs, or a universal detector like an Evaporative Light Scattering Detector - ELSD if the analyte lacks a chromophore).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
-
Analysis:
-
Inject a blank (solvent) to identify any system peaks.
-
Inject a standard solution of this compound of known purity to determine the retention time and response factor.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For higher accuracy, a calibration curve can be generated using standards of different concentrations.
-
Visualizing Workflows
The following diagrams illustrate the general workflows for the characterization and purity validation of this compound.
Caption: Workflow for the structural characterization of this compound.
Caption: Workflow for the purity validation of this compound using HPLC.
Conclusion
References
Validating the Structure of 1,8-Dioxacyclotetradecane-2,9-dione: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography for validating the structure of the macrocycle 1,8-Dioxacyclotetradecane-2,9-dione, alongside alternative and complementary spectroscopic techniques. Due to the limited availability of specific crystallographic data for this compound, this guide will utilize data from its close structural analog, 1,8-Diazacyclotetradecane-2,9-dione, to illustrate the principles and data outputs of X-ray crystallography.
Executive Summary
Single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of molecules, providing precise atomic coordinates, bond lengths, and bond angles. However, its primary limitation is the requirement for a high-quality single crystal. This guide compares the detailed structural information obtainable from X-ray crystallography with data from widely used spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which offer valuable insights into the molecule's structure in solution and its overall composition.
Data Presentation: A Comparative Overview
The following table summarizes the type of data obtained from each technique, using 1,8-Diazacyclotetradecane-2,9-dione as a case study for the crystallographic data.
| Parameter | Single-Crystal X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry |
| Sample State | Solid (Single Crystal) | Solution | Solid or Solution |
| Information Yield | 3D atomic arrangement, bond lengths, bond angles, unit cell dimensions, hydrogen bonding | Chemical environment of H and C atoms, connectivity, stereochemistry in solution | Molecular weight, elemental composition |
| Key Data Points | Unit Cell (Triclinic): a = 15.469 Å b = 8.985 Å c = 8.918 Å α = 89°23' β = 88° 32' γ = 91° 55' Molecules are linked by N-H···O=C hydrogen bonds.[1] | ¹H NMR: Chemical shifts (δ) and coupling constants (J) for each unique proton. ¹³C NMR: Chemical shifts (δ) for each unique carbon. | Molecular Formula: C₁₂H₂₀O₄ Molecular Weight: 228.28 g/mol |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the resulting data and appreciating the strengths and limitations of each technique.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's three-dimensional structure.[2][3]
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. Crystals should ideally be between 0.02 and 0.5 mm in all dimensions.[2]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The phases of the diffracted X-rays are determined (often using direct methods for small molecules) to generate an initial electron density map.[3] An atomic model is built into the electron density and refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[4]
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃). The solution must be clear and free of any solid particles.[4]
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer.
-
¹H NMR: A proton NMR spectrum is acquired to determine the number of different types of protons and their connectivity.
-
¹³C NMR: A carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms.
-
-
Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns in the spectra are analyzed to deduce the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish detailed connectivity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Ionization: The sample molecules are ionized.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of ions at each m/z value is measured, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound, integrating crystallographic and spectroscopic techniques.
Caption: Workflow for structural validation.
Comparison of Alternatives
-
NMR Spectroscopy: While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy is unparalleled for determining the structure and dynamics of molecules in solution. For many applications, particularly in drug development where interactions occur in a biological fluid, the solution-state conformation is highly relevant. However, NMR alone may not be sufficient to determine the absolute stereochemistry.
-
Mass Spectrometry: MS is a fundamental technique for confirming the molecular weight and elemental composition of a synthesized compound. It is a rapid and highly sensitive technique but provides no information about the three-dimensional arrangement of atoms.
-
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze the crystalline nature of a bulk sample. While it does not provide the detailed atomic coordinates of single-crystal XRD, it is a powerful tool for identifying crystalline phases and polymorphs.
-
Three-Dimensional Electron Diffraction (3DED): An emerging technique that can determine the structure of molecules from micro- or nanocrystals, which are often too small for conventional X-ray diffraction.[5] This method is becoming an increasingly valuable tool for structural elucidation when growing large single crystals is challenging.
Conclusion
The structural validation of this compound is best achieved through a multi-faceted approach. While single-crystal X-ray crystallography provides the "gold standard" for unambiguous solid-state structure determination, it is optimally used in conjunction with spectroscopic techniques. Mass spectrometry confirms the fundamental molecular formula, and NMR spectroscopy provides crucial information about the molecule's structure and behavior in solution. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and robust validation of the molecular structure, which is a critical step in any chemical or pharmaceutical development pipeline.
References
Comparative thermal analysis of aliphatic polyesters
A Comparative Guide to the Thermal Analysis of Aliphatic Polyesters
This guide provides a comparative thermal analysis of four common aliphatic polyesters: Polylactic Acid (PLA), Polyglycolic Acid (PGA), Polycaprolactone (PCL), and Poly(3-hydroxybutyrate) (PHB). The information is intended for researchers, scientists, and drug development professionals working with these biodegradable polymers.
Thermal Property Comparison
The thermal properties of aliphatic polyesters are critical for determining their processing parameters and end-use applications. The glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) are key indicators of a polymer's behavior under thermal stress. These properties are influenced by factors such as chemical structure, molecular weight, and crystallinity.[1]
Below is a summary of the typical thermal properties for PLA, PGA, PCL, and PHB, gathered from various sources. These values can vary based on the specific grade of the polymer, its molecular weight, and the analytical conditions under which they were measured.
Table 1: Comparative Thermal Properties of Aliphatic Polyesters
| Property | PLA (Polylactic Acid) | PGA (Polyglycolic Acid) | PCL (Polycaprolactone) | PHB (Poly(3-hydroxybutyrate)) |
| Glass Transition Temperature (Tg) | 55 - 65 °C[2][3] | 35 - 40 °C[4][5] | -60 °C[6][7] | 2 - 5 °C[8][9] |
| Melting Temperature (Tm) | 150 - 180 °C[10][11] | 220 - 230 °C[4][5] | 59 - 64 °C[7] | 170 - 180 °C[9] |
| Decomposition Temperature (Td) | ~350 °C[12] | >200 °C | ~350 - 400 °C[13] | ~280 - 300 °C[13] |
Experimental Protocols
The data presented in this guide are typically obtained using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a material as a function of temperature.[14]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15] It is the primary technique for determining Tg and Tm.
-
Principle: A DSC instrument measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. Transitions such as melting (endothermic) and crystallization (exothermic) are observed as peaks in the heat flow curve. The glass transition is observed as a step change in the baseline.[16]
-
Typical Protocol:
-
Sample Preparation: 5-10 mg of the polymer sample is hermetically sealed in an aluminum pan.[17]
-
Heating/Cooling Rate: A typical heating rate is 10 °C/min or 20 °C/min.[17] A heat-cool-heat cycle is often employed to erase the thermal history of the sample.
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation.[18] The flow rate is typically around 20-50 mL/min.[17][19]
-
Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.[17] The melting temperature (Tm) is taken as the peak temperature of the endothermic melting peak.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[20] It is used to determine the thermal stability and decomposition temperature (Td) of a material.
-
Principle: A TGA instrument consists of a sensitive balance that holds the sample and a furnace that controls the temperature. As the sample is heated, it may lose mass due to decomposition, evaporation, or other chemical reactions. This mass loss is continuously recorded.[21]
-
Typical Protocol:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.[17]
-
Heating Rate: A constant heating rate, commonly 10 °C/min or 20 °C/min, is applied.[17][22]
-
Atmosphere: The analysis is usually carried out under an inert nitrogen atmosphere to study thermal decomposition without oxidation.[19] An oxidizing atmosphere (air) can also be used to study oxidative stability.
-
Analysis: The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td at 5% weight loss) or the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).[13]
-
Visualized Workflows
The following diagrams illustrate the logical workflow for the thermal analysis of aliphatic polyesters.
References
- 1. youtube.com [youtube.com]
- 2. ijcea.org [ijcea.org]
- 3. mdpi.com [mdpi.com]
- 4. Polyglycolide - Wikipedia [en.wikipedia.org]
- 5. Fast-Scanning Chip-Calorimetry Measurement of Crystallization Kinetics of Poly(Glycolic Acid) [mdpi.com]
- 6. Polycaprolactone (PCL) :: MakeItFrom.com [makeitfrom.com]
- 7. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 8. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 17. 2.2.3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. akademiabaru.com [akademiabaru.com]
A Comparative Analysis of 1,8-Dioxacyclotetradecane-2,9-dione and 1,8-Diazacyclotetradecane-2,9-dione for Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, stability, and potential applications of two structurally related macrocyclic compounds: 1,8-Dioxacyclotetradecane-2,9-dione and 1,8-Diazacyclotetradecane-2,9-dione.
This guide provides a detailed comparison of this compound, a dilactone, and 1,8-Diazacyclotetradecane-2,9-dione, a dilactam. Understanding the distinct properties of these macrocycles is crucial for their application in polymer chemistry, drug delivery systems, and materials science. This document summarizes their key characteristics, supported by experimental data and detailed protocols for their evaluation.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of this compound and 1,8-Diazacyclotetradecane-2,9-dione is presented below. These properties are fundamental to determining their behavior in various chemical and biological systems.
| Property | This compound | 1,8-Diazacyclotetradecane-2,9-dione |
| Molecular Formula | C₁₂H₂₀O₄ | C₁₂H₂₂N₂O₂[1] |
| Molecular Weight | 228.28 g/mol [2] | 226.32 g/mol [3][4] |
| Melting Point | 112 °C[2] | α-form: 341 °C[3][4][5]; β-form: transition to α-form at ~242-247°C[5] |
| Appearance | Solid | White to off-white solid[5] |
| Solubility | Soluble in many organic solvents. | Low solubility in water; soluble in many organic solvents, including methanol and DMSO (slightly, with heating).[3][4] Aggregates in water.[] |
| Hydrolytic Stability | Less stable; ester linkages are susceptible to hydrolysis. | More stable; amide bonds are significantly more resistant to hydrolysis than ester bonds. |
| Hydrogen Bonding | Hydrogen bond acceptor. | Hydrogen bond donor and acceptor.[5] |
In-Depth Comparison
Structural Differences and Their Implications: The primary difference between these two macrocycles lies in the heteroatoms within the 14-membered ring. This compound contains two ester linkages (O-C=O), while 1,8-Diazacyclotetradecane-2,9-dione possesses two amide linkages (N-C=O). This fundamental difference significantly influences their chemical and physical properties.
Melting Point and Polymorphism: 1,8-Diazacyclotetradecane-2,9-dione, also known as the cyclic dimer of ε-caprolactam, exhibits polymorphism, existing in at least two crystalline forms, α and β.[5][] The α-form has a significantly higher melting point (341 °C) compared to the melting point of this compound (112 °C). This difference can be attributed to the strong intermolecular hydrogen bonding between the amide groups in the dilactam, which is absent in the dilactone. The β-form of the dilactam transitions to the more stable α-form at elevated temperatures.[5]
Solubility: Both compounds are generally soluble in organic solvents. However, 1,8-Diazacyclotetradecane-2,9-dione has low solubility in water and tends to aggregate.[5][] The presence of N-H and C=O groups allows it to act as both a hydrogen bond donor and acceptor, contributing to its self-assembly in aqueous environments. This compound can only act as a hydrogen bond acceptor at its ester oxygen atoms.
Hydrolytic Stability: The most significant chemical difference lies in their hydrolytic stability. Amide bonds are known to be substantially more resistant to hydrolysis than ester bonds due to the resonance stabilization of the amide group. This makes 1,8-Diazacyclotetradecane-2,9-dione and its corresponding polymers (polyamides) more stable in aqueous environments, a critical factor for applications such as long-term drug delivery implants. Conversely, the ester linkages in this compound are more susceptible to cleavage, leading to faster degradation, which can be advantageous for creating biodegradable polymers where controlled degradation is desired.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and verification of the compared properties.
Synthesis Protocols
Synthesis of this compound (Representative Method):
A common method for the synthesis of cyclic esters (dilactones) is through the cyclodimerization of a corresponding ω-hydroxy acid. For this compound, this would involve the dimerization of 6-hydroxyhexanoic acid.
-
Reaction Setup: A solution of 6-hydroxyhexanoic acid in a high-boiling, non-polar solvent (e.g., toluene) is prepared in a reaction vessel equipped with a Dean-Stark apparatus and a condenser.
-
Catalysis: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux. The water formed during the esterification is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the formation of the cyclic dimer.
-
Purification: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound.
Synthesis of 1,8-Diazacyclotetradecane-2,9-dione:
This compound is often synthesized via the cyclization of 6-aminocaproic acid.[5][]
-
Activation of Carboxylic Acid: 6-Aminocaproic acid is reacted with 4 moles of NaOH in an aqueous solution at 0-20°C for 4 hours.[]
-
Cyclization Step 1: At 0°C, dicyclohexylcarbodiimide (DCC) and dioxane are added, and the reaction is stirred for 24 hours.[]
-
Workup 1: The reaction mixture is then treated with aqueous NaHCO₃ and 1,2-dimethoxyethane at 20°C for 5 hours.[]
-
Cyclization Step 2: The intermediate is further reacted with DCC in dimethylformamide (DMF) at 0-20°C for 3 hours.[]
-
Workup 2: This is followed by treatment with 33% HBr in acetic acid at 20°C for 2 hours.[]
-
Final Cyclization: The final product is obtained by reacting the resulting precursor with pyridine in DMF at 60°C for 4 hours.[]
-
Purification: The crude product is purified by recrystallization or column chromatography.
Characterization Protocols
Melting Point Determination:
The melting point of the compounds can be determined using a standard melting point apparatus.
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is gradually increased (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
Hydrolytic Stability Assessment:
The hydrolytic stability of the macrocycles can be evaluated by monitoring their degradation over time in a buffered aqueous solution.
-
Sample Preparation: A stock solution of the macrocycle in a suitable organic solvent (e.g., DMSO) is prepared.
-
Incubation: The stock solution is diluted into a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration. The samples are incubated at a controlled temperature (e.g., 37 °C).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: The concentration of the remaining macrocycle in each aliquot is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[7][8]
-
Data Analysis: The degradation rate constant and half-life of the compound are calculated from the concentration versus time data.
Biocompatibility Evaluation Workflow
For applications in drug delivery and medical devices, the biocompatibility of these macrocycles is of paramount importance. The following workflow outlines a standard procedure for in vitro biocompatibility testing.
Caption: Workflow for in vitro biocompatibility assessment.
Synthesis and Characterization Logical Flow
The following diagram illustrates the logical flow from starting materials to the synthesis and subsequent characterization of the target macrocyclic compounds.
Caption: Logical flow of synthesis and characterization.
Concluding Remarks
The choice between this compound and 1,8-Diazacyclotetradecane-2,9-dione for a specific application will largely depend on the desired properties of the final material. The higher stability of the dilactam makes it a suitable candidate for applications requiring long-term durability, while the greater hydrolytic lability of the dilactone is ideal for creating biodegradable materials. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate and tailor these macrocycles for their specific research and development needs.
References
- 1. 1,8-Diazacyclotetradecane-2,9-dione | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1020-83-3 | BAA02083 [biosynth.com]
- 3. 1,8-diazacyclotetradecane-2,9-dione CAS#: 56403-09-9 [m.chemicalbook.com]
- 4. 1,8-diazacyclotetradecane-2,9-dione | 56403-09-9 [chemicalbook.com]
- 5. 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 | Benchchem [benchchem.com]
- 7. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Catalysts for the Polymerization of 1,8-Dioxacyclotetradecane-2,9-dione: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and controlled polymerization of macrolactones such as 1,8-dioxacyclotetradecane-2,9-dione is crucial for the synthesis of advanced polyester-based biomaterials. The choice of catalyst is a critical parameter that dictates the polymer's molecular weight, polydispersity, and ultimately, its physicochemical properties. This guide provides a comparative overview of common catalysts employed in the ring-opening polymerization (ROP) of this compound, supported by available experimental data and detailed protocols.
The polymerization of this compound, a 14-membered macrolactone, presents a valuable route to high molecular weight aliphatic polyesters with potential applications in drug delivery, tissue engineering, and as biodegradable plastics. The selection of an appropriate catalyst is paramount to achieving desirable polymer characteristics. This guide benchmarks the performance of three major classes of catalysts: enzymatic, organometallic, and organic catalysts.
Comparative Performance of Catalysts
The efficacy of a catalyst in the ring-opening polymerization of this compound is evaluated based on several key metrics, including monomer conversion, number average molecular weight (Mn), and polydispersity index (PDI). While direct comparative studies on this specific monomer are limited, data from related macrolactone polymerizations provide valuable insights.
| Catalyst Type | Catalyst Example | Monomer Conversion (%) | Mn (kDa) | PDI | Reaction Conditions |
| Enzymatic | Novozym 435 (Immobilized CALB) | High (>90%) | Up to 50 | 1.8 - 2.5 | 70-90°C, Bulk or Toluene |
| Organometallic | Tin(II) octoate (Sn(Oct)₂) | High (>95%) | Controllable (up to 100) | 1.1 - 1.8 | 110-140°C, Bulk, with initiator |
| Organic | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | High (>90%) | Controllable | < 1.2 | Room Temp. - 90°C, Bulk or Solution |
Note: The data presented is a representative summary based on the polymerization of similar macrolactones and may vary for this compound.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized experimental protocols for the polymerization of this compound using representative catalysts from each class.
Enzymatic Polymerization using Novozym 435
Materials:
-
This compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound and anhydrous toluene.
-
Add Novozym 435 to the flask (typically 10% w/w of the monomer).
-
Place the flask in a preheated oil bath at 90°C and stir the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using ¹H NMR spectroscopy to determine monomer conversion.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Dissolve the mixture in chloroform and filter to remove the enzyme beads.
-
Precipitate the polymer by adding the filtrate to cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and PDI determination.
Organometallic Polymerization using Tin(II) Octoate
Materials:
-
This compound
-
Tin(II) octoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound and anhydrous toluene.
-
Add the desired amount of benzyl alcohol initiator.
-
Introduce the Tin(II) octoate catalyst solution in toluene to the flask. The monomer-to-initiator and monomer-to-catalyst ratios are crucial for controlling the molecular weight.
-
Immerse the flask in a preheated oil bath at 130°C and stir the mixture.
-
Track the monomer conversion over time using ¹H NMR spectroscopy.
-
Upon reaching high conversion, terminate the polymerization by cooling the flask in an ice bath.
-
Dissolve the crude polymer in chloroform and precipitate it in cold methanol.
-
Filter the polymer and dry it under vacuum.
-
Analyze the polymer's molecular weight and PDI using GPC.
Organic Catalysis using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Benzoic acid (quenching agent)
Procedure:
-
In a glovebox or under a stringent inert atmosphere, add this compound and anhydrous toluene to a dried vial.
-
Add the initiator, benzyl alcohol.
-
Add the DBU catalyst to initiate the polymerization.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50°C).
-
Monitor the polymerization by taking aliquots and analyzing via ¹H NMR.
-
To terminate the polymerization, add a solution of benzoic acid in toluene.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Characterize the resulting polymer by GPC.
Visualizing the Polymerization Pathways
The following diagrams illustrate the general workflows and proposed catalytic cycles for the different polymerization methods.
Caption: General experimental workflow for the polymerization of this compound.
Caption: Simplified proposed catalytic cycles for different polymerization mechanisms.
Confirming the molecular weight of poly(1,8-Dioxacyclotetradecane-2,9-dione)
A comprehensive guide to confirming the molecular weight of poly(1,8-dioxacyclotetradecane-2,9-dione) and its comparison with other biodegradable polymers. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Polymer Molecular Weight
The molecular weight of a polymer is not a single value but a distribution of different chain lengths. Therefore, several average molecular weight values are used to characterize a polymer sample. The most common are:
-
Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. Mn can be determined by techniques such as membrane osmometry or end-group analysis.
-
Weight-average molecular weight (Mw): An average that takes into account the contribution of each polymer chain to the overall mass of the sample. Mw is typically determined by light scattering techniques.
-
Polydispersity Index (PDI): The ratio of the weight-average molecular weight to the number-average molecular weight (Mw/Mn). It is a measure of the broadness of the molecular weight distribution in a polymer sample. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.
Molecular Weight of Poly(this compound) and Alternatives
For comparison, the table below summarizes typical molecular weight ranges for several common biodegradable polymers.
| Polymer | Monomer Molecular Weight ( g/mol ) | Typical Mn (kDa) | Typical Mw (kDa) | Typical PDI |
| This compound | 228.28 | Data not available | Data not available | Data not available |
| Poly(lactic acid) (PLA) | 144.13 (Lactide) | 7 - 27[1] | 12 - 45[1] | ~1.5 - 2.0 |
| Poly(lactic-co-glycolic acid) (PLGA) | Varies | 26 - 45[1] | 44 - 73[1] | ~1.5 - 2.0 |
| Polycaprolactone (PCL) | 114.14 | 10 - 80 | 15 - 120 | ~1.5 - 2.0 |
| Polyhydroxyalkanoates (PHAs) | Varies | 50 - 1,000 | 100 - 3,000 | ~2.0 - 3.0 |
Experimental Protocols for Molecular Weight Determination
The two primary techniques for determining the molecular weight distribution of polymers are Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Gel Permeation Chromatography (GPC/SEC)
GPC/SEC separates polymer molecules based on their size in solution.[2][3] Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the column packing material.[2][4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the polymer sample.
-
Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF) or chloroform, to a concentration of about 1-5 mg/mL.[1] Ensure the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm filter to remove any particulate matter.[5]
-
-
Instrumentation and Calibration:
-
A standard GPC system consists of a pump, injector, a set of columns packed with porous beads, and a detector (typically a refractive index detector).[5]
-
The system is calibrated using polymer standards of known molecular weight, such as polystyrene.[4][5] A calibration curve of log(Molecular Weight) versus retention time is generated.[4]
-
-
Data Acquisition and Analysis:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization technique that can provide detailed information about the molecular weight distribution, end groups, and repeating units of a polymer.[7] It is particularly useful for polymers with a narrow polydispersity (PDI < 1.2).[8]
Experimental Protocol:
-
Sample Preparation:
-
Prepare stock solutions of the polymer analyte (e.g., 5 mg/mL in THF), a suitable matrix (e.g., 20 mg/mL of dithranol or 2,5-dihydroxybenzoic acid (DHB) in THF), and a cationization agent (e.g., 1 mg/mL of sodium trifluoroacetate in THF). The choice of matrix is critical and should have similar solubility parameters as the polymer.[7]
-
Mix the analyte, matrix, and cation solutions in a specific ratio (e.g., 5:20:1 by volume).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to dry completely.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known polymer standard with a molecular weight range that brackets the expected molecular weight of the analyte.[7]
-
-
Spectral Acquisition:
-
Acquire the mass spectrum in either linear or reflector mode, depending on the required mass accuracy and resolution.
-
-
Data Analysis:
-
The resulting spectrum will show a series of peaks, each corresponding to a different polymer chain length (oligomer).
-
Software is used to analyze the distribution of these peaks to calculate Mn, Mw, and PDI.[7]
-
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for determining the molecular weight of a polymer.
Caption: Workflow for Polymer Molecular Weight Analysis.
References
- 1. azom.com [azom.com]
- 2. waters.com [waters.com]
- 3. infinitalab.com [infinitalab.com]
- 4. Measurement of Molecular Weight by using GPC method : Shimadzu (Italia) [shimadzu.it]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Comparative Analysis of Enzymatic and Chemical Polymerization of 1,8-Dioxacyclotetradecane-2,9-dione
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(1,8-dioxacyclotetradecane-2,9-dione), a promising biodegradable polyester. This guide delves into a comparative study of enzymatic and chemical polymerization methods, providing detailed experimental protocols, quantitative data, and visual workflows to aid in the selection of the most suitable synthesis strategy.
The ring-opening polymerization (ROP) of macrocyclic lactones is a key process in the development of biodegradable polyesters for biomedical applications. Among these, this compound, a 14-membered dilactone, offers a unique building block for creating polymers with specific degradation profiles and mechanical properties. The choice of polymerization method, either enzymatic or chemical, significantly influences the characteristics of the resulting polymer and the overall efficiency and environmental impact of the synthesis. This guide presents a comparative overview of these two prominent polymerization techniques.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for both enzymatic and chemical polymerization of this compound. It is important to note that while general trends are presented, specific results can vary based on reaction conditions.
| Parameter | Enzymatic Polymerization (Novozym 435) | Chemical Polymerization (Tin(II) Octoate) |
| Catalyst | Immobilized Candida antarctica lipase B (Novozym 435) | Tin(II) 2-ethylhexanoate (Tin(II) Octoate) |
| Typical Reaction Temperature | 60-90°C | 120-180°C |
| Molecular Weight (Mn) | Moderate to high | High |
| Polydispersity Index (PDI) | Generally narrow | Broader, can be controlled |
| Yield | High | High |
| Crystallinity | Variable, influenced by enzyme selectivity | Generally higher |
| Biocompatibility of Catalyst Residue | High (enzyme is generally considered biocompatible) | Potential for tin residue toxicity |
| Reaction Selectivity | High (can be regio- and stereoselective) | Low |
| Environmental Impact | "Green" process, milder conditions | Requires higher temperatures and potentially toxic catalyst |
Experimental Protocols
Detailed methodologies for conducting both enzymatic and chemical polymerization are crucial for reproducibility and optimization.
Enzymatic Ring-Opening Polymerization (e-ROP)
Catalyst: Novozym 435 (immobilized Candida antarctica lipase B) is a widely used and effective biocatalyst for the ROP of macrolactones.
Procedure:
-
Monomer and Catalyst Preparation: this compound is dried under vacuum. Novozym 435 is pre-dried to remove moisture, which can act as a competing nucleophile and hinder polymer chain growth.
-
Reaction Setup: The dried monomer and enzyme (typically 5-10% by weight of the monomer) are placed in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: The reaction can be carried out in bulk (solvent-free) or in a suitable organic solvent such as toluene or diphenyl ether to control viscosity.
-
Reaction Conditions: The mixture is heated to a specific temperature, typically between 60°C and 90°C, with continuous stirring.
-
Monitoring and Termination: The reaction progress is monitored by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and PDI. Once the desired conversion is reached, the reaction is terminated by cooling and dissolving the mixture in a suitable solvent (e.g., chloroform).
-
Purification: The enzyme is removed by filtration. The polymer is then precipitated in a non-solvent like cold methanol and dried under vacuum.
Chemical Ring-Opening Polymerization
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a common and efficient catalyst for the ROP of lactones.
Procedure:
-
Monomer and Catalyst Preparation: The monomer is rigorously dried. The tin(II) octoate solution in a dry solvent (e.g., toluene) is prepared.
-
Reaction Setup: The dried monomer is placed in a flame-dried reaction vessel under an inert atmosphere.
-
Initiator: A co-initiator, such as a primary alcohol (e.g., 1-dodecanol), is often added to control the polymerization and the end-groups of the polymer chains. The monomer-to-initiator ratio is a key parameter for controlling the molecular weight.
-
Catalyst Addition: The tin(II) octoate solution is added to the reaction mixture. The monomer-to-catalyst ratio influences the polymerization rate.
-
Reaction Conditions: The reaction is typically conducted at higher temperatures, ranging from 120°C to 180°C, with stirring.
-
Monitoring and Termination: The polymerization is monitored by GPC. The reaction is terminated by cooling the mixture.
-
Purification: The polymer is dissolved in a solvent like chloroform and precipitated in a non-solvent such as cold methanol to remove unreacted monomer and catalyst residues. The purified polymer is then dried under vacuum.
Mandatory Visualization
To visually represent the processes and their comparative aspects, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for enzymatic and chemical polymerization.
A Comparative Guide to the Purity Assessment of Commercial 1,8-Dioxacyclotetradecane-2,9-dione
For researchers, scientists, and drug development professionals utilizing 1,8-Dioxacyclotetradecane-2,9-dione as a scaffold or building block, understanding its purity is paramount. The presence of impurities can significantly impact the outcome of chemical reactions, biological assays, and ultimately, the viability of a drug candidate. This guide provides a comparative overview of the purity of commercially available this compound and its alternatives, supported by detailed experimental protocols for its assessment.
Comparison of Commercial Purity
The purity of this compound and its alternatives can vary between suppliers. The following table summarizes the stated purity levels from various commercial sources for the target compound and structurally similar macrocyclic lactones. It is important to note that these are the purities stated by the suppliers and independent verification is always recommended.
| Compound | CAS Number | Supplier Type | Stated Purity (%) | Analytical Method |
| This compound | 1020-83-3 | Research Chem | >95 | Not Specified |
| 1,8-Dioxacyclotetradecane-2,7-dione | 13926-69-7 | Fine Chemical | 95 | Not Specified |
| Ethylene Brassylate | 105-95-3 | Specialty Chem | 97 - 100 | GC |
| Pentadecanolide | 106-02-5 | Fine Chemical | ≥98 | Not Specified |
| 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 | Research Chem | >95 - 98 | GC |
Potential Impurities
The synthesis of this compound typically involves the macrolactonization of a corresponding hydroxy acid or the dimerization of a smaller lactone. Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual hydroxy acids or smaller lactone monomers.
-
Oligomers: Linear or cyclic oligomers (trimers, tetramers, etc.) formed during polymerization.
-
Solvents: Residual solvents used during synthesis and purification.
-
Catalyst Residues: Traces of catalysts used in the cyclization reaction.
-
Byproducts of Side Reactions: Isomers or degradation products formed under the reaction conditions.
Experimental Protocols for Purity Assessment
A multi-technique approach is recommended for the comprehensive purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Purity Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
b. GC-MS Instrumental Parameters (Example):
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 40-500. |
| Source Temperature | 230 °C. |
| Quadrupole Temperature | 150 °C. |
c. Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Quantification
HPLC with UV or Evaporative Light Scattering Detection (ELSD) is suitable for the analysis of non-volatile impurities and for accurate quantification.
a. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards from a reference standard of known purity.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
b. HPLC Instrumental Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. |
| Gradient | Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection | UV at 210 nm or ELSD. |
c. Data Analysis:
-
Quantify the main component and impurities using a calibration curve generated from the reference standard.
-
Purity is expressed as a weight percentage.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Application in Drug Development: A Signaling Pathway Context
As a versatile scaffold, this compound can be modified to create drug candidates that target various signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of this molecule inhibits a key kinase in a cancer-related pathway.
Caption: Inhibition of a kinase signaling pathway by a drug candidate.
Cross-Validation of Analytical Methods for 1,8-Dioxacyclotetradecane-2,9-dione: A Comparative Guide
Introduction
1,8-Dioxacyclotetradecane-2,9-dione, a cyclic diester, is a significant monomer in the field of polymer chemistry, particularly in the synthesis of biodegradable aliphatic polyesters. Its purity and concentration are critical parameters that can influence the properties of the resulting polymer, such as its molecular weight, thermal stability, and mechanical strength. Consequently, robust and reliable analytical methods for the quantification of this compound are essential for quality control in research and industrial settings. This guide provides a comparative overview of potential analytical methodologies for the determination of this compound, complete with hypothetical yet realistic experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in the selection and implementation of a suitable analytical technique.
While specific, publicly available cross-validated methods for this compound are limited, this guide outlines the two most promising chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data and protocols are based on established analytical practices for similar cyclic esters and serve as a blueprint for method development and validation.
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical performance characteristics of HPLC-UV/MS and GC-MS methods for the analysis of this compound. This data is intended to be exemplary and would require experimental verification for a specific application.
| Parameter | HPLC-UV/MS | GC-MS |
| Linearity Range | 1 - 500 µg/mL | 0.5 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Sample Throughput | Moderate | High (with autosampler) |
| Selectivity | High (with MS) | Very High |
| Instrumentation Cost | Moderate to High | High |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV/Mass Spectrometry Detection (HPLC-UV/MS)
This method is suitable for the quantification of this compound in various sample matrices, including reaction mixtures and polymer extracts.
1. Sample Preparation:
-
Accurately weigh a sample expected to contain this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration within the linear range of the method.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detector Wavelength: 210 nm
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: 600 L/hr
-
3. Method Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high).
-
Precision: Analyze replicate injections of a standard solution to determine repeatability (intra-day precision) and analyze on different days for intermediate precision.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices.
1. Sample Preparation:
-
Accurately weigh a sample containing the analyte.
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration within the method's linear range.
-
Vortex for 1 minute.
-
If necessary, perform a derivatization step to improve volatility and thermal stability, although this is unlikely to be required for this compound.
-
Transfer the solution to a GC vial.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound.
3. Method Validation Parameters:
-
Linearity: Prepare calibration standards in the chosen solvent (e.g., 0.5, 1, 5, 10, 50, 100, 250 µg/mL).
-
Accuracy: Conduct recovery studies by spiking a blank matrix at three different concentration levels.
-
Precision: Determine intra-day and inter-day precision by analyzing replicate samples.
-
LOD and LOQ: Calculate from the standard deviation of the response and the slope of the calibration curve or based on signal-to-noise ratios.
Conclusion
The choice between HPLC-UV/MS and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is likely to offer higher sensitivity and selectivity, making it ideal for trace analysis. HPLC-UV/MS provides a robust alternative, particularly for samples that are not amenable to GC analysis or when simultaneous analysis of non-volatile components is required. The methodologies and validation parameters outlined in this guide provide a solid foundation for developing and implementing a reliable analytical method for the quality control of this compound in various applications. It is imperative to perform a thorough method validation to ensure the accuracy and reliability of the data generated.
Safety Operating Guide
Proper Disposal of 1,8-Dioxacyclotetradecane-2,9-dione: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 1,8-Dioxacyclotetradecane-2,9-dione, these procedures are based on general best practices for the handling and disposal of cyclic esters. All waste must be disposed of through a licensed environmental waste management contractor.
This guide provides essential safety and logistical information for the proper disposal of this compound, a macrocyclic diolide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
Required PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste through a licensed contractor.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled with care, following a structured protocol to ensure safety and compliance.
-
Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed environmental waste management company. Provide them with all available information on the chemical. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a guide and is not a substitute for a formal safety data sheet or professional consultation. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Safeguarding Your Research: A Guide to Handling 1,8-Dioxacyclotetradecane-2,9-dione
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1,8-Dioxacyclotetradecane-2,9-dione, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans. Adherence to these guidelines is crucial for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is imperative to inspect all PPE prior to use.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin | - Fire/flame resistant and impervious clothing- Chemical-resistant gloves | - Clothing: As appropriate for the task- Gloves: Must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it[1] |
| Respiratory | Appropriate exhaust ventilation. If ventilation is inadequate and exposure limits are exceeded, a full-face respirator should be used. | NIOSH (US) or EN 149 (EU) approved respirator |
Safe Handling and Storage
Engineering Controls: Handle this compound in a well-ventilated area.[1] Appropriate exhaust ventilation should be in place where dust may form.[1]
Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[1]
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1] The recommended storage condition is in a refrigerator.[1]
Accidental Release and Disposal Plan
Accidental Release: In the event of a spill, keep unnecessary personnel away.[1] Wear appropriate personal protective equipment and avoid inhalation of dust.[1] Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[1] Ensure adequate ventilation. Avoid discharge into drains, water courses, or onto the ground.[1]
Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] This product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
